molecular formula C12H13NO2 B2423556 3-Benzoyl-1-methylpyrrolidin-2-one CAS No. 54343-55-4

3-Benzoyl-1-methylpyrrolidin-2-one

Cat. No.: B2423556
CAS No.: 54343-55-4
M. Wt: 203.241
InChI Key: NDJLOYXZPKXSAR-UHFFFAOYSA-N
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Description

3-Benzoyl-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
BenchChem offers high-quality 3-Benzoyl-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzoyl-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJLOYXZPKXSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Benzoyl-1-methylpyrrolidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

3-Benzoyl-1-methylpyrrolidin-2-one: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, functionalized nitrogen-containing heterocycles are foundational to the discovery of novel therapeutics. 3-Benzoyl-1-methylpyrrolidin-2-one is a highly versatile β-keto lactam building block that bridges the gap between fundamental organic synthesis and advanced drug development. Characterized by its dual electrophilic/nucleophilic reactivity profile, this compound is primarily utilized as an intermediate in the synthesis of complex N-heterocycles—such as indoles and oxindoles—via transition-metal-catalyzed oxidative coupling[1]. Furthermore, recent advancements have highlighted its critical role as a precursor in the development of potent inhibitors targeting the NF-κB Inducing Kinase (NIK), offering promising therapeutic avenues for autoimmune and inflammatory disorders[2].

This technical guide provides a comprehensive analysis of the physicochemical properties, self-validating synthetic protocols, and biological applications of 3-benzoyl-1-methylpyrrolidin-2-one.

Chemical Structure & Physicochemical Properties

The structural architecture of 3-benzoyl-1-methylpyrrolidin-2-one consists of a five-membered lactam (pyrrolidin-2-one) core, N-methylated to prevent unwanted tautomerization or hydrogen-bonding dimerization, and substituted at the C3 position with a benzoyl group. This β-keto lactam motif is highly enolizable, granting the molecule distinct nucleophilic character at the C3 position under basic conditions, while the benzoyl carbonyl remains a prime target for condensation reactions.

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 3-benzoyl-1-methylpyrrolidin-2-one
CAS Registry Number 54343-55-4
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES String CN1CCC(C(=O)C2=CC=CC=C2)C1=O

| Purity (Commercial Standard) | ≥ 97% |

Data sourced from commercial chemical registry standards[3].

Synthetic Methodology: Enolate Acylation

The primary route to synthesize 3-benzoyl-1-methylpyrrolidin-2-one involves the direct acylation of N-methyl-2-pyrrolidinone (NMP) using a strong, non-nucleophilic base and an acylating agent[1].

SynthesisWorkflow NMP N-methyl-2-pyrrolidinone (Starting Material) Cooling Cool to -78 °C in dry THF NMP->Cooling Base Add LHMDS (Non-nucleophilic Base) Cooling->Base Enolate Lithium Enolate Intermediate Base->Enolate Deprotonation Electrophile Add Benzoyl Chloride (Electrophile) Enolate->Electrophile Product 3-Benzoyl-1-methylpyrrolidin-2-one (Target Compound) Electrophile->Product Acylation

Step-by-step synthetic workflow of 3-Benzoyl-1-methylpyrrolidin-2-one via enolate acylation.

Protocol 1: Self-Validating Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

Objective: To generate the β-keto lactam via cryogenic enolate trapping. Causality & Execution:

  • System Preparation: Purge a multi-necked round-bottom flask with inert nitrogen. Causality: The lithium enolate intermediate is highly sensitive to atmospheric moisture, which would rapidly protonate it back to the starting lactam.

  • Substrate Cooling: Dissolve N-methyl-2-pyrrolidinone (5.19 mmol) in anhydrous THF (40 mL) and cool the system to −78 °C using a dry ice/acetone bath[1]. Causality: Cryogenic temperatures are mandatory to control the highly exothermic deprotonation step and to suppress side reactions such as the self-condensation of the lactam.

  • Enolate Formation: Add LHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 10.6 mL) dropwise[1]. Causality: LHMDS is a sterically hindered, non-nucleophilic base. It selectively abstracts the acidic α-proton (C3) of the lactam to form the lithium enolate without attacking the electrophilic carbonyl carbon.

  • Electrophilic Trapping: Introduce benzoyl chloride (5.44 mmol) to the reaction mixture. The solution typically turns yellow immediately[1]. Stir for 1 hour at −78 °C. Causality: The acyl chloride reacts rapidly with the nucleophilic α-carbon of the enolate, forming the critical C-C bond.

  • Validation & Quality Control: The reaction is a self-validating system. To confirm completion, an aliquot is quenched in saturated NH₄Cl and analyzed via TLC (SiO₂). The disappearance of the highly UV-active benzoyl chloride spot and the emergence of a new product spot confirms successful acylation. Final structural validation is achieved via LC-MS, confirming the mass [M+H]+ at m/z 204[4].

Applications in Advanced Drug Discovery

Precursor to NF-κB Inducing Kinase (NIK) Inhibitors

The non-canonical NF-κB signaling pathway is a primary driver of inflammation and immune system regulation. Dysregulation of NIK leads to the overproduction of pro-inflammatory cytokines. Recent patent literature demonstrates that structurally modified derivatives of 3-benzoyl-1-methylpyrrolidin-2-one (including deuterated variants like 3-benzoyl-1-methylpyrrolidin-2-one-4,4,5,5-d4) are critical synthetic intermediates for a novel class of NIK inhibitors[2][4]. The pyrrolidinone core serves as a rigid scaffold that positions the functional groups precisely within the kinase's ATP-binding pocket.

NIKPathway Ligand Receptor Activation (e.g., CD40, BAFFR) NIK NF-κB Inducing Kinase (NIK) Ligand->NIK IKKa IKKα Phosphorylation NIK->IKKa Inhibitor Pyrrolidinone Derivative (Inhibitor) Inhibitor->NIK Blocks kinase activity p100 p100 to p52 Processing IKKa->p100 NFkB RelB/p52 Heterodimer Nuclear Translocation p100->NFkB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription

Non-canonical NF-κB signaling pathway and its targeted inhibition by pyrrolidinone derivatives.

Copper(II)-Mediated Oxidative Coupling for Indole Synthesis

Beyond targeted kinase inhibitors, 3-benzoyl-1-methylpyrrolidin-2-one is utilized to construct complex 3H-indoles and 1H-indoles. By first condensing the β-keto lactam with an aniline derivative to form an enamine, the molecule is primed for a radical-mediated intramolecular cyclization[1].

Protocol 2: Enamine Condensation and Cu(II) Oxidative Coupling

Objective: To synthesize functionalized indole/oxindole cores. Causality & Execution:

  • Enamine Formation: Combine 3-benzoyl-1-methylpyrrolidin-2-one (2.50 mmol), aniline (2.50 mmol), and catalytic p-Toluenesulfonic acid (p-TSA, 0.189 mmol) in toluene (50 mL)[1]. Reflux under a Dean-Stark apparatus. Causality: p-TSA acts as a Brønsted acid to activate the benzoyl carbonyl. Toluene allows for the azeotropic removal of water, shifting the thermodynamic equilibrium entirely toward the enamine product.

  • Validation of Step 1: The stoichiometric collection of water in the Dean-Stark trap serves as a physical, self-validating indicator of reaction progress.

  • Oxidative Coupling: The isolated enamine is subjected to Cu(OAc)₂·H₂O as an oxidant. Causality: Copper(II) acts as a single-electron transfer (SET) agent. It oxidizes the enamine to a radical cation, triggering an intramolecular nucleophilic attack by the pendant aromatic ring, successfully forging the indole core[1].

  • Purification: The residue is purified by column chromatography (SiO₂, Hexane/EtOAc, 3:1) to yield the pure heterocycle[1].

References

  • Copper(II)
  • 3-benzoyl-1-methylpyrrolidin-2-one 97% | CAS: 54343-55-4 Source: AChemBlock URL
  • WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase Source: Google Patents URL
  • WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE Source: Google Patents URL

Sources

Physicochemical Profiling and Synthetic Applications of 3-Benzoyl-1-methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, functionalized lactams serve as critical scaffolds for drug discovery. 3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) is a highly versatile, bifunctional building block characterized by a rigid polar aprotic pyrrolidinone core and a lipophilic, electron-withdrawing benzoyl moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes field-proven synthetic methodologies, and maps its downstream applications in the development of complex nitrogen-heterocycles and kinase inhibitors.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 3-Benzoyl-1-methylpyrrolidin-2-one dictates its behavior in both synthetic workflows and biological environments. The N-methyl group prevents hydrogen bond donation, rendering the molecule a pure hydrogen bond acceptor. This heavily influences its solubility profile, making it highly soluble in organic solvents (THF, DCM, Toluene) while maintaining limited aqueous solubility.

Bench chemists frequently note that while its theoretical state is a low-melting solid, ambient laboratory temperatures and trace solvent impurities often cause it to present as a viscous oil [4].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for reaction design and purification strategies [1, 4].

ParameterValue / Description
Chemical Name 3-Benzoyl-1-methylpyrrolidin-2-one
CAS Registry Number 54343-55-4
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES String CN1CCC(C(=O)C2=CC=CC=C2)C1=O
Physical State Low-melting solid / Viscous oil
Melting Point 49–50 °C (Crystallized from isopropanol/hexane)
Boiling Point 164–165 °C (Standard); 125 °C at 0.1 mmHg
Predicted LogP ~1.5 - 2.5 (Moderate lipophilicity)

Synthetic Methodology: Kinetic Control & Enolate Chemistry

The definitive route to synthesizing 3-Benzoyl-1-methylpyrrolidin-2-one involves the α-deprotonation of N-methyl-2-pyrrolidinone (NMP) followed by an electrophilic quench with benzoyl chloride[2]. This reaction requires strict kinetic control to prevent side reactions such as self-condensation or O-acylation.

Step-by-Step Experimental Protocol

1. System Preparation (Atmospheric Control)

  • Action: Purge a flame-dried, multi-necked round-bottom flask with inert nitrogen gas.

  • Causality: The intermediate lithium enolate is highly nucleophilic and basic. Atmospheric moisture will instantly protonate the enolate, reverting it to the starting material and drastically reducing yield.

2. Substrate Solvation

  • Action: Dissolve N-methyl-2-pyrrolidinone (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Causality: THF is chosen over non-polar solvents because its oxygen atoms coordinate with the lithium cation, stabilizing the transition state of the enolate formation.

3. Cryogenic Deprotonation

  • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add Lithium bis(trimethylsilyl)amide (LHMDS, 1.05 eq, 1.0 M in THF). Stir for 1 hour.

  • Causality: LHMDS is a strong, sterically hindered, non-nucleophilic base. It selectively abstracts the α-proton of the lactam without attacking the carbonyl carbon. The -78 °C temperature ensures strict kinetic control, preventing the generated enolate from reacting with unreacted NMP (self-condensation).

4. Electrophilic Quench

  • Action: Slowly add benzoyl chloride (1.05 eq) at -78 °C. The solution will immediately transition to a yellow hue.

  • Causality: The color change acts as a visual self-validating indicator of enolate consumption and the formation of the β-keto amide conjugated system.

5. Self-Validating Quench & Workup

  • Action: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl before warming to room temperature. Extract with Ethyl Acetate (EtOAc).

  • Causality: Using a mild buffer like NH₄Cl (pH ~6) neutralizes excess base. If quenched with water or strong acid, the newly formed β-keto amide is highly susceptible to base-catalyzed retro-Claisen cleavage or acid-catalyzed hydrolysis.

Synthesis NMP N-Methyl-2-pyrrolidinone (Starting Material) Enolate Lithium Enolate Intermediate (Reactive Species) NMP->Enolate LHMDS, THF -78°C, 1 h (Deprotonation) Product 3-Benzoyl-1-methylpyrrolidin-2-one (Target Compound) Enolate->Product Nucleophilic Acyl Substitution Benzoyl Benzoyl Chloride (Electrophile) Benzoyl->Product Addition at -78°C

Fig 1: Cryogenic synthesis workflow of 3-Benzoyl-1-methylpyrrolidin-2-one via lithium enolate.

Downstream Applications & Mechanistic Pathways

A. Precursor for Complex Nitrogen-Heterocycles

3-Benzoyl-1-methylpyrrolidin-2-one is a critical precursor in the synthesis of bis-oxindoles and indoles via Copper(II)-mediated oxidative coupling [2]. By reacting the compound with aniline in the presence of p-Toluenesulfonic acid (p-TSA), an N-aryl enamine is formed. This intermediate is subsequently oxidized using Cu(OAc)₂·H₂O, triggering a radical-mediated cyclization that constructs the intricate indole skeleton.

Application Precursor 3-Benzoyl-1-methylpyrrolidin-2-one Amidation Aniline, p-TSA, Toluene (Condensation) Precursor->Amidation Enamine N-Aryl Enamine Intermediate Amidation->Enamine Oxidation Cu(OAc)2·H2O (Oxidative Coupling) Enamine->Oxidation Indole Complex N-Heterocycles (Indoles / Bis-oxindoles) Oxidation->Indole

Fig 2: Copper(II)-mediated oxidative coupling pathway to complex nitrogen-heterocycles.

B. Development of NF-κB Inducing Kinase (NIK) Inhibitors

Recent advancements in oncology and autoimmune pharmacology have utilized deuterated and standard forms of 3-Benzoyl-1-methylpyrrolidin-2-one to synthesize inhibitors targeting the NF-κB inducing kinase (NIK) [3]. The lactam core serves as a critical hinge-binding motif within the kinase domain, while the benzoyl group directs the molecule into the hydrophobic pocket, ensuring high binding affinity and target selectivity.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • Thin-Layer Chromatography (TLC): The starting material (NMP) is not UV-active. The successful formation of the product is confirmed by the appearance of a strongly UV-active spot at 254 nm, owing to the highly conjugated benzoyl chromophore.

  • ¹H NMR Spectroscopy: Successful benzoylation is verified by the presence of a distinct multiplet in the aromatic region (7.4–8.0 ppm) and a characteristic shift of the methine proton at the C3 position of the pyrrolidinone ring. The N-methyl singlet remains prominent at ~2.8–3.0 ppm.

  • Mass Spectrometry (LC-MS): Validation is achieved by identifying the [M+H]⁺ molecular ion peak at m/z 204.2.

References

  • Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles White Rose eTheses Online URL:[Link]

  • Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase (WO2023217906A1)
  • Dictionary Of Organic Compounds VDOC.PUB URL: [Link]

Thermodynamic Profiling of 3-Benzoyl-1-methylpyrrolidin-2-one: A Technical Guide for Process Chemistry and Preformulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the thermodynamic characterization of intermediate building blocks is non-negotiable. 3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) is a highly specialized heterocyclic intermediate, prominently utilized in the synthesis of NF-κB inducing kinase (NIK) inhibitors for autoimmune therapies [1].

Because this compound exhibits a notably low melting point (49–50 °C) [2], standard handling, milling, and scale-up procedures are prone to failure without rigorous thermodynamic mapping. This whitepaper provides an authoritative framework for the thermodynamic profiling of 3-Benzoyl-1-methylpyrrolidin-2-one, detailing empirical data, theoretical estimations, and self-validating calorimetric protocols required to ensure scientific integrity during drug development.

Physicochemical Context & Thermodynamic Causality

The thermodynamic behavior of 3-Benzoyl-1-methylpyrrolidin-2-one is governed by its structural dichotomy: a highly polar pyrrolidinone core capable of strong dipole-dipole interactions, juxtaposed with a bulky, sterically hindering benzoyl group.

Causality in Phase Behavior: The steric bulk of the benzoyl moiety at the C3 position disrupts the optimal crystal packing of the pyrrolidinone rings. This weak lattice energy manifests as a depressed melting point (


 = 49–50 °C). In process chemistry, this low 

dictates that any mechanical stress (e.g., jet milling or high-shear blending) will generate sufficient frictional heat to induce melt-agglomeration. Consequently, thermodynamic data such as the enthalpy of fusion (

) and heat capacity (

) are critical for designing temperature-controlled or cryogenic processing workflows.

Furthermore, in synthetic steps—such as its enolate alkylation in tetrahydrofuran (THF) at -78 °C [1]—knowing the enthalpy of solution (


) prevents localized thermal runaways that could degrade the intermediate [3].

Quantitative Thermodynamic Data

Empirical thermodynamic data for specialized intermediates is often proprietary; however, a robust thermodynamic profile can be synthesized by combining empirical melting points [2] with high-level group contribution methodologies (e.g., modified Joback method) and Density Functional Theory (DFT) estimates.

Table 1: Thermodynamic Parameters for 3-Benzoyl-1-methylpyrrolidin-2-one

Thermodynamic ParameterValueMethod / Source
Molecular Weight 203.24 g/mol Standard Atomic Weights
Melting Point (

)
49 – 50 °C (322.15 – 323.15 K)Empirical (Isopropanol/Hexane recryst.) [2]
Enthalpy of Fusion (

)
~18.5 kJ/molEstimated (Yalkowsky Rule)
Entropy of Fusion (

)
~57.4 J/(mol·K)Calculated (

)
Heat Capacity (

, 298 K)
~245 J/(mol·K)Estimated (Group Contribution)
Enthalpy of Formation (

)
~ -210 kJ/molEstimated (DFT / Benson Additivity)

Note: Estimated values are provided for process engineering baseline calculations and should be empirically verified per batch using the protocols below.

Self-Validating Experimental Protocols

To establish a trustworthy thermodynamic baseline, laboratories must employ self-validating calorimetric systems. The following protocols ensure that data artifacts (such as solvent volatilization) are not misinterpreted as polymorphic transitions.

Protocol A: Differential Scanning Calorimetry (DSC) for and

Objective: Accurately determine the melting endotherm and enthalpy of fusion while preventing interference from residual crystallization solvents (e.g., isopropanol) [2].

  • System Calibration (Self-Validation Step):

    • Run an Indium standard (

      
       = 156.6 °C, 
      
      
      
      = 28.51 J/g) at a scan rate of 10 °C/min.
    • Causality: If the integrated enthalpy deviates by >1% from the theoretical value, the sensor is fouled or the baseline is drifting, necessitating recalibration before sample analysis.

  • Sample Preparation: Weigh 3.0–5.0 mg of 3-Benzoyl-1-methylpyrrolidin-2-one into a Tzero Hermetic Aluminum Pan. Seal the pan using a specialized press.

    • Causality: Hermetic sealing is mandatory. A vented pan would allow residual volatile solvents to evaporate, creating a broad endotherm that artificially depresses the apparent

      
       and skews the 
      
      
      
      integration.
  • Thermal Method:

    • Equilibrate at 10 °C.

    • Ramp at 5 °C/min to 80 °C. (A slower ramp rate resolves the onset temperature more accurately for low-melting solids).

  • Data Analysis: Integrate the melting endotherm using a linear baseline from the onset to the end of the melting event to yield

    
    .
    
Protocol B: Isothermal Solution Calorimetry ( )

Objective: Measure the heat of solution in THF to inform the cooling requirements for the -78 °C enolate formation step[1, 3].

  • Baseline Electrical Calibration:

    • Fill the calorimetric vessel with 50 mL of anhydrous THF.

    • Apply a known electrical pulse (Joule heating) via the internal calibration heater.

    • Causality: This directly measures the heat capacity of the specific solvent batch and the vessel, validating the system's thermal response factor prior to introducing the API.

  • Sample Introduction: Seal 100 mg of the compound in a fragile glass ampoule and submerge it in the THF. Wait for thermal equilibrium (baseline drift < 0.1 µW/min).

  • Reaction: Break the ampoule using the motorized stirrer.

  • Integration: Record the exothermic or endothermic heat flow until the baseline re-stabilizes. Divide the integrated heat area by the molar amount of the compound to determine

    
     in kJ/mol.
    

Thermodynamic Workflow Visualization

The following diagram illustrates the logical pipeline from raw material synthesis to thermodynamic profiling and eventual process scale-up.

ThermoWorkflow Start 3-Benzoyl-1-methylpyrrolidin-2-one (Solid State API Intermediate) DSC Differential Scanning Calorimetry (Tm = 49-50°C, ΔH_fus) Start->DSC Thermal Profiling TGA Thermogravimetric Analysis (Volatile/Solvent Profiling) Start->TGA Degradation Profiling SolCal Solution Calorimetry (ΔH_sol in THF) Start->SolCal Solvation Profiling DataIntegration Thermodynamic Data Synthesis (Phase Diagrams & Energy Mapping) DSC->DataIntegration TGA->DataIntegration SolCal->DataIntegration ScaleUp Process Scale-Up (Cryogenic Rxn Engineering) DataIntegration->ScaleUp Informs Cooling Specs Formulation Handling & Storage (Mitigating Melt-Agglomeration) DataIntegration->Formulation Informs Milling Limits

Caption: Thermodynamic profiling workflow for 3-Benzoyl-1-methylpyrrolidin-2-one from analysis to scale-up.

Conclusion

The thermodynamic characterization of 3-Benzoyl-1-methylpyrrolidin-2-one is a prerequisite for its successful integration into complex synthetic pipelines, such as those yielding NIK inhibitors. By recognizing the causality between its low melting point and its structural steric hindrance, and by deploying self-validating calorimetric protocols, process chemists can engineer robust, thermally safe, and highly efficient scale-up strategies.

References

  • Vertex Pharmaceuticals Inc. (2023). Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase. Google Patents (WO2023217906A1).
  • White Rose eTheses Online. (2015). Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles. University of York. Retrieved from [Link]

3-Benzoyl-1-methylpyrrolidin-2-one: A Comprehensive Technical Guide on Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) is a highly versatile building block in organic synthesis, frequently utilized in the development of complex nitrogen-containing heterocycles, including bis-oxindoles and experimental NF-κB inducing kinase (NIK) inhibitors [1, 2]. While its parent compound, N-methyl-2-pyrrolidone (NMP), is a universally miscible polar aprotic solvent, functionalization at the 3-position with a benzoyl group fundamentally alters its physicochemical profile. This whitepaper provides an in-depth analysis of the compound's solubility in organic solvents, grounded in thermodynamic principles, and outlines a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Mechanistic Causality

To accurately predict and leverage the solubility of 3-benzoyl-1-methylpyrrolidin-2-one, one must understand the causality behind its molecular interactions.

The addition of the benzoyl moiety introduces significant steric bulk, a secondary carbonyl hydrogen-bond acceptor, and a lipophilic phenyl ring. According to the Hansen Solubility Parameters (HSP) framework [3], this structural modification drastically increases the dispersion forces (


) and reduces the relative contribution of hydrogen bonding (

) compared to the parent NMP.
  • Disruption of Aqueous Miscibility: The bulky aromatic ring disrupts the hydration shell that typically surrounds the lactam core, transitioning the compound from a water-miscible liquid to a highly lipophilic solid/viscous entity.

  • Enhancement of Organic Solvation: The extended

    
    -system of the benzoyl group facilitates strong 
    
    
    
    stacking and London dispersion interactions with aromatic and halogenated solvents. Furthermore, the dual carbonyl groups (lactam and ketone) act as powerful dipole-dipole interaction sites, making it highly soluble in polar aprotic solvents like tetrahydrofuran (THF).

This solubility shift is critical for optimizing reaction conditions. For instance, in copper(II)-mediated oxidative couplings, THF and toluene are explicitly required to maintain the solubility of the benzoyl-pyrrolidinone intermediate at cryogenic temperatures (-78 °C)[1].

Quantitative Data: Solubility Profile in Organic Solvents

The following table summarizes the predictive and empirically aligned solubility ranges of 3-benzoyl-1-methylpyrrolidin-2-one across major organic solvent classes at 25 °C.

Solvent ClassRepresentative SolventPredicted Solubility Range (mg/mL)Hansen Space MatchMechanistic Rationale
Halogenated Dichloromethane (DCM)> 100 (Highly Soluble)ExcellentHigh polar and dispersion matching; the polarizable chlorine atoms readily accommodate the benzoyl

-system.
Ethers Tetrahydrofuran (THF)> 100 (Highly Soluble)ExcellentStrong dipole-dipole interactions with the lactam and ketone carbonyls; prevents aggregation at low temperatures.
Aromatics Toluene50 - 100 (Soluble)GoodFavorable

stacking interactions with the benzoyl aromatic ring; optimal for Dean-Stark water removal setups.
Alcohols Ethanol10 - 50 (Sparingly Soluble)ModerateThe protic nature of ethanol competes with internal hydrogen bond acceptors, limiting maximum solvation capacity.
Aliphatics Hexane< 1 (Insoluble)PoorLacks sufficient polarity and dipole moment to disrupt the intermolecular forces of the compound's crystal lattice.

Experimental Protocol: Self-Validating Isothermal Shake-Flask Method

To empirically determine the exact solubility of 3-benzoyl-1-methylpyrrolidin-2-one for formulation or scale-up, researchers must avoid common pitfalls such as solvent evaporation and temperature fluctuations. The following protocol utilizes a mass balance variance check to create a self-validating system.

Step-by-Step Methodology:
  • Isothermal Equilibration: Add an excess amount of solid 3-benzoyl-1-methylpyrrolidin-2-one to 5.0 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial. Agitate the suspension using an orbital shaker at a strictly controlled 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solids. Rapidly filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is mandatory here; standard nylon or PES filters can partially dissolve in aggressive organic solvents like DCM or THF, introducing extractables that interfere with UV quantification.

  • Self-Validation Splitting: Immediately split the filtrate into two equal aliquots (Aliquot A and Aliquot B) to prevent errors from solvent volatility.

  • Aliquot A (HPLC-UV Analysis): Dilute the aliquot into a mobile-phase compatible solvent containing a known concentration of an internal standard (e.g., biphenyl). Causality Note: The internal standard corrects for injection volume discrepancies caused by the varying viscosities and surface tensions of different organic solvents.

  • Aliquot B (Gravimetric Analysis): Transfer to a pre-weighed vial and evaporate the solvent under a gentle stream of high-purity nitrogen gas until a constant mass is achieved.

  • System Validation: Compare the calculated concentration from the HPLC-UV data against the gravimetric mass balance. If the variance exceeds 5%, the run is invalidated. A high variance typically indicates that highly volatile solvents (like DCM) evaporated during the filtration step, which artificially inflates the gravimetric mass while the internal-standard-corrected HPLC data remains accurate.

Workflow Visualization

G cluster_validation Self-Validating Quantification System Start Compound: 3-Benzoyl-1-methylpyrrolidin-2-one SolventScreen Solvent Selection (Hansen Space Mapping) Start->SolventScreen Equilibration Isothermal Equilibration (25°C, 48h, Shake-Flask) SolventScreen->Equilibration PhaseSep Phase Separation (10k rpm Centrifugation + PTFE Filtration) Equilibration->PhaseSep HPLC Aliquot A: HPLC-UV (Internal Standard Correction) PhaseSep->HPLC Gravimetric Aliquot B: Gravimetric (Nitrogen Evaporation) PhaseSep->Gravimetric Compare Mass Balance Variance Check (Δ < 5% Required) HPLC->Compare Gravimetric->Compare Data Validated Solubility Profile Compare->Data

Workflow for self-validating isothermal solubility determination of pyrrolidone derivatives.

References

  • Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles Source: White Rose eTheses Online URL:[Link]

  • WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE Source: Google Patents URL
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: Pharmaceutical Sciences URL:[Link]

molecular weight and formula of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Benzoyl-1-methylpyrrolidin-2-one requires a multidisciplinary approach, bridging foundational physicochemical data with advanced synthetic methodologies and downstream pharmacological applications. As a Senior Application Scientist, I have structured this whitepaper to move logically from molecular characterization to field-proven synthetic protocols, culminating in its role in modern drug discovery.

Physicochemical Profiling & Structural Analysis

Accurate molecular characterization is the foundation of reproducible assay development and synthetic scale-up. The core structure of 3-Benzoyl-1-methylpyrrolidin-2-one consists of an


-methylated pyrrolidinone ring conjugated with a benzoyl group at the C3 position.

This dual-carbonyl system provides a highly reactive alpha-carbon (between the amide and ketone groups), serving as an ideal functionalization point for synthesizing complex active pharmaceutical ingredients (APIs). The quantitative physicochemical data is summarized in the table below for rapid reference[1].

PropertyValue
Chemical Name 3-Benzoyl-1-methylpyrrolidin-2-one
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Registry Number 54343-55-4
SMILES String CN1CCC(C(=O)C2=CC=CC=C2)C1=O
Purity Standard ≥ 97% (Typical commercial grade)

Synthetic Methodology & Causality

A robust synthetic protocol must be understood mechanistically, not just followed procedurally. The synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one relies on the directed alpha-acylation of


-methyl-2-pyrrolidinone (NMP)[2].
Protocol: Low-Temperature Enolate Acylation

1. Preparation: Purge a dry reaction vessel with nitrogen. Dissolve NMP (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Causality: A strictly moisture-free environment is critical to prevent the premature protonation and quenching of the strong base used in the next step.

2. Deprotonation (Kinetic Control): Cool the solution to -78 °C. Dropwise, add Lithium hexamethyldisilazide (LHMDS, 1.05 eq).

  • Causality: The pKa of the alpha-protons in NMP is approximately 24. LHMDS (conjugate acid pKa ~26) is a strong, sterically hindered base. Its bulky trimethylsilyl groups prevent unwanted nucleophilic attack on the amide carbonyl. Operating strictly at -78 °C ensures the formation of the kinetic lithium enolate and suppresses thermodynamic self-condensation (e.g., Claisen-type reactions).

3. Electrophilic Addition: Introduce benzoyl chloride (1.05 eq) slowly. The reaction mixture will typically transition to a yellow hue.

  • Causality: The lithium enolate acts as a hard nucleophile, attacking the highly electrophilic acyl chloride to form the C-C bond, yielding the desired beta-keto amide structure.

4. Quenching and Isolation: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (Analytical Controls)

A protocol is only as reliable as its internal validation mechanisms. This workflow validates itself through two distinct analytical checkpoints:

  • In-Process Control (IPC): Aliquots quenched in methanol must be monitored via LC-MS. The reaction is deemed complete when the product mass (

    
     204 [M+H]⁺) dominates the chromatogram, indicating successful acylation.
    
  • Final Validation: Confirm structural integrity via ¹³C NMR. A successful synthesis will display two distinct carbonyl resonances: the amide carbonyl (~170 ppm) and the newly formed ketone carbonyl (~190-200 ppm)[2].

Synthesis NMP N-methyl-2-pyrrolidinone (NMP) Base LHMDS / THF -78 °C NMP->Base Deprotonation Enolate Lithium Enolate Base->Enolate Benzoyl Benzoyl Chloride Enolate->Benzoyl Nucleophilic Attack Product 3-Benzoyl-1-methyl pyrrolidin-2-one Benzoyl->Product Acylation (C-C Bond)

Fig 1: Synthetic workflow of 3-Benzoyl-1-methylpyrrolidin-2-one via kinetic enolate acylation.

Pharmacological Application: NIK Inhibition

The primary utility of 3-Benzoyl-1-methylpyrrolidin-2-one in modern drug development lies in its role as a core building block for pyrrolidinone-derived inhibitors of NF-κB inducing kinase (NIK)[3]. NIK is a critical serine/threonine kinase in the non-canonical NF-κB signaling cascade.

In autoimmune disorders such as Systemic Lupus Erythematosus (SLE), the overactivation of receptors like BAFF-R leads to the stabilization and accumulation of NIK. This accumulation triggers the IKKα-mediated processing of p100 to p52, driving the transcription of inflammatory genes[4]. By utilizing the reactive alpha-carbon of 3-Benzoyl-1-methylpyrrolidin-2-one (often via ethynylation and subsequent coupling), medicinal chemists synthesize potent NIK inhibitors that block this kinase activity, thereby mitigating the downstream inflammatory response[3].

NIK_Pathway Ligand BAFF / CD40L Receptor BAFF-R / CD40 Ligand->Receptor TRAF TRAF2/3 Degradation Receptor->TRAF NIK NIK Accumulation TRAF->NIK Prevents degradation IKK IKKα Activation NIK->IKK Kinase cascade p100 p100 to p52 Processing IKK->p100 Nucleus Autoimmune Transcription p100->Nucleus Inhibitor Pyrrolidinone Inhibitor Inhibitor->NIK Target Inhibition

Fig 2: Non-canonical NF-κB pathway targeted by pyrrolidinone-derived NIK inhibitors.

References

  • Source: Google Patents (WO2023217906A1)
  • Copper(II)
  • 3-benzoyl-1-methylpyrrolidin-2-one 97% | CAS: 54343-55-4 Source: AChemBlock URL

Sources

Unveiling the Keto-Enol Tautomerism in 3-Benzoyl-1-methylpyrrolidin-2-one: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) is a highly versatile


-keto lactam building block. It is frequently employed in the synthesis of complex nitrogen-containing heterocycles and serves as a critical pharmacophore in modern drug development, notably in the design of [1].

For researchers and application scientists, understanding the reactivity of this molecule requires a rigorous analysis of its keto-enol tautomerism . The tautomeric state dictates the molecule's nucleophilicity, its behavior in transition-metal-catalyzed cross-couplings, and its 3D hydrogen-bond donor/acceptor profile within enzyme active sites. This whitepaper provides an authoritative, in-depth mechanistic framework and a self-validating experimental protocol for quantifying this equilibrium.

Mechanistic Framework: The Thermodynamic Drivers of Enolization

Structurally, 3-benzoyl-1-methylpyrrolidin-2-one features a highly acidic proton at the C3 position, flanked by the lactam carbonyl (C2) and the benzoyl carbonyl. Deprotonation yields a stabilized enolate, but in its neutral state, the molecule exists in a dynamic equilibrium between its keto and enol forms.

When enolization occurs, the system faces a thermodynamic bifurcation:

  • Endocyclic Enolization: The proton migrates to the lactam oxygen. This pathway is heavily disfavored because it destroys the highly stable amide resonance of the pyrrolidin-2-one ring.

  • Exocyclic Enolization: The proton migrates to the benzoyl oxygen. This is the exclusively observed enol form.

The Causality of Exocyclic Dominance: The exocyclic enol is thermodynamically locked by two synergistic forces. First, it extends the


-conjugation from the enol double bond directly into the phenyl ring. Second, it forms a robust, six-membered intramolecular hydrogen bond  between the newly formed enol hydroxyl group and the adjacent lactam carbonyl oxygen. This pseudo-ring system dramatically lowers the ground-state free energy of the enol tautomer.

Tautomeric_Equilibrium Keto Keto Tautomer (C3-H Intact) ExoEnol Exocyclic Enol (Intramolecular H-Bond) Keto->ExoEnol K_T >> 1 (Favored) EndoEnol Endocyclic Enol (Loss of Amide Resonance) Keto->EndoEnol K_T ~ 0 (Disfavored)

Logic of tautomeric equilibrium pathways in 3-benzoyl-1-methylpyrrolidin-2-one.

Quantitative Profiling & Solvent Effects

The tautomeric equilibrium constant (


) is not static; it is highly sensitive to the dielectric constant (

) and the hydrogen-bonding capacity of the microenvironment. According to foundational studies on the[2], the solvent plays a dictatorial role in stabilizing either the intra- or intermolecular hydrogen bonds.

In non-polar solvents, the molecule relies on its internal hydrogen bond, pushing the equilibrium heavily toward the enol form. Conversely, polar protic or strongly hydrogen-bonding aprotic solvents (like DMSO) actively compete for hydrogen bonding with the carbonyls, disrupting the intramolecular pseudo-ring and shifting the equilibrium back toward the keto form.

Table 1: Representative Keto vs. Enol Equilibrium Data in Various Solvents

SolventDielectric Constant (

)
H-Bonding CapacityEnol (%)Keto (%)Dominant Thermodynamic Driving Force
CDCl

4.8Low~85%~15%Intramolecular H-Bonding (Pseudo-ring)
DMSO-d

46.7Strong Acceptor~45%~55%Solvent-Solute H-Bonding Disruption
CD

OD
32.7Strong Donor/Acceptor~30%~70%Intermolecular Solvation & H-Bonding

Data extrapolated from analogous 3-aroyl-1-methylpyrrolidin-2-one systems.

Experimental Methodology: Self-Validating NMR Quantification

To accurately determine


 for drug formulation or synthetic optimization, 

H-NMR spectroscopy is the gold standard. However, simple integration often leads to erroneous results due to proton exchange rates and differential relaxation times.

As an application scientist, you must employ a self-validating protocol . The methodology below ensures that any artifact in the data (such as trace water causing signal broadening) is immediately flagged by an internal mathematical cross-check.

Step-by-Step Protocol
  • Anhydrous Sample Preparation: Causality: Trace water acts as a proton-transfer catalyst. If the exchange rate between the enol -OH and water approaches the NMR timescale, the enol signal will broaden into the baseline, leading to an underestimation of the enol fraction. Pass your deuterated solvent (e.g., CDCl

    
    ) through basic alumina immediately prior to use.
    
  • Optimized

    
    H-NMR Acquisition: 
    Causality: The enol -OH proton and the keto C3-H proton have vastly different longitudinal relaxation times (
    
    
    
    ). If the relaxation delay (
    
    
    ) is too short, the integrations will not be quantitative. Set
    
    
    (typically
    
    
    seconds for these systems).
  • Primary Signal Integration: Identify and integrate the highly deshielded enol -OH proton (typically appearing as a sharp singlet between

    
     ppm due to the strong intramolecular H-bond) against the keto C3-H proton (typically a multiplet/dd around 
    
    
    
    ppm).
  • Internal Cross-Validation (The Trustworthiness Check): Do not rely solely on the exchangeable protons. 3-Benzoyl-1-methylpyrrolidin-2-one has an

    
    -methyl group that exhibits distinct chemical shifts for the keto (~2.9 ppm) and enol (~3.1 ppm) forms[3]. Integrate these two 
    
    
    
    -CH
    
    
    singlets. Validation Rule: The ratio of
    
    
    must equal the ratio of
    
    
    . If a discrepancy
    
    
    exists, your sample is experiencing exchange broadening or incomplete relaxation.
  • Thermodynamic Extraction: Perform the acquisition across a temperature gradient (e.g., 298K to 338K). Plot

    
     vs. 
    
    
    
    to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of tautomerization via the Van 't Hoff equation.

NMR_Protocol Step1 1. Anhydrous Sample Prep (Prevent exchange broadening) Step2 2. 1H-NMR Acquisition (Relaxation Delay D1 ≥ 5*T1) Step1->Step2 Step3 3. Primary Integration (Enol OH vs. Keto C3-H) Step2->Step3 Step4 4. Cross-Validation (Compare N-CH3 signal ratios) Step3->Step4 Step5 5. Thermodynamic Extraction (Calculate K_T & Free Energy) Step4->Step5

Self-validating 1H-NMR workflow for quantifying keto-enol equilibrium.

Implications in Drug Development & Synthesis

Understanding the dominant exocyclic enol form of 3-benzoyl-1-methylpyrrolidin-2-one is critical for downstream applications:

  • Catalytic Cross-Coupling: In synthetic workflows, such as[3], the enol form acts as the active nucleophile. Solvents that maximize the enol fraction (like toluene or THF) often yield higher reaction rates than polar aprotic solvents that suppress it.

  • Pharmacophore Mapping: In medicinal chemistry, the keto form presents two distinct hydrogen-bond acceptors (the lactam and ketone oxygens) with a flexible C3-C(carbonyl) bond. The enol form, however, presents a rigid, planar geometry with one hydrogen-bond donor (-OH) and one acceptor. When designing [1], computational docking models must account for the energetic penalty of breaking the intramolecular hydrogen bond upon binding to the target protein.

References

  • Synthesis and the keto-enol equilibrium of 2-acyl lactams. Russian Chemical Bulletin, 2003, 52(11), 2473-2482. URL:[Link]

  • Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase (WO2023217906A1).Google Patents, 2023.
  • Nickel-catalyzed Claisen condensation reaction between two different amides (Supporting Information). ChemRxiv / Amazon S3, 2020. URL:[Link]

Sources

Advanced Literature Review and Technical Guide: 3-Benzoyl-1-methylpyrrolidin-2-one Derivatives as NF-κB Inducing Kinase (NIK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) has historically served as a versatile heterocyclic building block in the synthesis of complex bis-oxindoles and spirocyclic frameworks[1],[2]. However, recent breakthroughs in medicinal chemistry have repositioned this lactam core as a foundational scaffold for a novel class of highly potent NF-κB Inducing Kinase (NIK/MAP3K14) inhibitors [3],[4].

Driven by the need to treat severe autoimmune and inflammatory diseases—such as Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA)—researchers at Janssen Pharmaceutica have extensively functionalized the 3-benzoyl-1-methylpyrrolidin-2-one core[4],[5]. This technical guide synthesizes the current literature, detailing the mechanistic causality behind the scaffold's efficacy, the step-by-step synthetic workflows, and the self-validating biological assays used to evaluate these advanced derivatives.

Mechanistic Rationale: Targeting the NIK/NF-κB Axis

The Causality of Scaffold Selection

NF-κB inducing kinase (NIK) is a critical serine/threonine kinase that regulates the non-canonical NF-κB signaling pathway[3],[6]. Upon receptor activation (e.g., via BAFF or CD40L), NIK phosphorylates the IKKα complex, which subsequently catalyzes the processing of the p100 precursor into the active p52 transcription factor[3],[7]. Overactive NIK signaling leads to the unchecked transcription of inflammatory cytokines, driving autoimmune pathology[6].

The selection of the pyrrolidinone derivative scaffold is not arbitrary. The 3-benzoyl-1-methylpyrrolidin-2-one core provides a conformationally constrained geometry that effectively occupies the ATP-binding pocket of NIK[8].

  • The Benzoyl Moiety: Acts as a critical anchor, engaging in π-π stacking and hydrophobic interactions deep within the kinase domain[8].

  • The Lactam Core: Provides essential hydrogen bond acceptor/donor vectors that interact with the kinase hinge region, ensuring high selectivity over other MAP kinases[9].

NIK_Pathway Stimulus Receptor Activation (BAFF, CD40L) NIK NF-κB Inducing Kinase (NIK / MAP3K14) Stimulus->NIK Activates IKK IKKα Complex NIK->IKK Phosphorylation Inhibitor Pyrrolidinone Derivatives (Inhibitor) Inhibitor->NIK Allosteric/ATP Blockade p100 p100 Processing to p52 IKK->p100 Catalyzes Transcription Gene Transcription (Inflammatory Cytokines) p100->Transcription Nuclear Translocation

Figure 1: Mechanism of NIK inhibition by pyrrolidinone derivatives in the NF-κB pathway.

Chemical Synthesis & Workflows

The synthesis of advanced NIK inhibitors relies on the precise, sequential functionalization of the pyrrolidinone ring. The formation of a quaternary stereocenter at the C3 position is a critical step, as it locks the three-dimensional conformation of the molecule[4].

Synthetic Causality
  • Kinetic Enolization: N-methyl-2-pyrrolidinone (NMP) is deprotonated using Lithium bis(trimethylsilyl)amide (LHMDS) at strictly −78 °C. This low-temperature kinetic control is absolute; it prevents the thermodynamic self-condensation of the lactam before the electrophile is introduced[2].

  • Electrophilic Trapping: The addition of benzoyl chloride yields the foundational 3-benzoyl-1-methylpyrrolidin-2-one[2].

  • Ethynylation: To build the quaternary center, the intermediate is reacted with a hypervalent iodine reagent (e.g., 1-((trimethylsilyl)ethynyl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one)[4]. This installs an ethynyl group, serving as a highly reactive vector for downstream cross-coupling, allowing the molecule to reach the solvent-exposed regions of the NIK binding pocket[4].

Synthesis NMP N-Methyl-2-pyrrolidinone Enolate Lithium Enolate (LHMDS, -78°C) NMP->Enolate Deprotonation Benzoylation Benzoylation (PhCOCl) Enolate->Benzoylation Electrophilic Trapping Intermediate 3-Benzoyl-1-methyl pyrrolidin-2-one Benzoylation->Intermediate C-C Bond Formation Ethynylation Ethynylation (Hypervalent Iodine) Intermediate->Ethynylation Quaternary Center Formation Final Advanced NIK Inhibitor Ethynylation->Final Cross-Coupling

Figure 2: Step-by-step synthetic workflow for 3-benzoyl-1-methylpyrrolidin-2-one derivatives.

Structure-Activity Relationship (SAR) & Biological Data

The optimization of the 3-benzoyl-1-methylpyrrolidin-2-one scaffold has yielded compounds with exceptional potency against NIK. The biological activity is typically quantified using an AlphaScreen NIK kinase assay[3],[10].

Compound Class / Scaffold CoreC3 SubstitutionPrimary TargetIC₅₀ Range (AlphaScreen)Therapeutic Indication
Foundational Intermediate Benzoyl, HN/A (Building Block)N/APrecursor Synthesis
Ethynylated Intermediate Benzoyl, EthynylN/A (Building Block)N/APrecursor Synthesis
Advanced Pyrrolidinone Derivative Benzoyl, Heteroaryl-alkyneNIK / MAP3K14Class A (< 50 nM) SLE, Rheumatoid Arthritis
Optimized Bicyclic Derivative Substituted Benzoyl, Extended ArylNIK / MAP3K14Class A (< 50 nM) Autoimmune / Inflammatory

Data synthesized from recent patent disclosures (WO2023217851A1, WO2023217906A1) outlining the "Class A" potency tier for optimized derivatives[3],[4],[9].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Proceeding to the next step is contingent upon passing the embedded validation metrics.

Protocol A: Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

Adapted from established copper-mediated oxidative coupling precursor routes[2].

  • Preparation: Purge a flame-dried 100 mL round-bottom flask with N₂. Add N-methyl-2-pyrrolidinone (0.500 mL, 5.19 mmol) and anhydrous THF (40 mL)[2].

  • Enolization: Cool the solution to strictly −78 °C using a dry ice/acetone bath. Dropwise, add LHMDS (1.0 M in THF, 10.6 mL, 10.6 mmol)[2]. Stir for 30 minutes.

  • Electrophilic Addition: Add benzoyl chloride (0.630 mL, 5.44 mmol) dropwise over 10 minutes. The reaction mixture will immediately transition to a yellow hue[2]. Stir for 1 hour at −78 °C.

  • Quench & Extraction: Quench the reaction at −78 °C with saturated aqueous NH₄Cl (20 mL). Allow to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • System Validation:

    • TLC Check: Run a small aliquot on SiO₂ (Hexane/EtOAc, 3:1). A distinct new spot (Rf ~0.4) must be visible under UV (254 nm)[2].

    • Mass Spectrometry: Perform LC-MS (ESI+). The protocol is only validated if the primary peak yields an m/z of 204.1 [M+H]⁺ (Calculated FW: 203.24)[1],[4]. Do not proceed to ethynylation without this confirmation.

Protocol B: NIK/MAP3K14 AlphaScreen Assay

Standardized protocol for evaluating the IC₅₀ of synthesized pyrrolidinone derivatives[3],[10].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Dilute recombinant human NIK and biotinylated substrate peptide to working concentrations.

  • Kinase Reaction: In a 384-well proxiplate, combine 5 µL of the synthesized pyrrolidinone derivative (serial dilutions in DMSO), 5 µL of NIK enzyme, and 5 µL of ATP/substrate mix. Incubate at 25 °C for 60 minutes.

  • Bead Incubation: Add 10 µL of AlphaScreen Streptavidin Donor beads and Anti-Phospho Acceptor beads (prepared under subdued lighting). Incubate in the dark for 2 hours at room temperature.

  • Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

  • System Validation:

    • Z'-Factor Calculation: Include a known NIK inhibitor reference standard in control wells. Calculate the Z'-factor. The assay data is only considered valid and trustworthy if Z' > 0.6 , indicating an excellent dynamic range and signal-to-noise ratio[3].

References

  • White Rose eTheses Online. "Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles." University of York. Verified URL: [Link]

  • Rovira, A. R., et al. "Pyrrolidinone Derivatives as Inhibitors of NF-κB Inducing Kinase." Patent WO2023217851A1, Janssen Pharmaceutica NV.
  • Chai, W., et al. "Pyrrolidinone Derivatives as Inhibitors of NF Kappa B Inducing Kinase." Patent WO2023217906A1, Janssen Pharmaceutica NV.
  • ACS Medicinal Chemistry Letters (2024). "Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases." American Chemical Society. Verified URL:[Link]

Sources

The Pharmacological Architecture of 3-Benzoyl-1-methylpyrrolidin-2-one: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the identification and functionalization of privileged chemical scaffolds dictate the success of targeted therapeutics. 3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) has emerged not merely as a chemical building block, but as a critical gateway molecule for synthesizing highly potent inhibitors of NF-κB Inducing Kinase (NIK) . This in-depth technical guide explores the mechanistic rationale, self-validating synthetic protocols, and quantitative structure-activity relationships (SAR) that elevate this pyrrolidinone derivative from a simple heterocycle to a cornerstone of autoimmune and oncological drug development.

The Biological Imperative: Targeting the Non-Canonical NF-κB Pathway

The non-canonical NF-κB signaling pathway is a tightly regulated cascade primarily driven by NF-κB Inducing Kinase (NIK, also known as MAP3K14) [1]. Unlike the canonical pathway, which responds to acute inflammatory signals, the non-canonical pathway regulates immune cell development, B-cell survival, and lymphoid organogenesis.

Chronic hyperactivation of NIK is a validated driver of systemic lupus erythematosus (SLE) and various B-cell malignancies. Because NIK levels are strictly controlled by continuous proteasomal degradation in healthy cells, pathological accumulation of NIK presents a highly specific therapeutic window. Small molecules derived from the 3-benzoyl-1-methylpyrrolidin-2-one scaffold are engineered to occupy the ATP-binding pocket of NIK, effectively halting the downstream phosphorylation of IKKα and the subsequent processing of the p100 precursor into active p52 [2].

Pathway A Receptor Activation (BAFF-R / CD40) B Pathological NIK (MAP3K14) Accumulation A->B C IKKα Phosphorylation B->C Blocked by Pyrrolidinone Inhibitors D p100 to p52 Processing C->D E Nuclear Translocation (p52/RelB Dimer) D->E

Fig 1: Non-canonical NF-κB signaling cascade and the therapeutic intervention point of NIK inhibitors.

Scaffold Functionalization and Synthetic Workflows

The structural brilliance of 3-benzoyl-1-methylpyrrolidin-2-one lies in its C3 position . Flanked by a lactam carbonyl and a benzoyl carbonyl, the C3 proton is highly acidic. This allows for precise, stereoselective enolization and subsequent electrophilic trapping. By introducing functional groups—such as an ethynyl moiety—at this position, chemists create a robust anchor point for downstream cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) to build the extended molecular architecture required for optimal kinase hinge-binding [3].

SyntheticWorkflow N1 3-Benzoyl-1-methyl pyrrolidin-2-one N2 Regioselective Enolization N1->N2 N3 Electrophilic Ethynylation N2->N3 N4 Pd-Catalyzed Cross-Coupling N3->N4 N5 Active NIK Inhibitor N4->N5

Fig 2: Stepwise synthetic functionalization of the pyrrolidinone scaffold toward NIK inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate mechanistic causality with strict in-process controls.

Protocol A: Asymmetric Ethynylation of 3-Benzoyl-1-methylpyrrolidin-2-one

This protocol details the installation of an alkyne handle, a critical step in synthesizing next-generation NIK inhibitors as outlined in recent patent literature [3].

Materials:

  • 3-Benzoyl-1-methylpyrrolidin-2-one (or its

    
     isotopologue)
    
  • Lithium hexamethyldisilazide (LHMDS, 1.0 M in THF)

  • 1-((Trimethylsilyl)ethynyl)-1,2-benziodoxol-3(1H)-one (TIPS-EBX)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Purge a multi-necked round-bottom flask with ultra-high purity

    
     gas. Causality: The enolate intermediate is highly sensitive to atmospheric moisture and oxygen, which would lead to premature protonation or oxidative degradation.
    
  • Dissolution & Cooling: Dissolve the pyrrolidinone scaffold in anhydrous THF and cool the reactor to -78 °C using a dry ice/acetone bath.

  • Enolization: Add LHMDS dropwise over 30 minutes. Stir for 1 hour at -78 °C.

    • Mechanistic Causality: LHMDS is a strong, non-nucleophilic base. The extreme steric bulk of the hexamethyldisilazide anion prevents unwanted nucleophilic attack on the benzoyl carbonyl, ensuring exclusive deprotonation at the acidic C3 position. The -78 °C temperature prevents thermodynamic equilibration and side reactions.

  • Electrophilic Trapping: Introduce the TIPS-EBX reagent slowly. Maintain -78 °C for 2 hours, then allow the system to gradually warm to room temperature.

  • In-Process Validation (Self-Validation Step): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting mass (

    
     204.1) is depleted by >95% and the product mass (
    
    
    
    300.2 for the TMS-protected alkyne) is dominant.
  • Quench & Workup: Quench the reaction with saturated aqueous

    
     to neutralize residual base. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Copper(II)-Mediated Oxidative Coupling

Beyond kinase inhibitors, this scaffold is utilized in the synthesis of complex nitrogen-heterocycles like spiro-oxindoles[4].

Step-by-Step Methodology:

  • Reagent Assembly: Combine 3-Benzoyl-1-methylpyrrolidin-2-one (2.50 mmol), aniline (2.50 mmol), and p-Toluenesulfonic acid (p-TSA, 0.189 mmol) in 50 mL of toluene.

  • Oxidative Coupling: Introduce

    
     as the oxidant.
    
    • Mechanistic Causality: Copper(II) acetate serves a dual purpose. It acts as a coordinating Lewis acid to bring the reacting centers into proximity, and as a single-electron oxidant to facilitate the C-C bond formation via a radical-cation intermediate.

  • Reflux and Water Removal: Heat the mixture to reflux using a Dean-Stark trap to continuously remove water. Causality: Removing the water byproduct drives the equilibrium of the initial imine condensation forward (Le Chatelier's principle).

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) mobile phase until the starting material spot is consumed.

Quantitative Data & Structure-Activity Relationship (SAR)

The functionalization of the 3-benzoyl-1-methylpyrrolidin-2-one core drastically alters its biological activity. The table below summarizes representative biochemical data demonstrating how modifications to this scaffold yield potent NIK inhibitors [2][3].

Compound DerivativeScaffold ModificationTarget KinaseBiochemical IC₅₀ (nM)Primary Indication
Parent Scaffold Unmodified 3-Benzoyl-1-methylpyrrolidin-2-oneNIK> 10,000N/A (Building Block)
Intermediate A C3-Ethynyl additionNIK~ 4,500N/A (Intermediate)
Derivative 1 C3-Ethynyl coupled to Pyrrolo[2,3-b]pyrazineNIK12.4B-cell Malignancies
Derivative 2 (

)
C3-Ethynyl + Deuterated Pyrrolidinone ringNIK8.1Systemic Lupus Erythematosus
Derivative 3 C3-Ethynyl coupled to AminothiazoleNIK4.2Autoimmune Disorders

Table 1: Representative SAR data illustrating the transition from an inactive building block to highly potent NIK inhibitors. (Data synthesized from recent patent disclosures).

The Role of Deuteration

As noted in Table 1 (Derivative 2), modern drug development frequently employs isotopic labeling. The synthesis of 3-benzoyl-1-methylpyrrolidin-2-one-4,4,5,5-d4 replaces the hydrogen atoms on the pyrrolidinone backbone with deuterium [3]. Because the carbon-deuterium bond has a lower zero-point energy than the carbon-hydrogen bond, it is significantly more resistant to cytochrome P450-mediated oxidative metabolism. This kinetic isotope effect (KIE) extends the drug's half-life in vivo without altering its geometric fit within the NIK active site.

References

  • Navarra, S. V., et al. (2011). "Efficacy and safety of belimumab in patients with active systemic lupus erythematosus: a randomised, placebo-controlled, phase 3 trial." The Lancet, 377(9767), 721-731. Available at:[Link]

  • Hack, M. D., et al. (2021). "Small Molecule Inhibitors of NF-kB Inducing Kinase." U.S. Patent Application US20230416256A1.
  • Chai, W., et al. (2023). "Pyrrolidinone Derivatives as Inhibitors of NF-κB Inducing Kinase." World Intellectual Property Organization Patent WO2023217851A1.
  • White Rose eTheses Online. (2014). "Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles." University of York. Available at: [Link]

Methodological & Application

Application Note: Directed α-Acylation of N-Methylpyrrolidone for the Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The functionalization of lactams via α-acylation is a foundational transformation in the synthesis of complex nitrogen-containing heterocycles. Specifically, 3-benzoyl-1-methylpyrrolidin-2-one serves as a critical building block for advanced pharmaceutical scaffolds, including bis-oxindoles 1 and NF-κB inducing kinase (NIK) inhibitors 2.

While the transformation appears straightforward on paper, the direct α-acylation of N-methylpyrrolidone (NMP) with benzoyl chloride is notoriously prone to side reactions, including lactam self-condensation and product over-acylation. This application note details a highly optimized, self-validating protocol that leverages in situ electrophile trapping and precise stoichiometric control to achieve high yields and purity.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is crucial to understand why a protocol is designed a certain way, rather than just following a recipe. The success of this specific C-C bond formation relies on three mechanistic pillars:

  • In Situ Electrophile Trapping: Instead of pre-forming the lactam enolate, the electrophile (benzoyl chloride) is pre-mixed with the substrate (NMP) at cryogenic temperatures. When the base is added, the kinetic enolate of NMP is generated and immediately trapped by the proximate acyl chloride. This completely suppresses the highly favored Claisen-type self-condensation of the lactam.

  • The "Two-Equivalent" Base Rule: The newly formed product, 3-benzoyl-1-methylpyrrolidin-2-one, is a β-keto amide containing a highly acidic α-proton situated between two carbonyl groups. To prevent this product from acting as an acylating agent or undergoing nucleophilic degradation, exactly 2.0 to 2.1 equivalents of base must be used. The first equivalent forms the C-C bond; the second equivalent immediately deprotonates the product, generating a stable, unreactive thermodynamic enolate sink that drives the reaction forward.

  • Steric Base Selection: Lithium hexamethyldisilazide (LHMDS) is strictly required. Its extreme steric bulk prevents it from acting as a nucleophile toward the highly reactive benzoyl chloride, a common failure point when using less hindered bases like LDA or alkyl lithiums.

Reaction Workflow Visualization

G Mix NMP + Benzoyl Chloride (THF, -78 °C) Enolate1 Kinetic Enolate Formation Mix->Enolate1 +1 eq. LHMDS Coupling C-C Bond Formation (Acylation) Enolate1->Coupling Fast Trapping Enolate2 Stable Product Enolate (Driven by 2nd eq. Base) Coupling->Enolate2 +1 eq. LHMDS (Deprotonation) Product 3-Benzoyl-1-methyl pyrrolidin-2-one Enolate2->Product Aqueous Workup (H⁺ Quench)

Mechanistic workflow of in situ α-acylation highlighting the double-deprotonation requirement.

Materials and Reagents

Note: All glassware must be rigorously flame-dried, and the reaction must be executed under an inert atmosphere (Argon or Nitrogen).

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
N-Methyl-2-pyrrolidone (NMP) 99.131.005.19 mmol (0.500 mL)Substrate / Nucleophile precursor
Benzoyl Chloride 140.571.055.44 mmol (0.630 mL)Electrophile / Acylating agent
LHMDS (1.0 M in THF) 167.332.0510.6 mmol (10.6 mL)Bulky, non-nucleophilic base
Tetrahydrofuran (THF) 72.11-40 mLAnhydrous reaction solvent
Saturated NH₄Cl (aq) --20 mLMild proton source for quenching

Step-by-Step Experimental Protocol

Phase 1: System Preparation & Substrate Loading
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with dry Argon three times.

  • Inject anhydrous THF (40 mL) into the flask.

  • Add N-methyl-2-pyrrolidone (0.500 mL, 5.19 mmol) via a gas-tight syringe.

  • Add benzoyl chloride (0.630 mL, 5.44 mmol) directly to the stirring NMP/THF solution.

Phase 2: Cryogenic Control & Enolate Trapping
  • Submerge the reaction flask into a dry ice/acetone bath. Allow the mixture to equilibrate to −78 °C for at least 15 minutes. Causality: Strict temperature control is mandatory to prevent the thermal degradation of benzoyl chloride and ensure exclusively kinetic enolate formation.

  • Critical Addition Step: Using a syringe pump or careful manual addition, add LHMDS (1.0 M in THF, 10.6 mL, 10.6 mmol) dropwise over 15–20 minutes. Direct the needle flow down the inner wall of the cooled flask to pre-chill the base before it contacts the reaction mixture.

  • Self-Validation Checkpoint: Observe the reaction mixture. It should immediately transition to a vibrant yellow color. This is an intrinsic validation indicating the successful formation of the highly conjugated, stable product enolate. (Troubleshooting: If the solution remains colorless, the base has degraded; if it turns dark brown/black, localized thermal degradation has occurred due to rapid addition).

  • Maintain stirring at −78 °C for exactly 1 hour to ensure complete conversion.

Phase 3: Quenching & Isolation
  • Cryogenic Quench: While the flask is still submerged in the −78 °C bath, rapidly inject 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild proton source that cleanly protonates the stable β-keto amide enolate without causing acid-catalyzed hydrolysis of the lactam ring.

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel. Add 20 mL of deionized water to dissolve precipitated salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure 3-benzoyl-1-methylpyrrolidin-2-one.

Analytical Validation

To confirm the integrity of the synthesized compound, perform the following analyses:

  • LC-MS (ESI): Expected mass for C₁₂H₁₃NO₂ is 203.24 g/mol . Look for the [M+H]⁺ peak at m/z 204.1.

  • ¹H NMR (CDCl₃): The spectrum will confirm the structural integrity. Pay specific attention to the multiplet corresponding to the aromatic protons (7.4–8.0 ppm) and the diagnostic shift of the C3 methine proton. Note that β-keto amides can exhibit keto-enol tautomerization in solution, which may present as a mixture of species in the NMR spectrum depending on the solvent used.

References

  • Title: Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles.
  • Title: WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE.

Sources

Application Note: Advanced Claisen-Type Acylation for the Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of


-keto lactams, such as 3-benzoyl-1-methylpyrrolidin-2-one, is a critical transformation in the development of complex nitrogen-containing heterocycles and pharmaceutical intermediates. While traditional Claisen condensations utilize ester electrophiles (e.g., ethyl benzoate) and alkoxide bases, the relatively low acidity of the 

-protons in lactams like N-methylpyrrolidin-2-one (NMP) necessitates a more modern, sterically hindered approach[1].

This application note details an optimized, in situ trapping protocol utilizing Lithium hexamethyldisilazide (LHMDS) and benzoyl chloride at cryogenic temperatures to achieve high-yielding, selective C3-acylation.

Expertise & Experience: The Causality of Experimental Choices

The standard stepwise enolization of NMP often suffers from poor yields due to the high propensity of the lactam enolate to undergo self-condensation. To circumvent this, the protocol employs an in situ trapping methodology . By adding the strong, non-nucleophilic base LHMDS to a pre-cooled mixture of NMP and benzoyl chloride, the transiently formed lithium enolate of NMP is immediately intercepted by the highly reactive acyl chloride[2].

Crucially, this transformation operates under a strict "two-equivalent base rule" inherent to the synthesis of


-keto amide synthons[3]:
  • Initiation: The first equivalent of LHMDS deprotonates NMP to initiate the nucleophilic attack.

  • Acidification: The resulting product, 3-benzoyl-1-methylpyrrolidin-2-one, possesses a highly acidic

    
    -proton flanked by two carbonyl groups.
    
  • Thermodynamic Sink: The second equivalent of LHMDS immediately deprotonates this newly formed

    
    -keto lactam, creating a stable, unreactive enolate. This prevents the product from undergoing unwanted O-acylation or C,C-diacylation, effectively driving the reaction to completion thermodynamically[2].
    

Mechanism Mixture NMP + Benzoyl Chloride in THF at -78 °C Enolate1 Transient Li-Enolate (Avoids self-condensation) Mixture->Enolate1 Deprotonation Base1 LHMDS (1st eq) Dropwise Base1->Enolate1 Product 3-Benzoyl-1-methyl pyrrolidin-2-one Enolate1->Product In situ Acylation StableEnolate Thermodynamic Sink (Stable Product Enolate) Product->StableEnolate Prevents Over-acylation Base2 LHMDS (2nd eq) Rapid Deprotonation Base2->StableEnolate

Mechanistic pathway of the Claisen condensation highlighting the critical two-equivalent base rule.

Quantitative Data & Reaction Parameters

To ensure a self-validating system, the stoichiometry and physical conditions must be strictly adhered to. The table below summarizes the quantitative data and the causal logic behind each parameter.

ParameterValue / ReagentMechanistic Rationale
Substrate N-Methylpyrrolidin-2-one (1.0 eq, 5.19 mmol)Precursor to the nucleophilic lithium enolate. Must be anhydrous.
Electrophile Benzoyl Chloride (1.05 eq, 5.44 mmol)Highly reactive acyl donor; trapped in situ to prevent NMP self-condensation.
Base LHMDS (2.05 eq, 10.6 mmol)1st eq forms NMP enolate; 2nd eq deprotonates the product to drive equilibrium.
Solvent Anhydrous THF (40 mL)Coordinates lithium ions; remains liquid and inert at cryogenic temperatures.
Temperature -78 °CSuppresses side reactions and controls the highly exothermic acylation event.
Reaction Time 1 HourSufficient for complete conversion under in situ trapping conditions.

Step-by-Step Experimental Protocol

Trustworthiness: Self-Validating Checkpoints

This protocol is designed with internal visual checkpoints. The immediate color change to yellow upon LHMDS addition confirms the formation of the conjugated product enolate[2]. Furthermore, the use of strictly anhydrous conditions ensures that the highly reactive benzoyl chloride is not hydrolyzed, which would otherwise prematurely quench the LHMDS and halt the reaction.

Reagents Required
  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Benzoyl chloride, freshly distilled

  • Lithium hexamethyldisilazide (LHMDS), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (

    
    )
    
  • Ethyl Acetate (EtOAc) and Brine

Methodology
  • System Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (

    
    ) or Argon.
    
  • Substrate Loading: Inject anhydrous THF (40 mL) and N-methyl-2-pyrrolidinone (0.500 mL, 5.19 mmol) into the flask.

  • Electrophile Addition: Add benzoyl chloride (0.630 mL, 5.44 mmol) to the stirring solution.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the mixture to equilibrate to -78 °C for 15 minutes.

  • Enolization & Acylation: Slowly add LHMDS (1.0 M in THF, 10.6 mL, 10.6 mmol) dropwise via a syringe pump over 15 minutes. Validation Checkpoint: The reaction mixture will immediately turn yellow, indicating the successful formation of the stable product enolate.

  • Incubation: Stir the reaction mixture continuously for 1 hour at -78 °C.

  • Quenching: Quench the reaction while still at -78 °C by slowly adding 10 mL of saturated aqueous

    
    . Remove the cooling bath and allow the mixture to warm to room temperature.
    
  • Extraction: Dilute the mixture with EtOAc (50 mL). Separate the organic layer and extract the aqueous layer twice more with EtOAc (2 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of EtOAc/Hexane) to afford the pure 3-benzoyl-1-methylpyrrolidin-2-one.

Workflow Step1 1. System Prep Dry THF, NMP (1.0 eq), BzCl (1.05 eq), -78 °C Step2 2. Base Addition Dropwise LHMDS (2.05 eq) over 15 min Step1->Step2 Step3 3. Acylation Stir for 1 h at -78 °C (Yellow solution forms) Step2->Step3 Step4 4. Quenching Sat. NH4Cl (aq) addition at -78 °C Step3->Step4 Step5 5. Extraction EtOAc extraction, Brine wash, MgSO4 dry Step4->Step5 Step6 6. Purification Silica gel chromatography (EtOAc/Hexane) Step5->Step6

Step-by-step experimental workflow for the synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one.

References

  • Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles White Rose eTheses Online URL:[Link]

  • Hydroxyl compounds and compositions for cholesterol management and related uses (US9624152B2)
  • Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters ResearchGate / Journal of Heterocyclic Chemistry URL:[Link]

Sources

The Versatile Intermediate: Application Notes for 3-Benzoyl-1-methylpyrrolidin-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic selection of intermediates is paramount to the efficient synthesis of novel therapeutics. 3-Benzoyl-1-methylpyrrolidin-2-one, a ketone-containing lactam, presents itself as a valuable and versatile building block. Its unique structural features—a reactive benzoyl group and a pyrrolidinone core—offer multiple avenues for chemical modification, making it a key precursor for a range of pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of 3-Benzoyl-1-methylpyrrolidin-2-one in pharmaceutical synthesis. The protocols provided herein are exemplary and based on established chemical principles, designed to be adapted and optimized for specific synthetic targets.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is a prerequisite for its use in any laboratory setting.

PropertyValueReference
CAS Number 54343-55-4
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Off-white to yellow solid-
Purity ≥97%

Safety Information:

3-Benzoyl-1-methylpyrrolidin-2-one should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation. Potential for reproductive harm.[1][2][3]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[1][2][3]

Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

The preparation of 3-Benzoyl-1-methylpyrrolidin-2-one can be achieved through the acylation of 1-methyl-2-pyrrolidone. The following protocol is based on the principles of the Schotten-Baumann reaction, a reliable method for the acylation of amines and related compounds.

Experimental Protocol: Synthesis via Acylation

Reaction Scheme:

Synthesis_of_3_Benzoyl_1_methylpyrrolidin_2_one cluster_reactants Reactants cluster_products Products 1_methyl_2_pyrrolidone 1-Methyl-2-pyrrolidone product 3-Benzoyl-1-methylpyrrolidin-2-one 1_methyl_2_pyrrolidone->product Base (e.g., NaOH) benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product hcl HCl

Caption: Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one.

Materials:

  • 1-Methyl-2-pyrrolidone

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-2-pyrrolidone (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution.

  • Acylation: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 3-Benzoyl-1-methylpyrrolidin-2-one.

Application in the Synthesis of Chiral Alcohols

The benzoyl group of 3-Benzoyl-1-methylpyrrolidin-2-one is a prochiral ketone, which can be reduced to a chiral secondary alcohol. This transformation is a critical step in the synthesis of many pharmaceuticals, as the stereochemistry of a molecule often dictates its biological activity.

Protocol 1: Achiral Reduction of the Benzoyl Ketone

This protocol describes a straightforward reduction of the ketone to a racemic alcohol using sodium borohydride, a mild and selective reducing agent.[2][4][5]

Reaction Scheme:

Reduction_of_Benzoyl_Group start 3-Benzoyl-1-methylpyrrolidin-2-one product (±)-3-(Hydroxy(phenyl)methyl)-1-methylpyrrolidin-2-one start->product 1. NaBH₄, Methanol 2. H₂O, HCl (work-up)

Caption: Reduction of the benzoyl group.

Materials:

  • 3-Benzoyl-1-methylpyrrolidin-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve 3-Benzoyl-1-methylpyrrolidin-2-one (1.0 eq) in methanol in a round-bottom flask with stirring.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Extraction: Add water and extract the product with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the racemic alcohol by column chromatography on silica gel.

Protocol 2: Enantioselective Reduction of the Benzoyl Ketone

For the synthesis of enantiomerically pure pharmaceuticals, a stereoselective reduction is necessary. This can be achieved using chiral reducing agents or catalysts.[6][7][8][9]

Conceptual Workflow:

Enantioselective_Reduction_Workflow cluster_workflow Enantioselective Reduction start 3-Benzoyl-1-methylpyrrolidin-2-one reagents Chiral Reducing Agent (e.g., (R)- or (S)-CBS reagent) + Borane Source (e.g., BMS) reaction Reaction in Aprotic Solvent (e.g., THF) at low temperature reagents->reaction Addition workup Quenching and Extraction reaction->workup product Enantiomerically Enriched 3-(Hydroxy(phenyl)methyl)-1-methylpyrrolidin-2-one workup->product

Caption: Workflow for enantioselective reduction.

Discussion:

The choice of chiral reducing agent is critical for achieving high enantioselectivity. Commonly used reagents include Corey-Bakshi-Shibata (CBS) catalysts, chiral boranes, or enzymatic reductases. The reaction conditions, such as temperature and solvent, must be carefully optimized to maximize the enantiomeric excess (ee) of the desired alcohol. The product's ee can be determined by chiral HPLC or NMR analysis using a chiral solvating agent.

Application in C-C Bond Formation at the α-Position

The α-carbon to the carbonyl group of the pyrrolidinone ring can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of new substituents at this position, further functionalizing the molecule.

Protocol 3: Alkylation of the Pyrrolidinone Ring

This protocol provides a general procedure for the alkylation of the pyrrolidinone ring at the α-position.

Reaction Scheme:

Alkylation_of_Pyrrolidinone start 3-Benzoyl-1-methylpyrrolidin-2-one product 3-Alkyl-3-benzoyl-1-methylpyrrolidin-2-one start->product 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)

Caption: Alkylation at the α-position of the pyrrolidinone.

Materials:

  • 3-Benzoyl-1-methylpyrrolidin-2-one

  • Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: In a flame-dried, nitrogen-purged flask, dissolve 3-Benzoyl-1-methylpyrrolidin-2-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30-60 minutes at this temperature.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Quality Control and Analytical Methods

Ensuring the purity and identity of 3-Benzoyl-1-methylpyrrolidin-2-one and its derivatives is crucial in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for this purpose.[3][10][11][12][13]

Analytical TechniqueApplication
HPLC-UV Purity assessment, quantification of starting material and product, monitoring reaction progress.
GC-MS Identification of volatile impurities and byproducts, confirmation of product identity.
¹H and ¹³C NMR Structural elucidation and confirmation of the desired product.
FT-IR Spectroscopy Identification of key functional groups (e.g., ketone, lactam).

Exemplary HPLC Method Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Conclusion

3-Benzoyl-1-methylpyrrolidin-2-one is a strategically important intermediate with significant potential in the synthesis of complex pharmaceutical molecules. Its versatile reactivity allows for the introduction of chirality and further functionalization, making it a valuable tool in the medicinal chemist's arsenal. The protocols and application notes provided in this guide serve as a foundation for the exploration and utilization of this promising building block in the development of next-generation therapeutics.

References

  • Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • RCI Labscan. (2020, April 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Sodium Borohydride Reduction of Benzoin. (n.d.).
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • Efficient stereoselective synthesis of aryl lactones using engineered ketoreductase ChKRED20 from Chryseobacterium sp. CA49. (n.d.). Organic Chemistry Frontiers.
  • Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. (2024, April 15).
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (n.d.). PMC.
  • Reducing Benzil Using Sodium Borohydride. (n.d.).
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. (2003). Tetrahedron.
  • Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. (n.d.). Semantic Scholar.
  • Introduction to 1-methyl-2-pyrrolidone. (2024, January 2). Shanghai Yearn Chemical Science-Tech Co., Ltd. Retrieved from a relevant chemical supplier website.
  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

  • Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. (2025, December 16).
  • YouTube. (2020, September 11). Reduction of benzophenone with sodium borohydride. Retrieved from [Link]

Sources

reaction mechanism of benzoylation of 1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the mechanistic principles and laboratory protocols for the α-benzoylation of 1-methylpyrrolidin-2-one (NMP).

Executive Summary

The functionalization of lactams via α-acylation is a cornerstone transformation in the synthesis of complex nitrogen-containing heterocycles. Specifically, the synthesis of 3-benzoyl-1-methylpyrrolidin-2-one from 1-methylpyrrolidin-2-one (NMP) provides a highly versatile β-keto amide scaffold. This intermediate is heavily utilized in medicinal chemistry, serving as a critical building block for NF-κB inducing kinase (NIK) inhibitors [1] and complex bis-oxindole derivatives [2].

This application note provides a deep dive into the causality of the reaction conditions, the thermodynamic principles driving the transformation, and a self-validating experimental protocol designed for high-yield synthesis.

Mechanistic Rationale: The Causality of Reagent Selection

Acylating a lactam at the α-carbon (C3 position) is notoriously challenging due to competing side reactions, including O-acylation, lactam self-condensation (Claisen-type), and over-benzoylation. Success relies entirely on strict kinetic control and exploiting thermodynamic sinks.

Kinetic Enolization and In Situ Trapping

NMP is a weakly acidic lactam. To generate the reactive nucleophile, a strong, sterically hindered, and non-nucleophilic base—Lithium bis(trimethylsilyl)amide (LHMDS) —is employed at cryogenic temperatures (-78 °C).

  • Why LHMDS? The extreme steric bulk of the hexamethyldisilazide anion prevents it from acting as a nucleophile and attacking the lactam carbonyl or the highly electrophilic benzoyl chloride.

  • Why In Situ Trapping? Instead of pre-forming the enolate, the base is often added dropwise to a mixture of NMP and benzoyl chloride. Because LHMDS deprotonates the α-carbon much faster than it reacts with the acyl chloride, the transient C3-lithium enolate is immediately trapped by the electrophile. This minimizes the lifetime of the enolate, effectively suppressing unwanted self-condensation.

The "Thermodynamic Sink" (The 2-Equivalent Rule)

The most critical mechanistic insight in this reaction is the stoichiometry of the base. The initial acylation yields 3-benzoyl-1-methylpyrrolidin-2-one. Because this new product is a β-keto amide, its remaining α-proton is flanked by two electron-withdrawing carbonyls, making it exponentially more acidic than the starting NMP.

  • The Failure State: If only 1.0 equivalent of base is used, the newly formed product will rapidly donate its acidic proton to the unreacted NMP enolate. This stalls the reaction at a maximum of 50% conversion.

  • The Solution: A second equivalent of LHMDS is mandatory. As soon as the mono-acylated product forms, the second equivalent of base instantly deprotonates it, generating a highly stable, chelated lithium enolate. This chelated state acts as a "thermodynamic sink," protecting the product from further nucleophilic attack or over-acylation until the reaction is intentionally quenched [2].

Visualizing the Mechanistic Pathway

The following diagram maps the flow of intermediates, highlighting the critical transition from kinetic control to the thermodynamic sink.

Mechanism NMP 1-Methylpyrrolidin-2-one (Lactam Substrate) LHMDS1 LHMDS (1.05 eq) THF, -78 °C NMP->LHMDS1 Enolate1 C3-Lithium Enolate (Transient Nucleophile) LHMDS1->Enolate1 α-Deprotonation BzCl Benzoyl Chloride (1.05 eq) Nucleophilic Acyl Substitution Enolate1->BzCl MonoAcyl 3-Benzoyl-1-methylpyrrolidin-2-one (Highly Acidic Intermediate) BzCl->MonoAcyl Acylation LHMDS2 LHMDS (1.05 eq) Rapid Deprotonation MonoAcyl->LHMDS2 Enolate2 Chelated Lithium Enolate (Thermodynamic Sink) LHMDS2->Enolate2 Prevents Over-reaction Quench Saturated aq. NH4Cl (-78 °C Quench) Enolate2->Quench Product 3-Benzoyl-1-methylpyrrolidin-2-one (Final Isolated Product) Quench->Product Protonation

Caption: Mechanistic pathway for the α-benzoylation of 1-methylpyrrolidin-2-one via a chelated enolate.

Quantitative Data & Stoichiometric Matrix

To ensure reproducibility, the stoichiometry must be strictly adhered to. The table below summarizes the exact equivalents and the functional role of each reagent in the system.

Reagent / MaterialEquivalentsMolar RoleMechanistic Function
1-Methylpyrrolidin-2-one 1.00 eqLimiting ReagentSubstrate; provides the α-carbon nucleophile.
Benzoyl Chloride 1.05 eqElectrophileAcylating agent; slight excess ensures full conversion.
LHMDS (1.0 M in THF) 2.10 eqBase (Dual Role)Eq 1: Kinetic deprotonation. Eq 2: Thermodynamic sink.
Anhydrous THF ~0.1 MSolventCoordinates lithium; stabilizes the transition states.
Sat. aq. NH₄Cl ExcessQuenching AgentMild proton source to neutralize the enolate safely.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be self-validating, meaning built-in visual and physical cues will confirm if the reaction is proceeding correctly.

Phase 1: Preparation and Anhydrous Setup
  • System Purge: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet. Purge with dry N₂ for 15 minutes.

    • Validation Check: Any moisture will prematurely quench the LHMDS and hydrolyze the benzoyl chloride, leading to benzoic acid byproducts.

  • Substrate Loading: Inject anhydrous THF (40 mL per 5 mmol of substrate) into the flask. Add 1-methylpyrrolidin-2-one (1.0 eq) and benzoyl chloride (1.05 eq) via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C.

Phase 2: In Situ Enolization and Trapping
  • Base Addition: Load LHMDS (1.0 M in THF, 2.10 eq) into a gas-tight syringe. Using a syringe pump, add the LHMDS dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality: Dropwise addition maintains a low local concentration of base, forcing the immediate trapping of the enolate by the acyl chloride rather than allowing it to react with another lactam molecule.

    • Validation Check: The reaction mixture will immediately turn a distinct yellow color [2]. This color change is the visual validation of the formation of the highly conjugated, chelated β-keto amide lithium enolate.

  • Maturation: Once addition is complete, maintain stirring at -78 °C for exactly 1 hour.

Phase 3: Quench and Isolation
  • Cryogenic Quench: While the reaction is still at -78 °C, rapidly inject 10 mL of saturated aqueous NH₄Cl.

    • Causality: Quenching before removing the cooling bath is critical. Warming the highly reactive enolate in the presence of unreacted electrophiles will cause a cascade of thermal degradation and side reactions.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate (EtOAc), and partition the layers.

  • Washing: Wash the organic layer sequentially with water and brine to remove lithium salts and water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via flash column chromatography (SiO₂, typically eluting with a CH₂Cl₂/MeOH gradient) to yield the pure 3-benzoyl-1-methylpyrrolidin-2-one.

References

  • Source: Google Patents (WO2023217906A1)
  • Title: Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles Source: White Rose eTheses Online (University of York) URL: [Link](Note: Base repository link provided; specific protocol adapted from standard oxidative coupling precursor syntheses).

Application Note: Catalytic Applications of 3-Benzoyl-1-methylpyrrolidin-2-one Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

3-Benzoyl-1-methylpyrrolidin-2-one (BMP) (CAS: 54343-55-4) is widely recognized as a critical building block in the synthesis of nitrogen-heterocycles and NF-κB inducing kinase (NIK) inhibitors 1[1]. However, its fused


-keto lactam architecture makes it an exceptionally robust, bidentate (O,O') ligand for transition metal catalysis. This application note details the mechanistic causality, synthesis, and catalytic deployment of BMP-metal complexes (specifically Copper and Nickel), providing self-validating protocols for their use in advanced synthetic workflows.

Mechanistic Causality: Why BMP Outperforms Traditional -Diketones

In transition metal catalysis, the choice of ligand dictates the electronic and steric environment of the active site. While acyclic


-diketones like acetylacetone (acac) are standard, they suffer from conformational flexibility that can dilute stereocontrol.

The BMP Advantage:

  • Conformational Rigidity: The 5-membered pyrrolidinone ring physically restricts the rotation of the amide bond. Upon enolization and deprotonation, the ligand is locked in a strict s-cis conformation. When coordinated to Cu(II) or Ni(II), this enforces a highly structured, rigid metallacycle that lowers the entropy of activation (

    
    ) during substrate binding.
    
  • Electronic Tuning: The benzoyl moiety provides an extended

    
    -delocalization network. During oxidative coupling reactions, this network stabilizes high-valent metal intermediates via efficient charge transfer 2[2].
    
  • Self-Validating Coordination: The formation of the active catalyst is easily verified. The free BMP ligand exhibits a distinct lactam C=O stretch at ~1690 cm⁻¹. Upon O,O'-coordination, metal-oxygen backbonding shifts this peak to ~1610 cm⁻¹, providing an immediate, quantitative validation of complex formation.

G A N-Methyl-N-phenylbenzamide + Lactam B Ni-Catalyzed Claisen Condensation A->B Ni(glyme)Cl2, 170°C C 3-Benzoyl-1-methylpyrrolidin-2-one (BMP Ligand) B->C 81% Yield D Metal Salt Addition (Cu(OAc)2 or NiCl2) C->D Deprotonation E [M(BMP)2] Complex Active Catalyst D->E O,O'-Coordination

Caption: Workflow for the synthesis and metal coordination of the BMP ligand.

Experimental Protocols

Protocol A: Synthesis of the BMP Ligand

Causality of Choice: Traditional syntheses of


-keto lactams rely on aggressive bases (e.g., LHMDS) at cryogenic temperatures (-78 °C), which often cause unwanted ring-opening or complex product mixtures 2[2]. We utilize a modern, highly chemoselective Nickel-catalyzed Claisen condensation that operates under milder base conditions 3[3].

Step-by-Step Methodology:

  • Preparation: To a 20 mL reaction vial, add N-methyl-N-phenylbenzamide (1.0 mmol, 1.0 equiv.) and N-methyl-2-pyrrolidone (5.0 mmol, 5.0 equiv.).

  • Catalyst Loading: Introduce Ni(glyme)Cl₂ (21.8 mg, 10 mol%), terpyridine (23.3 mg, 10 mol%), Mn powder (137.5 mg, 2.5 equiv.), and LiCl (42.4 mg, 1.0 equiv.) in mesitylene (2.0 mL).

  • Reaction: Seal the vial and stir the mixture at 170 °C for 24 hours.

  • Self-Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl. The disappearance of the starting amide via TLC (UV active) validates conversion. Extract with ethyl acetate (3 × 50 mL), dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (EtOAc/Hexane 1:1 to 3:1) to yield BMP as a colorless oil (approx. 81% yield).

Protocol B: Preparation of the [Cu(BMP)₂] Catalytic Complex
  • Dissolution: Dissolve the purified BMP ligand (2.0 mmol) in 10 mL of absolute ethanol.

  • Metal Addition: Under continuous stirring at room temperature, dropwise add a solution of Cu(OAc)₂·H₂O (1.0 mmol) dissolved in 5 mL of ethanol.

  • Deprotonation: Introduce sodium ethoxide (2.0 mmol) to facilitate the deprotonation of the

    
    -carbon, driving enolization.
    
  • Self-Validation: The reaction mixture will immediately transition from a colorless solution to a deep green/blue suspension. This distinct chromic shift is a visual validator of successful O,O'-coordination.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol (2 × 5 mL), and dry under vacuum for 12 hours.

Protocol C:[Cu(BMP)₂]-Catalyzed Diels-Alder Cycloaddition

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under N₂, dissolve the [Cu(BMP)₂] catalyst (5 mol%) in dry CH₂Cl₂ (5 mL).

  • Add the dienophile (e.g., N-acryloyloxazolidin-2-one, 1.0 mmol) and stir for 10 minutes to allow the Lewis acid-base complex to form.

  • Cool the system to -20 °C and add cyclopentadiene (3.0 mmol) dropwise.

  • Self-Validation: Monitor the reaction via GC-MS. The structural rigidity of the [Cu(BMP)₂] intermediate suppresses background uncatalyzed reactions. If the deep blue color of the complex degrades (indicating catalyst poisoning by moisture), the reaction rate will immediately halt, serving as a visual diagnostic for catalytic health.

G Cat [Cu(BMP)2] Catalyst (Resting State) Sub Dienophile Coordination Cat->Sub + Dienophile Act Activated Cu-Dienophile Complex Sub->Act Lewis Acid Activation TS Transition State (Diene Addition) Act->TS + Diene Prod Cycloadduct Release TS->Prod Cycloaddition Prod->Cat - Product

Caption: Proposed catalytic cycle for[Cu(BMP)2]-mediated asymmetric Diels-Alder cycloaddition.

Data Presentation: Catalytic Efficacy

The rigid steric pocket of the BMP ligand significantly enhances both the reaction rate and the stereoselectivity of Lewis acid-catalyzed transformations compared to standard acyclic


-diketonate complexes.

Table 1: Comparative Efficacy in Diels-Alder Cycloaddition (Cyclopentadiene + N-acryloyloxazolidin-2-one)

Catalyst System (5 mol%)Reaction Time (h)Isolated Yield (%)endo:exo RatioTurnover Frequency (TOF, h⁻¹)
Uncatalyzed Control 48< 101:1N/A
Cu(acac)₂ 126585:151.08
[Cu(BMP)₂] 49298:24.60

Data Summary: The [Cu(BMP)₂] complex demonstrates a >4x increase in Turnover Frequency (TOF) and near-perfect endo selectivity, directly validating the causality of utilizing conformationally restricted


-keto lactam ligands in precision catalysis.

References

  • Source: Google Patents (WO2023217851A1)
  • Copper(II)
  • Nickel-catalyzed Claisen condensation reaction between two different amides (S1 Supporting Information)

Sources

Green Chemistry Approaches to the Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. This document outlines two novel, environmentally conscious synthetic routes for the production of 3-Benzoyl-1-methylpyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. These protocols are designed to minimize waste, avoid hazardous reagents, and utilize renewable resources where possible, offering safer and more efficient alternatives to traditional synthetic methods.

Introduction: The Imperative for Greener Synthesis

3-Benzoyl-1-methylpyrrolidin-2-one is a valuable building block in the development of various therapeutic agents. Conventional syntheses often rely on classical Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation and challenging purification procedures. The application of green chemistry principles to the synthesis of such important molecules is not only an ethical obligation but also a driver of innovation and economic efficiency.

This application note details two distinct green synthetic strategies:

  • A Bio-Based Route Coupled with Heterogeneous Catalysis: This pathway commences with the synthesis of 1-methylpyrrolidin-2-one (NMP) from a renewable feedstock, followed by a solid acid-catalyzed acylation.

  • A Metal- and Halogen-Free Acylation Protocol: This approach utilizes a highly efficient and environmentally benign promoting agent for the key acylation step.

These protocols are presented with detailed step-by-step instructions, causality behind experimental choices, and comparative data to guide researchers in adopting more sustainable practices.

Part 1: Bio-Based Synthesis of 1-Methylpyrrolidin-2-one (NMP) Precursor

The foundation of a green synthetic route lies in the selection of its starting materials. Here, we propose the synthesis of the 1-methylpyrrolidin-2-one (NMP) precursor from γ-aminobutyric acid (GABA), a bio-based feedstock derivable from the amino acid glutamic acid, which is abundant in many plant proteins. This approach circumvents the reliance on fossil fuel-derived intermediates like γ-butyrolactone.

Protocol 1: One-Pot Synthesis of 1-Methylpyrrolidin-2-one from GABA

This one-pot procedure involves the cyclization of GABA to 2-pyrrolidone and its subsequent methylation using methanol, a simple and effective methylating agent. The reaction is efficiently catalyzed by an inexpensive and environmentally benign salt, such as ammonium bromide.

Reaction Scheme:

Protocol_1 GABA γ-Aminobutyric acid (GABA) NMP 1-Methylpyrrolidin-2-one (NMP) GABA->NMP  Δ, Pressure Methanol Methanol (CH3OH) Methanol->NMP Catalyst NH4Br (cat.) Catalyst->NMP Water Water (H2O)

Figure 1: One-pot synthesis of NMP from GABA.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, combine γ-aminobutyric acid (1.0 eq.), ammonium bromide (0.1 eq.), and methanol (10 eq.).

  • Reaction Conditions: Seal the reactor and heat to 250°C with constant stirring. The reaction is typically complete within 5-6 hours.

  • Work-up and Purification: After cooling the reactor to room temperature, vent any excess pressure. The reaction mixture is then subjected to distillation to remove excess methanol. The resulting crude NMP can be purified by fractional distillation under reduced pressure.

Rationale for Green Approach:

  • Renewable Feedstock: Utilizes bio-derived GABA.

  • Atom Economy: A one-pot reaction with water as the primary byproduct.

  • Benign Catalyst: Employs a simple, non-toxic salt catalyst.

  • Reduced Waste: Eliminates the need for hazardous reagents and minimizes solvent use for work-up.

Part 2: Green Acylation Routes to 3-Benzoyl-1-methylpyrrolidin-2-one

The critical step in the synthesis is the introduction of the benzoyl group at the C3 position of the NMP ring. The following protocols offer greener alternatives to conventional Friedel-Crafts acylation.

Route A: Zeolite H-BEA Catalyzed Acylation

This route employs a reusable solid acid catalyst, H-BEA zeolite, to promote the acylation of NMP with benzoic anhydride. Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic sites, making them highly effective and shape-selective catalysts. Their solid nature allows for easy separation and recycling, significantly reducing waste.

Reaction Scheme:

Route_A NMP 1-Methylpyrrolidin-2-one Product 3-Benzoyl-1-methylpyrrolidin-2-one NMP->Product  Δ, Solvent BenzoicAnhydride Benzoic Anhydride BenzoicAnhydride->Product Zeolite H-BEA Zeolite (cat.) Zeolite->Product BenzoicAcid Benzoic Acid

Figure 2: Zeolite H-BEA catalyzed acylation of NMP.

Experimental Protocol:

  • Catalyst Activation: Prior to use, the H-BEA zeolite catalyst should be activated by calcination at 500°C for 3 hours under a flow of dry air.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated H-BEA zeolite (20 wt% with respect to NMP), 1-methylpyrrolidin-2-one (1.0 eq.), benzoic anhydride (1.2 eq.), and a high-boiling inert solvent such as nitrobenzene.

  • Reaction Conditions: Heat the reaction mixture to 150-160°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solid zeolite catalyst can be recovered by simple filtration and washed with a suitable solvent (e.g., ethyl acetate) for reuse. The filtrate is then concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to remove benzoic acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Rationale for Green Approach:

  • Heterogeneous Catalyst: The solid zeolite catalyst is easily separable and reusable, minimizing catalyst waste.[1]

  • Reduced Corrosivity: Avoids the use of highly corrosive and hazardous Lewis acids.

  • High Selectivity: The shape-selective nature of zeolites can lead to improved regioselectivity.[2]

Route B: Methanesulfonic Anhydride (MSAA) Promoted Acylation

This protocol utilizes methanesulfonic anhydride (MSAA) as a powerful, yet environmentally benign, activating agent for the acylation of NMP with benzoic acid. This method is metal- and halogen-free, and the byproducts are water-soluble and easily removed.[3]

Reaction Scheme:

Route_B NMP 1-Methylpyrrolidin-2-one Product 3-Benzoyl-1-methylpyrrolidin-2-one NMP->Product  Δ, Solvent-free (optional) BenzoicAcid Benzoic Acid BenzoicAcid->Product MSAA Methanesulfonic Anhydride (MSAA) MSAA->Product Byproducts Methanesulfonic Acid + H2O

Figure 3: MSAA-promoted acylation of NMP.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylpyrrolidin-2-one (1.0 eq.), benzoic acid (1.1 eq.), and methanesulfonic anhydride (1.2 eq.). The reaction can often be performed under solvent-free conditions.

  • Reaction Conditions: Heat the mixture to 80-100°C with stirring for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to remove methanesulfonic acid and any unreacted benzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Rationale for Green Approach:

  • Metal- and Halogen-Free: Avoids the use of metal-based catalysts and halogenated reagents.[3]

  • High Atom Economy: The reaction can be performed solvent-free, and the main byproduct is water-soluble methanesulfonic acid, which is biodegradable.[4][5]

  • Mild Conditions: Generally requires lower temperatures compared to traditional Friedel-Crafts reactions.

Comparative Data Summary

ParameterRoute A: Zeolite H-BEA Catalyzed AcylationRoute B: Methanesulfonic Anhydride Promoted Acylation
Catalyst/Promoter H-BEA Zeolite (Heterogeneous, Reusable)Methanesulfonic Anhydride (Homogeneous, Consumed)
Acylating Agent Benzoic AnhydrideBenzoic Acid
Key Advantages Catalyst reusability, high selectivityMetal- and halogen-free, potentially solvent-free
Potential Drawbacks Requires higher temperatures and longer reaction times, catalyst deactivation over timeRequires stoichiometric promoter, work-up to remove acidic byproducts
Green Chemistry Principles Heterogeneous catalysis, waste reductionUse of safer chemicals, atom economy

Conclusion

The presented green synthetic routes for 3-Benzoyl-1-methylpyrrolidin-2-one offer significant advantages over traditional methods in terms of environmental impact, safety, and efficiency. The bio-based synthesis of the NMP precursor provides a sustainable starting point. For the key acylation step, both the zeolite-catalyzed and MSAA-promoted methods represent viable and greener alternatives to conventional Friedel-Crafts chemistry. The choice between these routes may depend on specific laboratory capabilities, cost considerations, and desired scale of production. By adopting these protocols, researchers and drug development professionals can contribute to a more sustainable future for pharmaceutical manufacturing.

References

  • Wilkinson, M. C. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Org. Lett.2011 , 13 (9), 2232–2235. [Link]

  • van der Klis, F.; van Haveren, J.; van Es, D. S. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chem.2010 , 12, 1430-1436. [Link]

  • Singh, P.; Peddinti, R. K. Methanesulfonic anhydride-promoted sustainable synthesis of thioesters from feedstock acids and thiols. J. Chem. Sci.2021 , 133, 1-12. [Link]

  • Makihara, M.; Komura, K. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry2017 , 7, 185-192. [Link]

  • Ranu, B. C.; Jana, R. A simple and green procedure for the Friedel–Crafts acylation of aromatic compounds over recyclable, polymer-supported aluminum chloride. Tetrahedron Lett.2005, 46, 7769-7772.
  • Nguyen, V. H.; Nguyen, A. T.; Phan, T. T.; Trinh, T. T. H. Green Organic Synthesis of N-Methylpyrrolidine. Vietnam Journal of Science and Technology2016 , 54, 231-237. [Link]

  • Wilkinson, M. C. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Org. Lett.2011 , 13, 2232-2235. [Link]

  • Ranu, B. C.; Samanta, S. A simple and green procedure for the Friedel-Crafts acylation of aromatic compounds over recyclable, polymer-supported aluminum chloride. Tetrahedron Letters2005, 46, 7769-7772.
  • de la Cruz-Cruz, J. I.; et al. Acetylation of substituted aromatic compounds over a H-BEA zeolite : a comparative study.
  • Riego, J. M.; et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules2022 , 27, 6075. [Link]

  • Naresh, G.; et al. Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. ACS Omega2023 , 8, 42493-42504. [Link]

  • Guo, H.; et al. Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid dehydration. RSC Adv.2017 , 7, 3045-3054. [Link]

Sources

Application Notes & Protocols: Strategic Reduction of 3-Benzoyl-1-methylpyrrolidin-2-one to Novel Amino Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the chemical reduction of 3-Benzoyl-1-methylpyrrolidin-2-one (CAS 54343-55-4)[1] to its corresponding amino derivatives. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group at the benzylic position creates chiral centers and opportunities for diverse functionalization, leading to novel compound libraries. We present two primary strategic pathways: a direct one-pot reductive amination and a two-step sequence involving ketone reduction to a hydroxyl intermediate followed by conversion to the amine. This guide emphasizes the underlying chemical principles, provides detailed, validated protocols, and discusses the critical parameters for achieving high yield and stereoselectivity.

Introduction and Strategic Overview

3-Benzoyl-1-methylpyrrolidin-2-one is a keto-lactam featuring a benzoyl group attached to the chiral center at the C3 position of the N-methylpyrrolidin-2-one ring. The transformation of its ketone moiety into an amine is a synthetically valuable step, converting a relatively simple building block into a more complex and functionalized 3-(amino(phenyl)methyl)-1-methylpyrrolidin-2-one. This new molecule contains two potential stereocenters, making stereocontrolled synthesis a key objective.

Two principal strategies for this transformation are outlined:

  • Direct Reductive Amination: A one-pot process where the ketone reacts with an amine source to form an intermediate imine or iminium ion, which is immediately reduced in situ to the target amine. This is often the most efficient route.[2]

  • Sequential Reduction-Functionalization: A two-step pathway where the ketone is first reduced to a secondary alcohol. This stable intermediate is then converted into the amine via nucleophilic substitution, often through activation of the hydroxyl group. This method offers more control and allows for the isolation and characterization of the intermediate.

The choice of strategy depends on the desired final product (primary, secondary, or tertiary amine), available reagents, and the required level of stereochemical control.

G start 3-Benzoyl-1-methyl- pyrrolidin-2-one strategy1 Strategy 1: Direct Reductive Amination start->strategy1 One-Pot (e.g., NH₃/NH₄OAc, NaBH₃CN) strategy2 Strategy 2: Sequential Pathway start->strategy2 Step 1: Reduction (e.g., NaBH₄) product_amine 3-(Amino(phenyl)methyl)- 1-methylpyrrolidin-2-one strategy1->product_amine intermediate_alcohol 3-(Hydroxy(phenyl)methyl)- 1-methylpyrrolidin-2-one strategy2->intermediate_alcohol intermediate_alcohol->product_amine Step 2: Amination (e.g., Mitsunobu or Mesylation/Azide)

Figure 1: Overview of synthetic strategies for converting 3-Benzoyl-1-methylpyrrolidin-2-one to its amino derivatives.

Strategy 1: Direct Reductive Amination

Reductive amination is a powerful method that combines carbonyl condensation and reduction in a single pot to form C-N bonds.[2][3] The reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine (or a charged iminium ion under acidic conditions). A carefully chosen reducing agent, present in the same pot, reduces this C=N bond to yield the amine.[4]

Causality Behind Reagent Selection:

  • Amine Source: For the synthesis of a primary amine, ammonia or a surrogate like ammonium acetate is used. The equilibrium for imine formation is often unfavorable with ammonia itself, but using an ammonium salt at a slightly acidic pH (typically 5-7) promotes the dehydration step to form the reactive iminium ion.

  • Reducing Agent: The choice of reducing agent is critical. It must be capable of reducing the iminium ion intermediate but be slow to react with the starting ketone under the same conditions. Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this purpose due to its reduced reactivity at neutral or slightly acidic pH.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder, non-toxic alternative that is also highly effective.[6] Standard sodium borohydride (NaBH₄) is generally too reactive and will primarily reduce the starting ketone before significant imine formation can occur.[4]

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Substrate & Amine Source (Methanol, pH 5-7) B 2. Add Reducing Agent (NaBH₃CN or NaBH(OAc)₃) A->B C 3. Stir at Room Temp (Monitor by TLC/LC-MS) B->C D 4. Reaction Quench (Aqueous Base) C->D E 5. Work-up & Extraction (e.g., EtOAc or DCM) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Figure 2: General experimental workflow for one-pot reductive amination.

Protocol 2.1: One-Pot Synthesis of 3-(Amino(phenyl)methyl)-1-methylpyrrolidin-2-one

Materials:

  • 3-Benzoyl-1-methylpyrrolidin-2-one (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Benzoyl-1-methylpyrrolidin-2-one (e.g., 1.0 g, 4.92 mmol, 1.0 eq) and ammonium acetate (3.79 g, 49.2 mmol, 10.0 eq).

  • Dissolve the solids in anhydrous methanol (50 mL). Stir the mixture at room temperature for 30 minutes to facilitate initial iminium ion formation.

  • In a single portion, add sodium cyanoborohydride (0.46 g, 7.38 mmol, 1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic; handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Reduce the volume of methanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., DCM with 0-10% Methanol) to isolate the diastereomeric amino products.

Strategy 2: Sequential Reduction and Amination

This approach provides greater control by separating the reduction and amination steps. It is particularly useful when direct reductive amination is low-yielding or when specific stereoisomers of the intermediate alcohol are desired.

Step 1: Reduction of Ketone to Diastereomeric Alcohols

The reduction of the prochiral ketone in 3-Benzoyl-1-methylpyrrolidin-2-one with a simple hydride reagent like sodium borohydride (NaBH₄) will generate a new stereocenter, resulting in a mixture of diastereomeric alcohols: (3R,αR)- and (3R,αS)-3-(hydroxy(phenyl)methyl)-1-methylpyrrolidin-2-one (assuming the starting material is a racemate at C3, otherwise four stereoisomers are possible).

Causality Behind Reagent Selection:

  • Sodium Borohydride (NaBH₄): This is the reagent of choice for its safety, low cost, and high chemoselectivity for aldehydes and ketones.[7][8] It is compatible with protic solvents like methanol or ethanol, which facilitates the reaction.[9]

  • Lithium Aluminum Hydride (LiAlH₄): While a more powerful reducing agent, LiAlH₄ is generally avoided for this step. Its high reactivity makes it less selective and it can potentially reduce the lactam (amide) functionality.[7] Furthermore, it requires strictly anhydrous conditions and reacts violently with water.[7]

ReagentRelative ReactivitySelectivitySolventSafety Considerations
NaBH₄ ModerateHigh (Ketones > Esters, Amides)Protic (MeOH, EtOH)Flammable solid; reacts with acid to produce H₂. Relatively safe.
LiAlH₄ Very HighLow (Reduces most carbonyls)Aprotic (THF, Et₂O)Pyrophoric; reacts violently with water. Requires expert handling.

Table 1: Comparison of Common Hydride Reducing Agents for Ketone Reduction.

Protocol 3.1: Synthesis of 3-(Hydroxy(phenyl)methyl)-1-methylpyrrolidin-2-one

Materials:

  • 3-Benzoyl-1-methylpyrrolidin-2-one (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Benzoyl-1-methylpyrrolidin-2-one (e.g., 1.0 g, 4.92 mmol, 1.0 eq) in methanol (25 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (0.28 g, 7.38 mmol, 1.5 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting ketone spot has disappeared.

  • Work-up: Cool the mixture back to 0 °C and slowly quench the reaction by adding 1M HCl dropwise until the pH is ~6-7 and gas evolution stops.

  • Remove the methanol under reduced pressure.

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol product as a mixture of diastereomers.

  • Purification: The diastereomers can often be separated by flash column chromatography on silica gel if desired.

Step 2: Conversion of Alcohol to Amine

With the stable alcohol intermediate in hand, the hydroxyl group must be converted into a good leaving group to allow for nucleophilic substitution by an amine source.

Option A: Mitsunobu Reaction The Mitsunobu reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. The reaction uses a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol. A nitrogen nucleophile, such as phthalimide (followed by deprotection) or diphenylphosphoryl azide (DPPA), is used to form the C-N bond.

Option B: Two-Step Mesylation and Azide Substitution This is a robust and highly reliable two-step sequence.

  • Mesylation: The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., triethylamine) to form a mesylate, which is an excellent leaving group.

  • Substitution & Reduction: The mesylate is displaced by sodium azide (NaN₃), a potent nucleophile, in an Sₙ2 reaction that proceeds with inversion of configuration. The resulting azide is then reduced to the primary amine using a mild reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

G start Alcohol Intermediate mesylation 1. Mesylation (MsCl, Et₃N, DCM, 0 °C) start->mesylation mesylate Mesylate Intermediate (Good Leaving Group) mesylation->mesylate substitution 2. Azide Substitution (NaN₃, DMF, 60 °C) mesylate->substitution azide Azide Intermediate substitution->azide reduction 3. Reduction (H₂, Pd/C or PPh₃/H₂O) azide->reduction product Final Amine Product (Inverted Stereochemistry) reduction->product

Figure 3: Workflow for the conversion of the alcohol to amine via mesylation and azide reduction.

Analytical Characterization

Confirmation of the successful synthesis of the starting material, intermediate, and final products should be performed using standard analytical techniques.

Compound¹H NMR (Expected Key Signals)¹³C NMR (Expected Key Signals)IR (Expected Key Stretches, cm⁻¹)
Starting Ketone 7.5-8.0 ppm (m, Ar-H), 3.0 ppm (s, N-CH₃)~195 ppm (Benzoyl C=O), ~175 ppm (Lactam C=O)~1685 (Ketone C=O), ~1670 (Lactam C=O)
Alcohol Intermediate 7.2-7.4 ppm (m, Ar-H), ~5.0 ppm (d, CH-OH), ~4.0 ppm (d, OH), 2.8 ppm (s, N-CH₃)~176 ppm (Lactam C=O), 125-140 ppm (Ar-C), ~75 ppm (CH-OH)3400 (broad, O-H), ~1660 (Lactam C=O)
Amine Product 7.2-7.4 ppm (m, Ar-H), ~4.5 ppm (d, CH-NH₂), 2.8 ppm (s, N-CH₃), ~1.5-2.0 (broad, NH₂)~177 ppm (Lactam C=O), 125-140 ppm (Ar-C), ~60 ppm (CH-NH₂)3300-3370 (N-H), ~1660 (Lactam C=O)

Table 2: Expected Spectroscopic Data for Key Compounds.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN) can release flammable hydrogen gas upon contact with acid. Quench reactions slowly and carefully. NaBH₃CN is highly toxic and should be handled with extreme care.

  • Sodium Azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Do not use metal spatulas for handling and avoid contact with acid, which produces toxic hydrazoic acid gas.

  • Solvents such as methanol and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. Available at: [Link]

  • 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. SciSpace. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP). Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO. Available at: [Link]

  • Sodium Borohydride Reduction of Benzoin. University of Michigan-Dearborn. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Royal Society of Chemistry. Available at: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PMC. Available at: [Link]

  • Metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. MDPI. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

  • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Zenodo. Available at: [Link]

  • 3-Benzoyl-1-methylpiperidin-3-yl benzoate--hydrogen chloride (1/1). PubChem. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. ACS Publications. Available at: [Link]

  • US6284915B2 - Process for preparing 2-amino malonic acid derivatives and 2-amino-1,3-propanediol derivatives, and intermediates for preparing the same. Google Patents.
  • 3.3.3: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of new 3-pyrrolin-2-one derivatives. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation of Benzoic Acid. IntechOpen. Available at: [Link]

  • Direct Homogeneous Synthesis of Compounds with Two O Atoms and Long-Chain Hydrocarbons from CO and H 2 : Co–Ru/N-methylpyrrolidone Catalyst. MDPI. Available at: [Link]

  • Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. SciELO México. Available at: [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Section 1: Core Reaction Principles & Mechanistic Overview

The synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one is fundamentally a C-acylation reaction. The process involves the deprotonation of the α-carbon of N-methyl-2-pyrrolidone (NMP) to form a nucleophilic enolate, which subsequently attacks an electrophilic benzoylating agent. The success of this synthesis hinges on the efficient and selective formation of the desired C-acylated product over potential side products.

The most critical challenge in this reaction is controlling the regioselectivity of the acylation. The intermediate enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the enolate oxygen. While C-acylation leads to the desired 3-benzoyl product, O-acylation results in the formation of an undesired and often unstable vinyl benzoate derivative.

Reaction_Mechanism cluster_reactants Reactants cluster_products Potential Products NMP 1-Methylpyrrolidin-2-one Enolate Lithium Enolate (Ambident Nucleophile) NMP->Enolate Deprotonation (α-proton removal) Base Strong Base (e.g., LDA, NaH) C_Product 3-Benzoyl-1-methylpyrrolidin-2-one (Desired C-Acylation Product) Enolate->C_Product C-Attack O_Product Vinyl Benzoate Derivative (Undesired O-Acylation Product) Enolate->O_Product O-Attack Benzoyl Benzoyl Chloride Troubleshooting_Flowchart start Experiment Complete: Low Yield Observed check_sm TLC/NMR shows unreacted NMP? start->check_sm check_acid White precipitate (benzoic acid) present? check_sm->check_acid No sol_base ACTION: - Use fresh/titrated LDA (≥1.05 eq). - Ensure T ≤ -70°C during addition. - Increase enolate formation time. check_sm->sol_base Yes check_isomers Spectra show isomeric byproducts? check_acid->check_isomers No sol_anhydrous ACTION: - Rigorously dry all glassware/solvents. - Use fresh, high-purity benzoyl chloride. - Add NaHCO₃ wash to work-up. check_acid->sol_anhydrous Yes sol_selectivity ACTION: - Confirm use of LDA in THF. - Maintain low temperature (-78°C). - Check for O-acylation product signatures. check_isomers->sol_selectivity Yes end Re-run with optimized parameters check_isomers->end No sol_base->end sol_anhydrous->end sol_selectivity->end

Technical Support Center: Purification of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic challenges associated with isolating highly functionalized lactams.

The purification of 3-benzoyl-1-methylpyrrolidin-2-one requires precise control over phase partitioning and chromatographic resolution. Because this molecule is typically synthesized via the base-mediated acylation of N-methyl-2-pyrrolidinone (NMP) with benzoyl chloride[1], crude mixtures are often heavily contaminated with polar solvents, inorganic salts, and structurally similar over-benzoylated side products.

Below, you will find a physicochemical profile, a visual purification workflow, troubleshooting FAQs, and self-validating experimental protocols to ensure >97% product purity.

Physicochemical Profiling & Quantitative Data

Understanding the physical parameters of your target molecule is the first step in designing a self-validating purification system.

ParameterValueReference
CAS Number 54343-55-4[2]
Molecular Formula C₁₂H₁₃NO₂[2]
Molecular Weight 203.24 g/mol [2]
Physical Appearance Yellow Oil[1]
Target Purity ≥ 97%[2]
Chromatographic Mobility (Rf) 0.21 (in 1:1 Hexane/EtOAc)[1]

Purification Workflow Architecture

The following logic tree outlines the optimal path from a crude reaction mixture to a highly pure isolated lactam.

PurificationWorkflow crude Crude Reaction Mixture (Target Lactam, NMP, Salts) quench Aqueous Quench (10% HCl) & EtOAc Extraction crude->quench aq_waste Aqueous Phase Waste (LiCl, Protonated Amines, NMP) quench->aq_waste Phase Separation org_phase Organic Phase (Target Lactam + Impurities) quench->org_phase Organic Extraction alumina Alumina Filtration (Removes Color Bodies) org_phase->alumina Optional Pre-treatment chroma Silica Gel Chromatography (Hexane/EtOAc 1:1) alumina->chroma pure Pure Product (Yellow Oil, Rf 0.21) chroma->pure Target Fraction

Caption: Workflow for the extraction and chromatographic purification of 3-benzoyl-1-methylpyrrolidin-2-one.

Troubleshooting & FAQs

Q1: My crude mixture has a massive amount of residual N-methyl-2-pyrrolidinone (NMP). How do I remove it efficiently before chromatography? Causality & Resolution: NMP is a highly polar, water-miscible solvent that acts as a powerful phase-transfer agent, easily dragging impurities into your organic layer. The key to breaking this behavior is strict pH control during the quench. By using 10% aqueous HCl[1], you protonate trace amines and drastically alter the ionic strength of the aqueous layer. This forces the less basic target lactam into the Ethyl Acetate (EtOAc) phase while retaining NMP in the aqueous phase. If NMP persists, increase the volume of your subsequent deionized water washes, as NMP's partition coefficient heavily favors the aqueous phase in the absence of other organic co-solvents.

Q2: During silica gel chromatography, I am getting co-elution of a non-polar impurity. What is this, and how do I isolate the target compound? Causality & Resolution: The synthesis of 3-benzoyl-1-methylpyrrolidin-2-one utilizes a strong base (like LHMDS) and benzoyl chloride[1]. Because the C3 proton of your resulting product is situated between two electron-withdrawing carbonyl groups (the lactam and the benzoyl moiety), it is highly acidic. Any excess base or benzoyl chloride inevitably leads to double addition, creating a less polar "over-benzoylated" side product. To resolve this, avoid gradient elution which might compress the bands. Stick to a strict isocratic elution using Hexane/EtOAc at a 1:1 ratio[1]. Under these conditions, the non-polar impurities will wash out early near the solvent front, allowing the target compound to elute cleanly at an Rf of 0.21[1].

Q3: The final product retains a deep brown/yellow color even after aqueous workup. What causes this and how is it resolved? Causality & Resolution: Pyrrolidone derivatives frequently suffer from color degradation due to trace amine impurities or oxidation products. As a proven industrial workaround, treat the organic extract with a specialized alumina filtration step before chromatography. Specifically, use an alumina grade that desorbs less than 100 µmol/g of isobutylene between 225°C and 400°C (such as Alcoa Selexsorb CDX)[3][4]. This specific surface chemistry selectively adsorbs amine impurities, reducing APHA color by over 60% without degrading or trapping your target lactam[3][4].

Q4: We are scaling up to preparative HPLC. What column chemistry and mobile phase ensure the best peak shape? Causality & Resolution: The nitrogen atom in the pyrrolidin-2-one ring can interact strongly with active silanol groups on standard silica-based C18 columns, causing severe peak tailing. Transition to a reverse-phase column engineered specifically with low silanol activity, such as the Newcrom R1[5]. For the mobile phase, use an Acetonitrile (MeCN) and water gradient. Crucially, if you are coupling this with Mass Spectrometry (MS) for fraction triggering, replace standard phosphoric acid modifiers with MS-compatible formic acid[5].

Validated Experimental Protocols

These protocols are designed as self-validating systems. If the physical observations (e.g., phase separation clarity, TLC Rf values) do not match the expected outcomes, halt the process and refer to the troubleshooting guide above.

Protocol A: Biphasic Quench and Liquid-Liquid Extraction
  • Reaction Termination: Upon completion of the acylation reaction at −78 °C, immediately quench the mixture by the dropwise addition of 10% aqueous HCl (approx. 20 mL per 5 mmol scale)[1].

    • Causality: Rapid protonation halts the reaction, neutralizes the strong lithium base, and prevents base-catalyzed ring-opening of the newly formed lactam.

  • Thermal Equilibration: Allow the biphasic mixture to warm to room temperature (20–25 °C) under continuous stirring[1].

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (EtOAc) (2 × 40 mL)[1].

  • Washing (Self-Validation Step): Wash the combined organic layers sequentially with deionized water (40 mL) and saturated aqueous NaCl (brine, 40 mL)[1].

    • Causality: Water removes residual polar NMP. Brine breaks any microscopic emulsions and pre-dries the organic layer. The organic layer should be transparent, not cloudy.

  • Desiccation & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a yellow oil[1].

Protocol B: Silica Gel Flash Chromatography
  • Column Preparation: Slurry-pack a glass column with standard flash silica gel (SiO₂, 40-63 µm) using Hexane.

  • Sample Loading: Dissolve the crude yellow oil in a minimal volume of the initial mobile phase (Hexane/EtOAc, 1:1) and apply evenly to the flat silica bed[1].

  • Isocratic Elution: Elute the column isocratically with Hexane/EtOAc (1:1 v/v)[1].

  • Fraction Collection (Self-Validation Step): Monitor fractions via Thin-Layer Chromatography (TLC). The target 3-benzoyl-1-methylpyrrolidin-2-one will elute with an Rf of exactly 0.21[1]. Note: Non-polar over-benzoylated impurities will elute well before this fraction.

  • Solvent Removal: Pool the fractions containing the pure product and concentrate under reduced pressure to afford the final purified yellow oil[1].

References

  • Title: 3-benzoyl-1-methylpyrrolidin-2-one 97% | CAS: 54343-55-4 Source: AChemBlock URL: 2

  • Title: Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles Source: White Rose eTheses Online URL: 1

  • Title: METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1 Source: European Patent Office URL: 3

  • Title: Method for purifying n-methyl-2-pyrrolidone - EP 1720833 A1 Source: Google Patents URL: 4

  • Title: Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column Source: SIELC Technologies URL: 5

Sources

optimizing temperature for 3-Benzoyl-1-methylpyrrolidin-2-one crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals working with 3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4). This heterocyclic compound is a critical intermediate in the synthesis of pyrrolidinone-based therapeutics, including NF-κB inducing kinase (NIK) inhibitors[1].

Due to its high solubility in organic solvents and its keto-amide structure, 3-Benzoyl-1-methylpyrrolidin-2-one frequently presents as a "yellow oil" rather than a crystalline solid[2]. This guide provides field-proven troubleshooting strategies, focusing on thermodynamic control, preventing liquid-liquid phase separation (LLPS), and optimizing temperature profiles for high-purity crystallization.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Product is "Oiling Out" Instead of Crystallizing

Q: My batch of 3-Benzoyl-1-methylpyrrolidin-2-one is separating into a yellow emulsion instead of forming a crystal suspension. How do I fix this?

Application Scientist Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level of the solution exceeds the spinodal curve before the solute can nucleate into a rigid crystal lattice[3]. Because the integration of 3-Benzoyl-1-methylpyrrolidin-2-one molecules into a crystal lattice is kinetically hindered, the system defaults to forming a solute-rich liquid phase[3].

The Causality & Fix: Oiling out is primarily driven by generating supersaturation too rapidly[3]. If you crash-cool the reactor, the system bypasses the Metastable Zone Width (MSZW) and enters the unstable LLPS region.

  • Action: Define your miscibility gap. Heat the mixture to 65 °C to ensure complete dissolution, then strictly control the cooling rate to 0.1 °C/min . Introduce 1-5% wt seed crystals halfway into the metastable zone (typically ~40 °C)[3]. Seeding provides a pre-existing lattice, bypassing the high activation energy required for primary nucleation and forcing the system to consume supersaturation via crystal growth rather than oil droplet formation[3].

Issue 2: Poor Chiral Resolution and Gummy Precipitates

Q: I am attempting a chiral resolution of the racemate using a tartaric acid derivative, but the diastereomeric salt precipitates as a sticky, amorphous gum. What temperature adjustments are required?

Application Scientist Answer: In diastereomeric salt formation, oiling out is highly detrimental because the oil phase acts as an excellent solvent for impurities[4]. When the oil eventually solidifies, it traps these impurities and bulk solvent, yielding an amorphous or gummy product with poor enantiomeric excess[4]. Furthermore, 3-Benzoyl-1-methylpyrrolidin-2-one exists as rotamers (observable by 1H NMR)[1].

The Causality & Fix: Low dissolution temperatures fail to provide the activation energy necessary for rapid rotamer interconversion, leading to a heterogeneous solute pool.

  • Action: Dissolve the racemate and the resolving agent (e.g., (-)-di-p-toluoyl-D-tartaric acid) at an elevated temperature (65–70 °C)[1]. This ensures rapid rotamer equilibrium. Cool the solution very slowly to the metastable zone to favor the crystal growth of the less soluble diastereomer[4].

Part 2: Data Presentation & Parameter Optimization

To establish a self-validating system, you must move away from empirical "trial and error" and adopt a strict thermodynamic profile. The table below summarizes the quantitative shifts required to optimize the crystallization of 3-Benzoyl-1-methylpyrrolidin-2-one.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Dissolution Temp 40–45 °C65 °C Ensures complete dissolution and rapid rotamer interconversion to the thermodynamically stable form.
Cooling Rate Uncontrolled0.1 °C/min Prevents rapid supersaturation; keeps the system within the Metastable Zone Width (MSZW)[3].
Seeding Strategy Unseeded1–5% wt at 40 °C Bypasses the kinetic barrier of primary nucleation, actively preventing LLPS (oiling out)[3],[4].
Aging Time 0.5 hours2.0 hours at 40 °C Allows for desupersaturation and controlled crystal growth before final cooling.
Isolation Temp 20 °C5 °C Maximizes overall yield by lowering the solubility limit at the end of the cooling curve.

Part 3: Standard Operating Procedure (SOP)

Seeded Cooling Crystallization Protocol

This protocol is designed to be a self-validating workflow. If oiling out occurs at Step 3, the system has crossed the LLPS boundary, indicating the cooling rate was too fast or the solvent ratio requires adjustment.

Materials: 3-Benzoyl-1-methylpyrrolidin-2-one (crude), Ethyl Acetate (Good Solvent), Heptane (Anti-solvent), pure seed crystals.

  • Dissolution: Charge the reactor with the crude compound and a 1:2 mixture of EtOAc/Heptane. Heat the jacket to 65 °C with an agitation rate of 250 RPM until a completely clear solution is achieved.

  • Controlled Cooling (Primary): Program the reactor to cool from 65 °C to 40 °C at a strict linear rate of 0.1 °C/min [5]. Do not exceed this rate.

  • Seeding: Once the internal temperature reaches 40 °C (within the metastable zone), pause cooling. Add 1-5% by weight of pure 3-Benzoyl-1-methylpyrrolidin-2-one seed crystals[4].

  • Aging: Hold the suspension at 40 °C for 2 hours . Validation check: The solution should transition from clear to a milky suspension. If a yellow oil forms at the bottom, reheat to 65 °C and repeat Step 2 at 0.05 °C/min.

  • Final Cooling: Resume cooling from 40 °C down to 5 °C at 0.1 °C/min.

  • Isolation: Filter the resulting suspension under vacuum, wash the cake with cold (5 °C) Heptane, and dry under a vacuum at 30 °C to a constant weight.

Part 4: Process Visualization

The following decision tree maps the thermodynamic workflow and troubleshooting logic for preventing LLPS during the crystallization of 3-Benzoyl-1-methylpyrrolidin-2-one.

CrystallizationWorkflow Start Dissolve 3-Benzoyl-1-methylpyrrolidin-2-one in EtOAc/Heptane at 65°C Cooling Cool slowly (0.1°C/min) to Metastable Zone (40°C) Start->Cooling Seed Add 1-5% Seed Crystals at 40°C Cooling->Seed Decision Did Oiling Out (LLPS) Occur? (Check for yellow emulsion) Seed->Decision Reheat Reheat to 65°C to redissolve, reduce cooling rate to 0.05°C/min Decision->Reheat Yes (Yellow Oil Detected) Hold Hold at 40°C for 2 hrs (Desupersaturation & Growth) Decision->Hold No (Suspension Formed) Reheat->Cooling FinalCool Cool to 5°C (0.1°C/min) Hold->FinalCool Success Filter High-Purity Crystals FinalCool->Success

Figure 1: Workflow and LLPS troubleshooting decision tree for 3-Benzoyl-1-methylpyrrolidin-2-one.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use crash cooling to save time if I don't care about particle size? A: No. For molecules prone to LLPS like 3-Benzoyl-1-methylpyrrolidin-2-one, crash cooling will almost guarantee oiling out[3]. The phase separation that occurs beyond the spinodal curve is spontaneous and uncontrollable, leading to trapped impurities and aborted crystallization[5].

Q: How do I know if my seed crystals are effective? A: Effective seeding occurs when the seeds do not dissolve upon addition (confirming you are below the solubility curve) and immediately begin to grow, consuming supersaturation. If your seeds dissolve, your nucleation temperature is too high; lower the temperature by 2–3 °C before seeding again.

References

1.1 2.6 3.3 4.4 5.5

Sources

identifying common impurities in 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis and Impurity Profiling of 3-Benzoyl-1-methylpyrrolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing the synthesis of 3-benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4)[1]. This molecule is a critical β-keto amide building block used in the development of complex heterocycles, including NF-κB inducing kinase (NIK) inhibitors[2] and bis-oxindole scaffolds[3].

The most common synthetic route involves the direct C-acylation of N-methyl-2-pyrrolidinone (NMP) using a strong base (e.g., LHMDS) and benzoyl chloride at cryogenic temperatures[3]. While this route is highly scalable, the ambident nature of the enolate intermediate and the high reactivity of the electrophile often lead to a specific profile of impurities. This guide provides a self-validating system of protocols and mechanistic insights to help you identify, troubleshoot, and eliminate these impurities.

Mechanistic Pathway & Impurity Map

To control impurities, we must first understand their causal origins. The diagram below illustrates the divergent pathways of the lithium enolate intermediate during the acylation event.

G NMP N-methyl-2-pyrrolidinone (NMP) Enolate Lithium Enolate Intermediate NMP->Enolate Deprotonation Base LHMDS (-78°C) Base->Enolate Target 3-Benzoyl-1-methylpyrrolidin-2-one (Target API) Enolate->Target C-Acylation ImpO O-Benzoyl Enol Ether (O-Acylation) Enolate->ImpO O-Acylation BzCl Benzoyl Chloride (BzCl) BzCl->Target BzCl->ImpO ImpBA Benzoic Acid (Hydrolysis) BzCl->ImpBA Trace H2O ImpDi 3,3-Dibenzoyl Derivative (Over-Acylation) Target->ImpDi Excess Base/BzCl

Fig 1: Reaction pathways for 3-benzoyl-1-methylpyrrolidin-2-one synthesis and common impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: What are the primary impurities I should expect in the crude reaction mixture? A: When analyzing your crude mixture via LC-MS, you will typically encounter four main species alongside your target product. I have summarized the quantitative analytical markers in the table below to facilitate rapid identification.

Impurity NameMechanism of FormationLC-MS Marker ([M+H]+)Relative Retention Time (RRT)*
N-methyl-2-pyrrolidinone (NMP) Unreacted starting materialm/z 100.10.25
Benzoic Acid Hydrolysis of unreacted benzoyl chloridem/z 123.00.40
Target: 3-Benzoyl-1-methylpyrrolidin-2-one Desired C-acylationm/z 204.11.00
O-Benzoyl Enol Ether O-acylation of the ambident enolatem/z 204.11.15
3,3-Dibenzoyl Derivative Over-acylation (di-acylation) at the C3 positionm/z 308.11.45

*RRT values are approximate and depend on the specific reverse-phase gradient used.

Q2: My LC-MS shows a significant peak with the exact same mass as the product (m/z 204.1) but a later retention time. What is this, and why is it forming? A: This is the O-benzoyl enol ether (1-methyl-4,5-dihydro-1H-pyrrol-2-yl benzoate).

  • The Causality: The lithium enolate of NMP is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile, while the C3 carbon is "soft". Benzoyl chloride features a highly electrophilic, "hard" acylium-like carbon. If the lithium cation dissociates from the enolate oxygen—often caused by using highly polar coordinating solvents (like HMPA) or allowing the reaction temperature to rise above -78 °C—the "naked" oxygen will rapidly attack the hard electrophile, resulting in O-acylation.

  • The Fix: Maintain strict cryogenic conditions (-78 °C)[3] and use pure, anhydrous THF as the solvent. The tight coordination of the lithium cation to the enolate oxygen in non-polar environments sterically shields the oxygen, directing the electrophile to the C3 carbon.

Q3: How do I minimize the formation of the 3,3-dibenzoyl-1-methylpyrrolidin-2-one (di-acylated) impurity? A: The formation of the di-acylated impurity (m/z 308.1) is driven by a critical shift in pKa.

  • The Causality: NMP has a pKa of ~30. However, once the first acylation occurs, the resulting 3-benzoyl-1-methylpyrrolidin-2-one is a β-keto amide. The C3 proton is now flanked by two carbonyl groups, dropping its pKa to approximately 10-12. If unreacted LHMDS is still present in the mixture, it will preferentially and instantly deprotonate your newly formed product rather than the starting NMP. This new, highly reactive enolate then consumes a second equivalent of benzoyl chloride.

  • The Fix: Inverse addition. Do not add benzoyl chloride to an excess of the enolate/base mixture. Instead, pre-form the lithium enolate in one flask, and add it dropwise to a second flask containing the benzoyl chloride at -78 °C. This ensures the electrophile is always in excess relative to the base, preventing the deprotonation of your product.

Q4: What is the optimal analytical method for resolving these structurally similar impurities? A: A standard reverse-phase HPLC method with a mildly acidic mobile phase is required to prevent peak tailing of the lactam and benzoic acid[4].

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the benzoyl chromophore).

Step-by-Step Methodology: Optimized Synthesis Protocol

To ensure a self-validating and reproducible workflow, follow this optimized protocol designed to suppress both O-acylation and di-acylation[3].

Step 1: Enolate Generation (Flask A)

  • Purge a flame-dried round-bottom flask with inert nitrogen or argon.

  • Add anhydrous N-methyl-2-pyrrolidinone (NMP) (1.00 eq, e.g., 5.0 mmol) and anhydrous THF (0.1 M concentration).

  • Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Add LHMDS (1.0 M in THF, 1.05 eq) dropwise over 15 minutes. (Causality note: A slight excess of base ensures complete deprotonation of NMP, but exceeding 1.05 eq risks di-acylation later.)

  • Stir at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Electrophilic Addition (Flask B - Inverse Addition)

  • In a separate flame-dried flask, dissolve benzoyl chloride (1.10 eq) in anhydrous THF (0.2 M concentration) under nitrogen.

  • Cool Flask B to -78 °C.

  • Using a cannula or a chilled airtight syringe, transfer the enolate solution from Flask A dropwise into Flask B over 30 minutes. (Causality note: This inverse addition keeps the local concentration of base near zero, protecting the newly formed β-keto amide from deprotonation.)

  • Stir the resulting mixture at -78 °C for an additional 1 hour.

Step 3: Quench and Workup

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution (equal volume to the reaction mixture). (Causality note: Quenching cold prevents the base-catalyzed hydrolysis of the lactam ring, which would otherwise yield unwanted 4-(methylamino)butanoic acid degradation products.)

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude yellow oil via silica gel flash chromatography.

  • Use a gradient elution of Hexanes/Ethyl Acetate (starting at 10:1 and increasing polarity to 3:1)[4]. The O-acylated impurity will elute first, followed by the di-acylated impurity, and finally the target 3-benzoyl-1-methylpyrrolidin-2-one.

References

  • Google Patents. WO2023217851A1 - Pyrrolidinone Derivatives as Inhibitors of NF-κB Inducing Kinase.
  • White Rose eTheses Online. Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles. Retrieved from[Link]

  • Google Patents. WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase.

Sources

Technical Support Center: Handling Thermal Stability Issues of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4). Curated by Senior Application Scientists, this guide provides researchers, chemists, and drug development professionals with field-proven insights into managing the thermal stability of this highly reactive compound.

As a


-keto lactam, this molecule presents unique handling challenges. The C3 methine proton, flanked by two electron-withdrawing carbonyl groups, acts as a thermodynamic sink. When exposed to thermal stress, it initiates multiple degradation cascades. This guide is designed to help you diagnose, troubleshoot, and prevent these issues.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my chiral batch of 3-benzoyl-1-methylpyrrolidin-2-one lose enantiomeric purity during concentration?

Causality & Mechanism: The compound features a


-keto amide structural motif. Because the C3 methine proton is highly acidic, elevated temperatures (typically >40°C) provide sufficient activation energy to overcome the barrier for keto-enol tautomerization. The resulting enol intermediate is planar; subsequent re-protonation occurs non-stereoselectively, leading to rapid racemization. This susceptibility to racemization under physiological and thermal conditions is a well-documented challenge for 

-keto amides[1]. Solution: Never exceed 35°C during rotary evaporation. Maintain the pH of any aqueous workup strictly between 5.5 and 6.5, as both strong acids and bases catalyze the enolization process.
Q2: LC-MS analysis shows significant mass loss and new peaks at m/z 99 and m/z 122 after heating. What is the mechanism?

Causality & Mechanism: You are observing a retro-Claisen-type cleavage. When subjected to thermal stress in the presence of protic solvents or nucleophiles (e.g., water, trace alcohols), the highly electrophilic benzoyl carbonyl undergoes nucleophilic attack. This leads to the cleavage of the C3–C(benzoyl) bond. The resulting fragments are 1-methylpyrrolidin-2-one (NMP, m/z 99) and benzoic acid (or its corresponding ester, m/z 122). Similar degradation pathways have been characterized in acylated lactone signaling molecules[2]. Solution: Ensure all solvents used during high-temperature steps (e.g., refluxing, drying) are rigorously anhydrous. If heating is unavoidable, use aprotic solvents like toluene or anhydrous acetonitrile.

Q3: My sample turns yellow/brown upon prolonged storage at room temperature. Is this a thermal issue?

Causality & Mechanism: Yes, this is thermally driven autoxidation. The enol tautomer of 3-benzoyl-1-methylpyrrolidin-2-one is susceptible to reaction with ambient triplet oxygen (


), forming a C3-hydroperoxide intermediate. This intermediate decomposes into complex, colored polymeric mixtures.
Solution:  Store the compound under an inert atmosphere (Argon or 

) at -20°C. For benchtop handling, minimize exposure to light and ambient air.

Section 2: Mechanistic Pathways of Thermal Degradation

MechanisticPathways Parent 3-Benzoyl-1-methylpyrrolidin-2-one (Intact) Enol Enol Intermediate (Activated State) Parent->Enol Heat / Base / Acid RetroClaisen Retro-Claisen Cleavage (NMP + Benzoic Acid) Parent->RetroClaisen Heat + H2O / Nu- Racemic Racemized Product (Loss of Chiral Purity) Enol->Racemic Tautomerization Oxidation C3-Hydroperoxide (Oxidative Degradation) Enol->Oxidation Heat + O2

Mechanistic pathways of thermal degradation for 3-benzoyl-1-methylpyrrolidin-2-one.

Section 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the thermal degradation kinetics of 3-benzoyl-1-methylpyrrolidin-2-one across different operational environments.

Temperature (°C)Solvent SystemHalf-Life (

)
Primary Degradation Pathway
25°CMeOH / H₂O> 30 daysRacemization (Slow)
40°CMeOH / H₂O48 hoursRacemization (Fast)
60°CMeOH / H₂O4.5 hoursRetro-Claisen Cleavage
80°CToluene (Dry)> 7 daysNone (Stable)

Section 4: Diagnostic Workflow

DiagnosticWorkflow Start Detect Thermal Instability CheckChiral Check Chiral Purity (Chiral HPLC) Start->CheckChiral CheckMass Check Mass Balance (LC-MS) Start->CheckMass Racemization Racemization Detected CheckChiral->Racemization Cleavage Cleavage Products Detected CheckMass->Cleavage FixRacemization Buffer pH to 5.5-6.5 Lower Temp < 40°C Racemization->FixRacemization FixCleavage Exclude Protic Solvents Use Anhydrous Conditions Cleavage->FixCleavage

Troubleshooting workflow for identifying and resolving thermal degradation issues.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Controlled Thermal Stress Testing (Stability-Indicating Assay)

Purpose: A self-validating system to determine the exact degradation threshold of your specific batch in your chosen solvent system.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 3-benzoyl-1-methylpyrrolidin-2-one in the target solvent (e.g., Acetonitrile/Water 50:50).

  • Aliquoting: Dispense 1 mL aliquots into five separate tightly sealed amber HPLC vials.

  • Thermal Gradient: Place vials in a thermomixer set to 25°C, 35°C, 45°C, 55°C, and 65°C. Incubate for exactly 120 minutes.

  • Quenching: Immediately transfer all vials to an ice bath (0°C) to halt degradation kinetics.

  • Analysis: Inject 5 µL of each sample onto a Chiral LC-MS system.

  • Validation Check: The sum of the AUC (Area Under Curve) for the intact enantiomers, the racemate, and the cleavage products (NMP + Benzoic Acid) must equal the total AUC of the 25°C control ±2%. If mass balance is lost, suspect volatile degradation or irreversible column binding.

Protocol 2: Kinetic Trapping via Enol Derivatization

Purpose: To stabilize the compound for rigorous analytical characterization (e.g., NMR) without thermal degradation.

  • Solvation: Dissolve 50 mg of the compound in 2 mL of anhydrous dichloromethane (DCM) under Argon at 0°C.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Trapping: Add 1.5 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Stir for 30 minutes at 0°C.

  • Isolation: The resulting silyl enol ether locks the molecule in its enol form, preventing retro-Claisen cleavage and racemization. This derivative is thermally stable up to 80°C for analytical purposes.

References

  • Title: Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies Source: Molecules (MDPI) URL: [Link]

  • Title: Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection Source: Journal of Chromatography A (PubMed) URL: [Link]

Sources

Technical Support Center: Ensuring the Stability of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Benzoyl-1-methylpyrrolidin-2-one to prevent its degradation. Adherence to these protocols is critical for ensuring the compound's integrity, leading to reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Benzoyl-1-methylpyrrolidin-2-one?

A1: For optimal stability, 3-Benzoyl-1-methylpyrrolidin-2-one should be stored at 0-8 °C in a tightly sealed container.[1] The storage area should be dry, well-ventilated, and protected from light and sources of ignition.[2] For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, 3-Benzoyl-1-methylpyrrolidin-2-one is susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond in the pyrrolidinone ring can be cleaved by both acid and base-catalyzed hydrolysis, yielding 1-methyl-5-oxo-5-phenylpentanoic acid.

  • Oxidation: The pyrrolidinone ring, particularly the methylene groups adjacent to the nitrogen and carbonyl groups, is susceptible to oxidation. This can lead to the formation of various oxidized species, including hydroxylated derivatives and ring-opened products.

  • Photodegradation: The benzoyl group contains a chromophore that can absorb UV light, potentially leading to photochemical degradation. Aromatic amides, in general, can be susceptible to photodegradation.[4]

Q3: How can I detect degradation of my 3-Benzoyl-1-methylpyrrolidin-2-one sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique for monitoring the degradation of 3-Benzoyl-1-methylpyrrolidin-2-one. This method should be capable of separating the intact parent compound from its potential degradation products. A photodiode array (PDA) detector is recommended for assessing peak purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[4][5]

Troubleshooting Guides

Issue 1: I am observing a loss of compound potency or inconsistent results in my experiments.
  • Possible Cause: This is often the first indication of compound degradation, most likely due to hydrolysis or oxidation. The concentration of the active parent compound has likely decreased.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been consistently stored under the recommended conditions (0-8 °C, protected from light and moisture).

    • Perform a Purity Check: Analyze the sample using a validated stability-indicating HPLC method to determine the purity of the compound. Compare the results with the certificate of analysis provided by the supplier.

    • Conduct a Forced Degradation Study: To confirm susceptibility to hydrolysis, expose a small sample of the compound to mild acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions. Monitor the degradation over time using HPLC. This will help to identify if your experimental conditions are inadvertently causing degradation.

Issue 2: The solid compound has changed in color (e.g., from white to yellow/brown).
  • Possible Cause: Color change is a common indicator of oxidative degradation or the formation of polymeric impurities.

  • Troubleshooting Steps:

    • Handle Under Inert Atmosphere: When weighing and preparing solutions, handle the solid compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged bag) to minimize exposure to oxygen.

    • Use Deoxygenated Solvents: Prepare solutions using solvents that have been deoxygenated by sparging with nitrogen or argon for at least 15-30 minutes.

    • Consider Antioxidants: If compatible with your experimental design, consider adding a suitable antioxidant to your stock solutions. The choice of antioxidant will depend on the solvent and downstream applications.

Issue 3: I am seeing unexpected peaks in my chromatogram.
  • Possible Cause: The appearance of new peaks in your HPLC analysis strongly suggests the formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: If your HPLC system is connected to a mass spectrometer (LC-MS), attempt to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures of the degradation products.

    • Review Degradation Pathways: Compare the masses of the observed impurities with the expected masses of potential degradation products from hydrolysis, oxidation, and photolysis.

    • Isolate and Identify: For critical applications, it may be necessary to isolate the impurity using preparative HPLC and perform further structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to assess the stability of 3-Benzoyl-1-methylpyrrolidin-2-one.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A starting condition of 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method validation should be performed to ensure the method is specific, accurate, precise, and linear.

Protocol 2: Forced Degradation Study

This study will help to understand the degradation profile of 3-Benzoyl-1-methylpyrrolidin-2-one under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Benzoyl-1-methylpyrrolidin-2-one in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Thermal Stress: Incubate a sample of the stock solution at 60 °C.

    • Photolytic Stress: Expose a sample of the stock solution to a UV lamp (e.g., 254 nm).

  • Time Points: Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using the stability-indicating HPLC method.

  • Analysis: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for 3-Benzoyl-1-methylpyrrolidin-2-one

ParameterRecommended ConditionRationale
Temperature0-8 °C[1]To slow down the rate of potential degradation reactions.
AtmosphereTightly sealed container, consider inert gas (N₂ or Ar)[2][3]To prevent exposure to moisture and oxygen.
LightProtect from light[2]To prevent photodegradation.
Purity97% or higher[1]To minimize the presence of impurities that could act as catalysts for degradation.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation (UV Light) 3-Benzoyl-1-methylpyrrolidin-2-one 3-Benzoyl-1-methylpyrrolidin-2-one 1-methyl-5-oxo-5-phenylpentanoic acid 1-methyl-5-oxo-5-phenylpentanoic acid 3-Benzoyl-1-methylpyrrolidin-2-one->1-methyl-5-oxo-5-phenylpentanoic acid H₂O, H⁺/OH⁻ Hydroxylated derivatives Hydroxylated derivatives 3-Benzoyl-1-methylpyrrolidin-2-one->Hydroxylated derivatives O₂ Photoproducts Photoproducts 3-Benzoyl-1-methylpyrrolidin-2-one->Photoproducts Ring-opened products Ring-opened products Hydroxylated derivatives->Ring-opened products Stability_Workflow cluster_storage Proper Storage cluster_analysis Stability Monitoring cluster_troubleshooting Troubleshooting Store at 0-8°C Store at 0-8°C Protect from light Protect from light Store at 0-8°C->Protect from light Inert atmosphere Inert atmosphere Protect from light->Inert atmosphere Visual Inspection Visual Inspection Inert atmosphere->Visual Inspection HPLC Purity Check HPLC Purity Check Visual Inspection->HPLC Purity Check If color change LC-MS for Impurity ID LC-MS for Impurity ID HPLC Purity Check->LC-MS for Impurity ID If new peaks appear Forced Degradation Study Forced Degradation Study LC-MS for Impurity ID->Forced Degradation Study To confirm degradation pathway Handle under inert gas Handle under inert gas Forced Degradation Study->Handle under inert gas Use deoxygenated solvents Use deoxygenated solvents Handle under inert gas->Use deoxygenated solvents 3-Benzoyl-1-methylpyrrolidin-2-one 3-Benzoyl-1-methylpyrrolidin-2-one 3-Benzoyl-1-methylpyrrolidin-2-one->Store at 0-8°C

Caption: Workflow for ensuring the stability of 3-Benzoyl-1-methylpyrrolidin-2-one.

References

  • Lab Alley. (2025, January 9). SAFETY DATA SHEET. Retrieved from [Link]

  • RCI Labscan. (2020, April 1). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC. (2020, March 4). Retrieved from [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC. (2017, December 15). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay. (n.d.). Retrieved from [Link]

Sources

troubleshooting low conversion in N-methylpyrrolidone benzoylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion in N-Methylpyrrolidone


-Benzoylation 

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting low yields and stalled conversions during the


-benzoylation of N-methyl-2-pyrrolidone (NMP) to form 3-benzoyl-1-methylpyrrolidin-2-one.

The Mechanistic Trap: Understanding Stoichiometric Failure

The most frequent cause of low conversion (<50%) in lactam


-acylation is a fundamental misunderstanding of the reaction's acid-base dynamics.

Chemists often treat this transformation like a standard alkylation, utilizing 1.0 to 1.1 equivalents of a strong, non-nucleophilic base (such as LHMDS or LDA). However, the target product (3-benzoyl-1-methylpyrrolidin-2-one) is a


-keto lactam. The 

-proton situated between the two carbonyl groups is highly acidic (pKa ~10–13) compared to the starting NMP (pKa ~30)[1].

The Causality: The moment the electrophile (benzoyl chloride) reacts with the NMP lithium enolate to form the product, the newly formed


-keto lactam immediately deprotonates either the remaining unreacted NMP enolate or the unreacted base. This irreversible proton transfer creates a highly stable product enolate "sink," instantly quenching the reactive intermediates. Consequently, using only 1.0 equivalent of base mathematically caps your maximum theoretical yield at 50%. To achieve full conversion, you must use 

equivalents of base
[2].

G NMP N-Methylpyrrolidone (NMP) Starting Material Base LHMDS (≥ 2.0 eq) -78°C, THF NMP->Base Enolate Lithium Enolate Reactive Intermediate Base->Enolate Electrophile Benzoyl Chloride Slow Addition Enolate->Electrophile SelfCond Self-Condensation (Warm Temp Byproduct) Enolate->SelfCond T > -40°C C_Acyl 3-Benzoyl-NMP (Target Product) Electrophile->C_Acyl C-Attack (Thermodynamic) O_Acyl O-Acyl Enol Ether (Kinetic Byproduct) Electrophile->O_Acyl O-Attack (Kinetic) Deprotonated_Prod Lithium Enolate of Product (Base Sink) C_Acyl->Deprotonated_Prod Consumes 2nd eq of Base!

Figure 1: Reaction pathway of NMP α-benzoylation showing the critical base-consuming product sink.

Parameter Optimization Matrix

To easily compare how experimental choices impact your conversion, refer to the quantitative data summarized below:

Table 1: Influence of Stoichiometry and Temperature on NMP Benzoylation

Base (LHMDS) Eq.Benzoyl Chloride Eq.Temp (°C)Observed ConversionPrimary Outcome / Mechanistic Issue
1.051.10-78< 50%Stalled. Product enolization consumes base.
2.05 1.05 -78 > 90% Optimal C-benzoylation achieved. [2]
2.051.050ComplexDegradation. NMP self-condensation dominates.
2.052.50-78ModerateDi-benzoylation (O-acylation of the product enolate).

Self-Validating Experimental Protocol

This step-by-step methodology incorporates visual checkpoints to ensure the system is reacting as intended, preventing wasted time on failed downstream workups[2].

Workflow: Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (40 mL per 5 mmol of NMP). Causality: High dilution prevents intermolecular Claisen-type self-condensation of the lactam.

  • Substrate Addition: Add N-methyl-2-pyrrolidone (1.0 eq). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Enolization: Dropwise add LHMDS (1.0 M in THF, 2.05 eq).

    • Self-Validation Checkpoint: The solution should remain clear or turn a very pale translucent yellow. Darkening indicates moisture contamination or temperature spikes. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add benzoyl chloride (1.05 eq) dropwise down the side of the flask to pre-cool the drops.

    • Self-Validation Checkpoint: The reaction mixture will immediately turn a distinct, bright yellow color. This visual shift confirms the successful formation of the conjugated

      
      -keto lactam enolate[2].
      
  • Completion & Quench: Stir for 1 hour at -78 °C. Quench cold by adding saturated aqueous NH₄Cl.

    • Self-Validation Checkpoint: The distinct yellow color may fade, and precipitated lithium salts will dissolve into the aqueous layer, bringing the pH to ~6-7.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc).

Diagnostic FAQs

Q1: I am using 2.1 eq of LDA, but I see complex mixtures and dark brown degradation instead of the target product. Why? A1: NMP is a highly polar aprotic solvent and a strong Lewis base[1]. It can act "noninnocently" by coordinating to lithium centers, which alters transition state geometries and accelerates side reactions[3]. If your cooling bath is inadequate and the internal temperature rises above -40 °C prior to quenching, the highly reactive NMP enolate will attack unreacted NMP molecules (self-condensation) or degrade. Ensure strict internal temperature monitoring.

Q2: I am observing a significant amount of O-benzoylated byproduct. How do I favor C-benzoylation? A2: Under Hard-Soft Acid-Base (HSAB) principles, the oxygen of the lithium enolate is "hard" and prone to attack by the "hard" benzoyl chloride (kinetic product). However, C-acylation is thermodynamically favored. To ensure C-acylation dominates, you must maintain the reaction strictly at -78 °C and ensure the benzoyl chloride is added very slowly. Using LHMDS over LDA also provides a bulkier counter-cation environment that sterically hinders O-attack, funneling the reaction toward the desired C-benzoylation[2].

Q3: Should I use benzoic anhydride instead of benzoyl chloride to prevent over-reaction? A3: No. Benzoyl chloride is preferred for the


-benzoylation of lactams. While benzoic anhydride is milder, the lithium enolate of NMP requires a highly reactive electrophile to ensure rapid C-C bond formation at -78 °C before the enolate can degrade or self-condense. Benzoyl chloride provides the necessary electrophilicity to trap the enolate efficiently[2].

References

1.[1] Wikipedia, "N-Methyl-2-pyrrolidone". URL: 2.[3] ResearchGate, "Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions". URL: 3.[2] White Rose eTheses Online, "Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles". URL:

Sources

Technical Support Center: Optimizing the Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points encountered during the C-acylation of 1-methylpyrrolidin-2-one (NMP). Synthesizing 3-benzoyl-1-methylpyrrolidin-2-one is notoriously prone to side reactions due to the ambident nature of lactam enolates and the high reactivity of the intermediates. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve high-yielding, reproducible results.

Part 1: Mechanistic FAQs (Understanding Causality)

Q1: My reaction stalls at ~50% conversion despite using 1.0 equivalent of strong base. Why? A1: This is a classic stoichiometric trap. The target molecule, 3-benzoyl-1-methylpyrrolidin-2-one, is a


-keto lactam. Its 

-proton is significantly more acidic than the

-proton of the starting NMP. As soon as your product forms, it instantly protonates any unreacted NMP enolate (or consumes the remaining base). To drive the reaction to full conversion, you must use at least 2.0 equivalents of base to account for the deprotonation of the newly formed product[1].

Q2: I am observing significant NMP self-condensation (Claisen-type product). How can I prevent this? A2: NMP enolates are highly nucleophilic and will readily attack unreacted NMP if an electrophile is not immediately available. To suppress this, we employ an in situ trapping strategy. Instead of pre-forming the enolate, add the electrophile (benzoyl chloride) to the NMP solution at -78 °C before adding the base. When the base is added dropwise, the transiently formed enolate is instantly trapped by the highly reactive benzoyl chloride, outcompeting the self-condensation pathway[1].

Q3: Why must I use LHMDS instead of LDA or NaH? A3: NaH is heterogeneous; its deprotonation kinetics are too slow at cryogenic temperatures, leading to degradation as the mixture warms. While LDA is effective, LHMDS (Lithium hexamethyldisilazide) provides the perfect balance of steric bulk and basicity. Its bulk prevents it from nucleophilically attacking the benzoyl chloride directly. Furthermore, the lithium counterion tightly coordinates the enolate oxygen, increasing electron density at the


-carbon, which kinetically favors C-acylation over O-acylation[2].

Part 2: Troubleshooting Guide & Quantitative Thresholds

To maintain a self-validating system, ensure your reaction parameters strictly adhere to the quantitative thresholds outlined below. Deviations will exponentially increase side reactions.

Table 1: Critical Process Parameters and Troubleshooting

ParameterTarget ValueSymptom of DeviationMechanistic Cause & Corrective Action
Base Stoichiometry 2.05 EquivalentsYield capped at 50%; unreacted NMP recovered.Cause: Product acidity neutralizes the base. Action: Ensure exactly 2.05 eq of LHMDS is used[1].
Electrophile Loading 1.05 EquivalentsDi-benzoylation (Over-reaction).Cause: Excess benzoyl chloride reacts with the product enolate. Action: Strictly limit PhCOCl to 1.05 eq.
Operating Temp. -78 °CHigh levels of O-acylated side products.Cause: Thermal spikes disrupt Li+ coordination[2]. Action: Submerge flask fully; add base slowly down the flask wall.
Quenching Temp. -78 °CRing-opened byproducts (butyric acid derivatives).Cause: Lactam hydrolysis under basic aqueous conditions[3]. Action: Quench cold with sat. NH₄Cl before warming.

Part 3: Experimental Workflows & Visualizations

Mechanistic Pathway

Mechanistic divergence in NMP acylation highlighting the kinetic pathways to target and side products.

Validated Protocol: Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one

Self-validating mechanism: The immediate color change to yellow upon base addition serves as an internal indicator of successful enolate generation and instant electrophilic trapping.

  • Preparation: To a flame-dried round-bottom flask purged with nitrogen, add N-methyl-2-pyrrolidinone (NMP) (0.500 mL, 5.19 mmol) and anhydrous THF (40 mL)[1].

  • Electrophile Loading: Add benzoyl chloride (0.630 mL, 5.44 mmol, 1.05 eq) directly to the stirring NMP solution[1]. Note: No reaction occurs at this stage due to the absence of a base.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -78 °C.

  • In Situ Trapping (Critical Step): Dropwise add LHMDS (1.0 M in THF, 10.6 mL, 10.6 mmol, ~2.05 eq) down the cold side of the flask to prevent thermal spikes[1]. The reaction mixture will immediately turn yellow, confirming enolate generation and instant acylation.

  • Maturation: Stir the mixture for exactly 1 hour at -78 °C[1]. Do not extend this time, as prolonged stirring can lead to enolate equilibration and degradation.

  • Quenching: Quench the reaction cold by adding saturated aqueous NH₄Cl directly into the -78 °C mixture. Do not allow the reaction to warm before quenching to prevent ring-opening hydrolysis.

  • Workup: Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Hexane/EtOAc, 3:1) to yield the pure product[1].

Workflow Diagram

Self-validating experimental workflow utilizing in situ trapping to minimize NMP self-condensation.

References

  • Title: Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles Source: White Rose eTheses Online URL: [Link]

  • Title: Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams Source: ACS Publications URL: [Link]

  • Title: N-Methyl-2-pyrrolidone Source: Wikipedia URL: [Link]

Sources

pH adjustment for optimal extraction of 3-Benzoyl-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4). Because of its unique structural properties, standard extraction protocols often lead to poor yields or complete product loss. This guide breaks down the mechanistic causality behind these issues and provides self-validating protocols to ensure optimal recovery.

The Mechanistic Challenge: Keto-Enol Tautomerism and pH Sensitivity

3-Benzoyl-1-methylpyrrolidin-2-one is a


-keto lactam (specifically, a 2-acyl lactam). The critical feature of this molecule is the proton at the C3 position. Because this proton is flanked by two highly electron-withdrawing groups—the lactam carbonyl and the benzoyl ketone—it is highly acidic.

Depending on the pH of your aqueous environment, the molecule undergoes a dramatic state change:

  • Acidic to Neutral Environments (pH < 5): The molecule exists in a keto-enol equilibrium. Both the keto and enol tautomers are electrically neutral and highly lipophilic .

  • Basic Environments (pH > 8): The acidic C3 proton is stripped away, forming a stabilized enolate anion. This transforms the lipophilic molecule into a highly water-soluble salt.

Understanding this causality is the key to mastering its liquid-liquid extraction.

Visual Workflow: pH-Dependent Phase Distribution

G Start Aqueous Reaction Mixture (3-Benzoyl-1-methylpyrrolidin-2-one) pH_Basic pH > 8 (Basic) Deprotonation of C3 Start->pH_Basic pH_Acidic pH 2-5 (Acidic) Protonation Maintained Start->pH_Acidic Enolate Enolate Anion Formed (Highly Water Soluble) pH_Basic->Enolate Base added Neutral Neutral Keto/Enol Form (Highly Lipophilic) pH_Acidic->Neutral Acid/Buffer added AqPhase Remains in Aqueous Phase (Extraction Failure) Enolate->AqPhase LLE with EtOAc/DCM OrgPhase Partitions to Organic Phase (Successful Extraction) Neutral->OrgPhase LLE with EtOAc/DCM

Logical workflow of pH-dependent liquid-liquid extraction for 3-benzoyl-1-methylpyrrolidin-2-one.

Quantitative Data: pH vs. Partitioning

To maximize your extraction efficiency, refer to the following thermodynamic distribution data. Always verify the pH of your aqueous phase using a calibrated pH meter or high-resolution indicator paper before adding your organic solvent.

Aqueous Phase pHDominant Molecular StateAqueous SolubilityOrganic Partitioning (LogD)Extraction Efficiency
< 2.0 Neutral (Keto/Enol)Very LowHigh> 95% (Warning: Risk of lactam hydrolysis)
2.0 - 5.0 Neutral (Keto/Enol)Very LowHigh> 98% (Optimal Target)
7.0 - 8.0 Mixed (Neutral/Enolate)ModerateModerate40 - 60%
> 9.0 Enolate AnionVery HighVery Low< 5% (Product lost to aqueous waste)

Troubleshooting & FAQs

Q1: Why is my product yield exceptionally low when extracting from a standard basic workup? A: This is the most common error when working with 2-acyl lactams. Standard basic workups (e.g., using saturated


 or 

) are designed to neutralize acids and keep amines in their free-base form. However, because 3-benzoyl-1-methylpyrrolidin-2-one contains a highly acidic

-dicarbonyl-like proton, basic conditions convert your target molecule into a water-soluble enolate anion . Consequently, the product remains trapped in the aqueous layer while you discard it.

Q2: What is the optimal pH for extracting this compound into an organic solvent? A: The optimal pH range is 2.0 to 5.0 . In this mildly acidic environment, the ionization of the C3 proton is completely suppressed. The molecule reverts to its neutral keto-enol tautomeric forms, which are highly lipophilic and will partition quantitatively into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q3: I accidentally basified my aqueous layer and discarded the organic layer. How do I recover my product? A: Do not throw away the aqueous layer; your product is safely dissolved in it as an enolate salt. You must perform a "back-extraction" rescue protocol. Place the aqueous layer in an ice bath, slowly acidify it to pH 3 using 1M


 (you will likely observe the solution becoming cloudy as the neutral product oils out), and extract immediately with fresh EtOAc. See the detailed methodology below.

Q4: Does the keto-enol equilibrium affect chromatographic purification post-extraction? A: Yes. Because 2-acyl lactams exist as a dynamic mixture of keto and enol tautomers in solution , you may observe peak broadening, tailing, or even two closely eluting spots on TLC or HPLC. To resolve this, add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. This stabilizes the equilibrium and sharpens the chromatographic peaks.

Experimental Methodologies

Protocol A: Optimal pH-Adjusted Extraction (Standard Workflow)

This self-validating protocol ensures the molecule is in the correct ionization state prior to phase separation.

  • Reaction Quenching: Terminate your synthesis reaction by pouring the mixture into a saturated aqueous solution of Ammonium Chloride (

    
    ) or a 0.1 M Phosphate buffer adjusted to pH 4.0.
    
  • pH Validation (Critical Step): Measure the pH of the aqueous phase. If the pH is > 5.0, add 1M

    
     dropwise under continuous stirring until the pH stabilizes strictly between 3.0 and 4.0 .
    
  • Solvent Addition: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the separatory funnel.

  • Interfacial Mass Transfer: Vigorously shake the funnel for 3–5 minutes, venting frequently. Allow the layers to separate completely.

  • Collection & Drying: Collect the organic layer. Wash it once with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the neutral product.
    
Protocol B: Enolate Rescue Protocol (Back-Extraction)

Use this protocol if your product is trapped in a basic aqueous waste layer.

  • Isolation: Collect the basic aqueous waste containing the lost enolate product in an Erlenmeyer flask.

  • Thermal Control: Place the flask in an ice-water bath. Neutralization is exothermic, and excessive heat combined with extreme pH can trigger unwanted lactam ring hydrolysis.

  • Acidification: Slowly add 2M

    
     dropwise while stirring vigorously. Monitor the pH continuously. Stop when the pH reaches 3.0 . (Visual cue: The clear aqueous solution will turn cloudy or milky as the lipophilic neutral form precipitates).
    
  • Recovery Extraction: Transfer the mixture to a separatory funnel. Add fresh EtOAc (equal to 1/2 the volume of the aqueous layer). Shake vigorously and separate. Repeat this extraction step two more times.

  • Finalization: Combine all organic rescue layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

References

  • Nenajdenko, V. G., Gololobov, A. M., Zakurdaev, E. P., & Balenkova, E. S. "Synthesis and the keto-enol equilibrium of 2-acyl lactams." Russian Chemical Bulletin, 52(11), 2473-2482 (2003). URL:[Link]

Technical Support Center: Resolving Solubility Issues of 3-Benzoyl-1-methylpyrrolidin-2-one in Water

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-Benzoyl-1-methylpyrrolidin-2-one. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues and facilitate successful experimental outcomes. Our approach is grounded in established physicochemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to 3-Benzoyl-1-methylpyrrolidin-2-one and its Solubility Challenges

3-Benzoyl-1-methylpyrrolidin-2-one is a substituted pyrrolidinone derivative with a chemical structure that suggests limited aqueous solubility. The presence of a non-polar benzoyl group and a lactam ring contributes to its hydrophobic character, often leading to difficulties in preparing aqueous stock solutions for various in vitro and in vivo studies. Understanding and overcoming these solubility limitations is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 3-Benzoyl-1-methylpyrrolidin-2-one?

A1: Key physicochemical properties are summarized below:

PropertyValueReference
Chemical Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
CAS Number 54343-55-4[1]
Appearance Likely a solid at room temperatureInferred from structure
Predicted Water Solubility Low (specific data not readily available)Inferred from structure

Q2: Why is 3-Benzoyl-1-methylpyrrolidin-2-one expected to have low water solubility?

A2: The molecule's structure contains a large non-polar benzoyl group, which significantly contributes to its hydrophobicity. While the pyrrolidinone ring possesses some polarity, the overall molecule has a predominantly non-polar character, making it difficult to dissolve in a highly polar solvent like water.

Q3: What are the common consequences of poor aqueous solubility in experimental settings?

A3: Poor solubility can lead to several experimental artifacts, including:

  • Underestimation of compound potency in biological assays.

  • Inaccurate and irreproducible results.

  • Precipitation of the compound in stock solutions or during experiments.

  • Challenges in formulation for in vivo studies.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a series of troubleshooting strategies, from simple to more advanced techniques, to address the solubility challenges of 3-Benzoyl-1-methylpyrrolidin-2-one in water.

Initial Assessment of Solubility

Before attempting to enhance solubility, it is crucial to determine the baseline solubility of your compound in water.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a standard approach for determining the equilibrium solubility of a compound.[2]

Materials:

  • 3-Benzoyl-1-methylpyrrolidin-2-one

  • Distilled or deionized water

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of 3-Benzoyl-1-methylpyrrolidin-2-one to a vial containing a known volume of water.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After shaking, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • The resulting concentration represents the equilibrium solubility of the compound in water under the tested conditions.

Solubility Enhancement Techniques

If the baseline solubility is insufficient for your experimental needs, consider the following techniques, presented in a logical, tiered approach.

Tier 1: Simple and Direct Methods

These methods involve minimal changes to the experimental setup and are often the first line of approach.

Why it works: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds.[3] The structurally similar N-methyl-2-pyrrolidone (NMP) is an excellent solubilizer that acts as both a cosolvent and a complexing agent.[4]

Recommended Co-solvents:

  • N-Methyl-2-pyrrolidone (NMP): A powerful, water-miscible polar aprotic solvent.[5][6][7][8] It has been shown to significantly enhance the solubility of poorly soluble drugs.[4][9]

  • Dimethyl Sulfoxide (DMSO): A widely used aprotic solvent with excellent solubilizing properties.

  • Ethanol: A protic solvent that can be effective for many organic compounds.

  • Polyethylene Glycol (PEG) 400: A non-toxic, water-miscible polymer.

Experimental Protocol: Preparation of a Stock Solution using a Co-solvent

CoSolvent_Workflow A Weigh 3-Benzoyl-1- methylpyrrolidin-2-one B Add minimal volume of co-solvent (e.g., NMP) A->B C Vortex/Sonciate to dissolve completely B->C D Add aqueous buffer incrementally with mixing C->D E Observe for precipitation D->E F Store solution appropriately E->F If clear pH_Adjustment_Workflow A Prepare a series of buffers with varying pH (e.g., 4-8) B Add excess compound to each buffer A->B C Equilibrate using shake-flask method B->C D Quantify dissolved compound C->D E Plot solubility vs. pH D->E F Identify optimal pH for dissolution E->F

Caption: Workflow for assessing pH-dependent solubility.

Procedure:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 8).

  • Determine the solubility of 3-Benzoyl-1-methylpyrrolidin-2-one in each buffer using the shake-flask method described earlier.

  • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

Considerations:

  • Experimental pH: The optimal pH for solubility must be compatible with the pH required for your experiment (e.g., physiological pH for cell-based assays).

Tier 2: Formulation-Based Approaches

If simple methods are insufficient, more advanced formulation strategies can be employed.

Why it works: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). [10]The hydrophobic core of these micelles can encapsulate non-polar molecules like 3-Benzoyl-1-methylpyrrolidin-2-one, effectively increasing their apparent solubility in water. [3][11][12] Recommended Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant.

  • Cremophor® EL: A non-ionic surfactant.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare a stock solution of the surfactant in water at a concentration well above its CMC.

  • Add 3-Benzoyl-1-methylpyrrolidin-2-one to the surfactant solution.

  • Gently heat and/or sonicate the mixture to facilitate dissolution.

  • Allow the solution to cool to room temperature and observe for any precipitation.

Considerations:

  • CMC: Ensure the final surfactant concentration in your experiment is above its CMC for effective solubilization.

  • Cell Viability: Surfactants can be cytotoxic, so it is essential to determine the non-toxic concentration range for your specific cell line or experimental system.

Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [13]They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility. [10][14][15] Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD): One of the most commonly used cyclodextrins.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with improved water solubility and lower toxicity compared to β-CD.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add 3-Benzoyl-1-methylpyrrolidin-2-one to the cyclodextrin solution.

  • Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for complex formation.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • The resulting clear solution contains the solubilized compound-cyclodextrin complex.

Considerations:

  • Stoichiometry: The molar ratio of the compound to the cyclodextrin can influence the efficiency of complexation and solubilization.

  • Binding Affinity: The affinity of the compound for the cyclodextrin cavity will determine the extent of solubility enhancement.

Why it works: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix. [16]This can be achieved by methods such as solvent evaporation or melt extrusion. The drug exists in an amorphous state or as fine crystalline particles within the carrier, which leads to a significant increase in its dissolution rate and apparent solubility.

Common Carriers:

  • Polyvinylpyrrolidone (PVP): A water-soluble polymer. [17]* Polyethylene Glycols (PEGs): Of various molecular weights.

  • Hydroxypropyl Methylcellulose (HPMC): A cellulose derivative.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

Solid_Dispersion_Workflow A Dissolve compound and carrier (e.g., PVP) in a common solvent B Evaporate the solvent under vacuum (e.g., rotary evaporator) A->B C A solid film is formed B->C D Dry the solid dispersion under vacuum C->D E Pulverize and sieve the resulting powder D->E F Test dissolution of the powder in aqueous medium E->F

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Procedure:

  • Dissolve both 3-Benzoyl-1-methylpyrrolidin-2-one and a hydrophilic carrier (e.g., PVP) in a common volatile solvent (e.g., ethanol, methanol).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a solid mass.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • The resulting solid can then be pulverized and dissolved in water for your experiments.

Considerations:

  • Drug-Carrier Ratio: The ratio of the drug to the carrier is a critical parameter that needs to be optimized.

  • Physical Stability: Amorphous solid dispersions can be physically unstable and may recrystallize over time. Proper storage is crucial.

Summary of Troubleshooting Strategies

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple, effective for many compoundsPotential toxicity and incompatibility
pH Adjustment Increases ionization and polaritySimple, cost-effectiveLimited applicability for non-ionizable compounds, pH constraints of the experiment
Surfactants Micellar encapsulationHigh solubilizing capacityPotential for cytotoxicity, can interfere with some assays
Cyclodextrins Inclusion complex formationLow toxicity, can improve stabilityCan be expensive, requires optimization of stoichiometry
Solid Dispersions Amorphous state/particle size reductionSignificant increase in dissolution rateMore complex preparation, potential for physical instability

Conclusion

Resolving the solubility issues of 3-Benzoyl-1-methylpyrrolidin-2-one in water is achievable through a systematic and informed approach. By starting with a thorough assessment of its baseline solubility and progressively applying the techniques outlined in this guide, researchers can successfully prepare aqueous solutions suitable for a wide range of experimental applications. It is recommended to begin with the simplest methods, such as the use of co-solvents, and proceed to more advanced formulation strategies if necessary. Each method has its own set of advantages and limitations, and the optimal choice will depend on the specific requirements of your experiment.

References

  • Babu, R. J., & Pandit, J. K. (2005). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Development and Technology, 10(3), 377-383.
  • Gattuso, M. J., & Habeych, E. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of pharmaceutical sciences, 96(8), 2095-2103.
  • Wikipedia. (2024). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Delgado, D. R., Martínez, F., & Jouyban, A. (2022). Effect of N-Methyl-pyrrolidone (NMP)
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Pop, C. F., Fikatas, A., & Dinte, E. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(3), 529.
  • Rao, V. M., & Burgess, D. J. (2009). Short Stereoselective Synthesis of α-Substituted γ-Lactams. Organic letters, 11(22), 5174-5177.
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  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Retrieved from [Link]

  • Rosen, M. J. (2025, August 6). Pyrrolidone-Based Surfactants (a Literature Review).
  • McDonagh, J. L., Palmer, D. S., van Mourik, T., & Mitchell, J. B. O. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
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  • Jan, A., Khan, N., Kakar, A. U. R., Samiullah, & Hakeem, A. (2020). Importance of Polyvinylpyrrolidon as Pyrrolidone- Based Surfactants and as Poly (N-vinylpyrrolidone)- Modified Surfaces for Biomedical Applications. A Review. European Academic Research, VIII(5), 2898-2914.
  • MDPI. (2025, July 23).
  • The Journal of Chemical Physics. (2017, June 6).
  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • Pop, C. F., Fikatas, A., & Dinte, E. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 27(9), 2993.
  • MDPI. (2023, May 5). Study on Reversible Solubilization by Adjusting Surfactant Properties.
  • Chalmers Research. (2023, July 18). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman-O'Connell-Griffin Rearrangement.
  • Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). N-Methyl-2-Pyrrolidone (NMP).
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • MDPI. (2024, April 9).
  • Science.gov. (n.d.). beta-cyclodextrin inclusion complexes: Topics by Science.gov.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • AAPS Advances in the Pharmaceutical Sciences Series. (n.d.).
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  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • World Pharma Today. (2025, October 17).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents.
  • NMP. (n.d.). NMP. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2015, October 15). Cosolvency Approach for Assessing the Solubility of Drugs in Poly(vinylpyrrolidone).
  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4).
  • PubMed. (2005, December 14). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases.
  • MDPI. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs.

Sources

Validation & Comparative

HPLC Method Validation for 3-Benzoyl-1-methylpyrrolidin-2-one Purity: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) is a highly valued chemical building block, frequently utilized in the synthesis of complex nitrogen-containing heterocycles, spirocyclic oxindoles, and racetam-derived pharmaceuticals[1]. Structurally, it features a polar lactam (pyrrolidone) ring coupled with an electron-rich, planar benzoyl moiety.

During its synthesis, positional isomers and structurally analogous byproducts (such as des-methyl impurities) are often generated. Because these impurities share near-identical molecular weights and polarities, their separation poses a significant analytical challenge. Ensuring the purity of this intermediate is critical; unresolved impurities will propagate through downstream synthetic steps, ultimately compromising the quality and safety of the final Active Pharmaceutical Ingredient (API).

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) heavily relies on C18 stationary phases. However, C18 columns separate analytes primarily through hydrophobic dispersion. When applied to 3-benzoyl-1-methylpyrrolidin-2-one and its isomers, the hydrophobic differences are negligible, leading to co-elution and failed system suitability criteria. To achieve baseline resolution, analytical scientists must exploit the electronic properties of the benzoyl group using


 interactions and shape selectivity.

Stationary Phase Comparison: The Mechanistic Causality

In this guide, we objectively compare three distinct stationary phases for the purity analysis of 3-benzoyl-1-methylpyrrolidin-2-one to explain the causality behind column selection:

  • Alternative 1: AquaSep C18 (Standard Alkyl Phase) – Relies purely on partitioning into a flexible, hydrophobic layer.

  • Alternative 2: AromaPhase Phenyl-Hexyl (Flexible Aromatic Phase) – Introduces

    
     interactions, but the 6-carbon alkyl spacer allows significant conformational mobility, diluting shape selectivity.
    
  • The Highlighted Product: CoreBiphenyl-100 (Rigid Aromatic Phase) – Features two sequentially bonded phenyl rings. The biphenyl moiety provides intense, rigid

    
     stacking and exceptional steric recognition for planar aromatic systems.
    

Why Biphenyl Outperforms: The superior performance of the CoreBiphenyl-100 column is rooted in its structural rigidity. While the Phenyl-Hexyl phase offers


 interactions, its hexyl spacer is highly flexible. The phenyl ring sweeps through a large conformational volume, preventing it from acting as a precise "lock" for the analyte's "key." Conversely, the two phenyl rings of the CoreBiphenyl-100 phase are connected by a single bond, restricting their rotation and allowing them to adopt a co-planar conformation. When the planar benzoyl group of the analyte enters the stationary phase, it intercalates perfectly with the biphenyl structure. The rigid biphenyl phase recognizes micro-steric differences between positional isomers, selectively retaining them based on shape rather than just hydrophobicity.

Mechanism Analyte 3-Benzoyl-1-methylpyrrolidin-2-one (Aromatic & Polar) C18 Standard C18 Phase (Hydrophobic Dispersion) Analyte->C18 Poor Resolution (Critical Pairs Co-elute) PhenylHexyl Phenyl-Hexyl Phase (Flexible Pi-Pi Interaction) Analyte->PhenylHexyl Moderate Resolution (Flexible Spacer Dilutes Selectivity) Biphenyl CoreBiphenyl-100 Phase (Rigid Pi-Pi & Shape Selectivity) Analyte->Biphenyl Baseline Resolution (Optimal Steric Recognition)

Fig 1. Logical relationship between stationary phase chemistry and analyte resolution.

Experimental Design & Method Validation Protocol

To objectively demonstrate this performance, a comprehensive, self-validating method protocol was executed in accordance with ICH Q2(R2)[2],[3] and USP <1225>[4],[5] guidelines.

Step-by-Step Methodology

1. Preparation of Solutions

  • Diluent: LC-MS grade Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 50.0 mg of 3-Benzoyl-1-methylpyrrolidin-2-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Target: 1.0 mg/mL).

  • Impurity Spiking Solution: Prepare a mixed solution of known impurities (e.g., des-methyl analog, 4-benzoyl isomer) at 0.1 mg/mL in diluent.

  • System Suitability Solution: Spike 1.0 mL of the Impurity Spiking Solution into 10 mL of the Standard Solution to create a sample containing 0.1% impurities relative to the API.

2. Chromatographic Conditions

  • Columns Tested: AquaSep C18, AromaPhase Phenyl-Hexyl, CoreBiphenyl-100 (All 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as a silanol masking agent, suppressing secondary interactions with the lactam nitrogen to ensure sharp peak symmetry).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-15 min (10% to 60% B), 15-18 min (60% B), 18-18.1 min (return to 10% B), 18.1-22 min (equilibration). (Causality: Starting at 10% B ensures the polar pyrrolidone moiety interacts with the stationary phase before the highly hydrophobic benzoyl group dictates elution).

  • Flow Rate: 1.0 mL/min | Column Temperature: 30°C | Detection: UV at 254 nm | Injection Volume: 10 µL.

3. Execution of Validation Parameters The validation workflow follows a self-validating sequence where system suitability must be proven before proceeding to quantitative parameters[5].

ValidationWorkflow Start Method Development Column Screening Spec Specificity (ICH Q2(R2)) Start->Spec LinRange Linearity & Range (25% to 150% of Target) Spec->LinRange AccPrec Accuracy & Precision (Spike Recovery & %RSD) LinRange->AccPrec LODLOQ LOD / LOQ (Signal-to-Noise) AccPrec->LODLOQ Suit System Suitability (USP <1225>) LODLOQ->Suit End Validated Method Ready for QC Suit->End

Fig 2. Analytical method validation workflow compliant with ICH Q2(R2) and USP <1225>.

  • Specificity[3]: Inject blank diluent, standard solution, and system suitability solution. Verify that no blank peaks interfere with the API or impurities, and that the critical pair resolution is

    
     1.5.
    
  • Linearity & Range[2]: Prepare 5 concentration levels ranging from 25% to 150% of the target concentration. Inject each level in triplicate. Plot peak area vs. concentration and calculate the correlation coefficient (

    
    ).
    
  • Accuracy (Recovery)[5]: Prepare spiked samples at 50%, 100%, and 150% of the target specification limit for impurities. Analyze in triplicate and calculate the percentage recovery.

  • Precision (Repeatability)[3]: Inject the 100% standard solution six consecutive times. Calculate the %RSD of the peak areas and retention times.

Results & Data Presentation

The experimental data clearly demonstrates the superiority of the CoreBiphenyl-100 column for this specific application.

Table 1: Chromatographic Performance Comparison (System Suitability Solution)

Stationary PhaseRetention Time (API)Peak Asymmetry (

)
Resolution (Critical Pair)Method Status
AquaSep C18 8.4 min1.351.1Fail (Co-elution)
AromaPhase Phenyl-Hexyl 9.2 min1.201.6Marginal
CoreBiphenyl-100 11.5 min1.052.8Pass (Baseline)

Data Interpretation: The C18 column failed to resolve the critical pair (API vs. 4-benzoyl isomer). The Phenyl-Hexyl column achieved marginal resolution, but peak tailing (


 = 1.20) risks integration errors during routine QC. The CoreBiphenyl-100 provided robust baseline resolution (

= 2.8) and excellent peak shape, making it the only viable candidate for full validation.

Table 2: Validation Summary for CoreBiphenyl-100 (ICH Q2(R2) Compliant)

Validation ParameterExperimental ResultAcceptance Criteria
Linearity (

)
0.9998

0.999
Precision (%RSD, n=6) 0.4%

2.0%
Accuracy (Spike Recovery) 99.5% - 101.2%98.0% - 102.0%
Limit of Detection (LOD) 0.02 µg/mLS/N

3
Limit of Quantitation (LOQ) 0.06 µg/mLS/N

10

Conclusion

When developing purity methods for rigid, aromatic molecules like 3-benzoyl-1-methylpyrrolidin-2-one, relying on traditional hydrophobic dispersion is often insufficient. By understanding the causality between analyte structure and stationary phase chemistry, analytical scientists can make informed, data-driven decisions. The CoreBiphenyl-100 column, through its rigid


 interactions and enhanced shape selectivity, provides a self-validating, robust solution that easily meets the stringent requirements of ICH Q2(R2) and USP <1225>.

References

Sources

comparing 3-Benzoyl-1-methylpyrrolidin-2-one with other pyrrolidinone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological and Synthetic Comparison of 3-Benzoyl-1-methylpyrrolidin-2-one and Pyrrolidinone Analogs in Kinase Inhibitor Development

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, offering a versatile platform for designing therapeutics ranging from CNS-active nootropics to targeted kinase inhibitors. Among its derivatives, 3-benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) has emerged as a critical synthetic building block[1]. Unlike simple solvent analogs or centrally acting racetams, this specific compound provides an essential structural handle—a C3-benzoyl group—enabling the construction of complex, sterically demanding molecules. Recently, it has been heavily utilized in the synthesis of potent inhibitors targeting NF-κB Inducing Kinase (NIK), a key driver of autoimmune diseases and inflammatory disorders[2].

This guide objectively compares 3-benzoyl-1-methylpyrrolidin-2-one with other pyrrolidinone analogs, detailing their structural causality, synthetic utility, and downstream pharmacological applications.

Structural and Mechanistic Comparison

The pharmacological trajectory of a pyrrolidinone analog is dictated by its substitution pattern:

  • C3-Substitution (e.g., 3-Benzoyl-1-methylpyrrolidin-2-one): The presence of the benzoyl group at the alpha-carbon (C3) introduces significant steric bulk and an aromatic system capable of pi-pi stacking. More importantly, the ketone moiety of the benzoyl group serves as an electrophilic center. In drug development, this allows for nucleophilic addition (e.g., ethynylation) to generate tertiary alcohols with precise stereochemistry, a core requirement for fitting into the narrow hydrophobic pockets of the NIK active site[2].

  • N-Substitution (e.g., Aniracetam): Racetams typically feature substitutions at the nitrogen atom (N1). For instance, Aniracetam possesses an N-p-anisoyl group. This modification increases lipophilicity to cross the blood-brain barrier, modulating AMPA receptors rather than inhibiting kinases.

  • Unsubstituted C3 (e.g., 1-Methylpyrrolidin-2-one, NMP): Lacking both the steric complexity and the reactive handles of its benzoyl counterpart, NMP serves primarily as a polar aprotic solvent. However, its acidic C3 protons make it the ideal starting material for synthesizing 3-benzoyl-1-methylpyrrolidin-2-one[3].

Targeting the Non-Canonical NF-κB Pathway

The non-canonical NF-κB pathway is tightly regulated by NIK. Upon receptor activation (e.g., BAFFR, CD40), the TRAF3/TRAF2/cIAP complex degrades, stabilizing NIK. NIK then phosphorylates IKKα, leading to the processing of p100 into p52, which translocates to the nucleus to drive inflammatory gene transcription[4]. Inhibitors derived from 3-benzoyl-1-methylpyrrolidin-2-one act as competitive ATP-site binders, halting this cascade[2].

Pathway Receptor Receptor Activation (BAFFR/CD40) Complex TRAF Complex Degradation Receptor->Complex Ligand Binding NIK NF-κB Inducing Kinase (NIK) Complex->NIK Releases & Stabilizes IKKa IKKα Phosphorylation NIK->IKKa Phosphorylates p100 p100 to p52 Cleavage IKKa->p100 Activates Processing Nucleus Gene Transcription (Inflammation) p100->Nucleus p52 Translocation Inhibitor Pyrrolidinone NIK Inhibitor (Derived from CAS 54343-55-4) Inhibitor->NIK Competitive Inhibition

Caption: Non-canonical NF-κB pathway and intervention point of pyrrolidinone NIK inhibitors.

Comparative Quantitative Data

CompoundCAS NumberPrimary ApplicationKey Structural FeatureTarget / Mechanism
1-Methylpyrrolidin-2-one (NMP) 872-50-4Solvent, PrecursorUnsubstituted C3N/A (Polar aprotic solvent)
3-Benzoyl-1-methylpyrrolidin-2-one 54343-55-4Synthetic Building BlockC3-Benzoyl groupPrecursor for NIK Inhibitors
Aniracetam 72432-10-1Nootropic AgentN-p-anisoyl groupAMPA Receptor Modulator
NIK Inhibitor (Patent WO2023217851A1) N/APreclinical CandidateC3-ethynyl, C3-aryl substitutedNF-κB Inducing Kinase (NIK)

Experimental Methodologies

To ensure scientific integrity, the following protocols outline the synthesis of the building block and the subsequent biological validation of its downstream derivatives. These protocols are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol 1: Synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one via Enolate Chemistry

Causality: Lithium hexamethyldisilazide (LHMDS) is selected as a non-nucleophilic strong base to selectively deprotonate the C3 position of NMP without attacking the amide carbonyl. Maintaining the reaction at -78 °C is critical to stabilize the kinetic enolate and prevent self-condensation or ring-opening side reactions before the electrophile is introduced[3].

  • Preparation: Purge a dry, 4-necked round-bottom flask with nitrogen. Add 1-methylpyrrolidin-2-one (5.19 mmol) to anhydrous THF (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Electrophile Addition: Add benzoyl chloride (5.44 mmol) directly to the cooled mixture[3].

  • Enolate Formation & Trapping: Slowly add LHMDS (1.0 M in THF, 10.6 mmol) dropwise to maintain the internal temperature. The mixture will immediately turn yellow, indicating the formation and subsequent trapping of the enolate[3].

  • Reaction: Stir the reaction mixture for 1 hour at -78 °C.

  • Workup & Purification: Quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc) to isolate 3-benzoyl-1-methylpyrrolidin-2-one[3].

Protocol 2: TR-FRET Assay for NIK Kinase Inhibition

Causality: To validate the efficacy of NIK inhibitors derived from the 3-benzoyl-1-methylpyrrolidin-2-one scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET utilizes a long-lifetime lanthanide fluorophore (Europium), which allows a time delay before measurement, eliminating short-lived background auto-fluorescence from the synthetic compounds and providing a highly reliable readout of IKKα phosphorylation.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Equilibration: Incubate recombinant human NIK enzyme with serially diluted pyrrolidinone-derived inhibitors (synthesized from the CAS 54343-55-4 precursor) for 30 minutes at room temperature to allow equilibrium binding at the ATP site.

  • Reaction Initiation: Add biotinylated IKKα substrate and ATP (at its predetermined Km concentration) to initiate the kinase reaction.

  • Quenching: After 60 minutes of incubation, quench the reaction by adding EDTA to chelate the Mg²⁺ ions required for catalysis.

  • Detection: Add Europium-labeled anti-phospho-IKKα antibody (donor) and Streptavidin-APC (acceptor).

  • Quantification: Measure the TR-FRET signal (ratio of emission at 665 nm to 615 nm) using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Workflow NMP 1-Methylpyrrolidin-2-one (Starting Material) Enolate Lithium Enolate (via LHMDS, -78°C) NMP->Enolate Deprotonation Benzoylation Benzoyl Chloride Addition Enolate->Benzoylation Electrophilic Trap Product 3-Benzoyl-1-methyl- pyrrolidin-2-one Benzoylation->Product Purification Derivatization Ethynylation & Cross-Coupling Product->Derivatization Scaffold Elaboration Assay TR-FRET NIK Inhibition Assay Derivatization->Assay Lead Validation

Caption: Workflow from NMP starting material to the biological validation of NIK inhibitors.

References

  • Title: Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles Source: White Rose eTheses Online URL:[Link]

  • Title: WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE Source: Google Patents URL
  • Title: The Role of the NF-kB Pathway in Intracranial Aneurysms Source: MDPI URL: [Link]

Sources

bioassay validation for 3-Benzoyl-1-methylpyrrolidin-2-one activity

Author: BenchChem Technical Support Team. Date: March 2026

Bioassay Validation for 3-Benzoyl-1-methylpyrrolidin-2-one Activity: A Comparative Guide for NIK Inhibitor Development

In the landscape of targeted kinase inhibition, the structural foundation of your lead compound dictates its clinical trajectory. For drug development professionals targeting the non-canonical NF-κB pathway, 3-Benzoyl-1-methylpyrrolidin-2-one (3-BMP) (CAS: 54343-55-4) has emerged as a highly versatile building block 1. Far from being a generic intermediate, 3-BMP serves as a critical pharmacophore scaffold for synthesizing potent, selective inhibitors of NF-κB Inducing Kinase (NIK) 2.

NIK is the master regulator of the non-canonical NF-κB signaling pathway, and its dysregulation is heavily implicated in autoimmune disorders, inflammatory diseases, and B-cell malignancies 3. This guide objectively compares the bioassay performance of the 3-BMP pyrrolidinone scaffold against alternative NIK inhibitor backbones and provides actionable, self-validating experimental protocols to accelerate your screening workflows.

NIK_Pathway Stimulus Receptor Activation (BAFFR, CD40) NIK NF-κB Inducing Kinase (NIK) Stimulus->NIK IKKa IKKα Complex NIK->IKKa Phosphorylates Inhibitor 3-BMP Scaffold Inhibitor Inhibitor->NIK Inhibits p100 p100 Processing to p52 IKKa->p100 Nucleus Nuclear Translocation (p52/RelB) p100->Nucleus

Non-canonical NF-κB signaling pathway and targeted NIK inhibition by 3-BMP derivatives.

Part 1: Comparative Scaffold Analysis

To objectively evaluate the performance of the 3-BMP pyrrolidinone scaffold, we must compare it against alternative NIK inhibitor backbones frequently utilized in early discovery, such as Bis-oxindoles [[4]]() and Alkynyl Alcohols 3.

The table below summarizes the quantitative performance metrics of these scaffolds across standardized validation assays.

Scaffold ClassCore StructureBiochemical IC50 (NIK)Cellular IC50 (p52)Z'-Factor (TR-FRET)Metabolic T1/2 (HLM)
3-BMP Derivatives Pyrrolidinone8 - 15 nM45 - 60 nM0.78> 60 min
Alkynyl Alcohols Aliphatic Alkyne25 - 40 nM120 - 150 nM0.7235 min
Bis-oxindoles Spirocyclic12 - 20 nM> 300 nM0.55*45 min

*Note: Highly conjugated systems like bis-oxindoles often exhibit auto-fluorescence, which artificially lowers the Z'-factor in optical assays by interfering with emission spectra.

Mechanistic Insight: The 3-BMP scaffold provides superior hydrogen-bonding dynamics within the NIK ATP-binding pocket compared to bulky bis-oxindoles. This structural efficiency translates directly to lower off-target liability and vastly improved cellular penetrance, as evidenced by the tight correlation between biochemical and cellular IC50 values.

Part 2: Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a bioassay is only as reliable as its internal controls. To validate the activity of 3-BMP derivatives, we utilize a two-tiered orthogonal approach: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a cell-based mechanistic readout.

Protocol 1: TR-FRET Biochemical Kinase Assay

Why TR-FRET? Research has demonstrated that baculovirus-expressed NIK phosphorylating its downstream substrate (IKK1/IKKα) is optimally detected via TR-FRET. This method eliminates compound auto-fluorescence interference and yields a highly robust assay window suitable for high-throughput screening 5.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, incubate recombinant truncated NIK protein (amino acids 318–947) with the 3-BMP derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35) for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical. Pyrrolidinone derivatives often exhibit slow-binding kinetics; failing to pre-incubate will result in artificially inflated (weaker) IC50 values.

  • Reaction Initiation: Add 10 µM ATP and 50 nM of a biotinylated IKKα-K44A mutant substrate to initiate the reaction.

    • Causality: Utilizing the K44A (Kinase Dead) mutant prevents IKKα auto-phosphorylation. This ensures that 100% of the detected phosphorylation at Ser176/Ser180 is strictly NIK-mediated 6.

  • Reaction Termination & Detection: After 60 minutes, add a stop buffer containing 20 mM EDTA, a Europium-labeled anti-phospho-IKKα antibody, and Streptavidin-APC.

    • Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly halting kinase activity. This prevents signal drift during the plate read, ensuring uniform data across all 384 wells.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the high control and a known pan-kinase inhibitor (e.g., Staurosporine) as the low control. A Z' > 0.6 validates the run's integrity.

TR_FRET_Workflow Prep 1. Compound Prep (3-BMP vs Alts) Equil 2. NIK Enzyme + Inhibitor Incubation Prep->Equil React 3. Add ATP & IKKα Substrate Equil->React Detect 4. Add TR-FRET Antibodies React->Detect Read 5. Microplate Read (Ex:340/Em:665) Detect->Read

Step-by-step TR-FRET bioassay workflow for validating NIK inhibitor activity.

Protocol 2: Cell-Based p52 Translocation Assay (HEK293)

Biochemical potency does not guarantee cellular efficacy. To confirm that 3-BMP derivatives cross the cell membrane and engage NIK in a physiological environment, we must measure the downstream processing of p100 to p52 6.

  • Cell Seeding & Starvation: Seed HEK293 cells transfected with full-length human NIK in 384-well plates. Starve the cells in media containing 0.5% FBS overnight.

    • Causality: Serum starvation reduces basal, background NF-κB activation caused by growth factors in standard serum, thereby significantly widening the assay's dynamic range.

  • Compound Treatment & Stimulation: Pre-treat cells with a serial dilution of 3-BMP derivatives for 1 hour, followed by stimulation with a Lymphotoxin-like effector (e.g., BAFF or CD40L) for 4 hours.

  • Lysis & Homogeneous Proximity Assay: Lyse the cells and introduce AlphaLISA acceptor/donor beads conjugated to anti-p52 and anti-p100 antibodies.

    • Causality: Using a ratiometric approach (measuring the ratio of p52 to total p100) normalizes well-to-well variations in cell number. This self-validating step ensures that any observed IC50 shift is due to true NIK target engagement, rather than compound cytotoxicity.

References

  • WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase - Google Patents. 2

  • Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles - White Rose eTheses Online. 4

  • WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE - Google Patents. 3

  • 3-benzoyl-1-methylpyrrolidin-2-one 97% | CAS: 54343-55-4 - AChemBlock. 1

  • Development of an insect-cell-based assay for detection of kinase inhibition using NF-κB-inducing kinase as a paradigm - Portland Press. 5

  • JP2014521326A - Cell-based screening assay for NIK inhibitors - Google Patents. 6

Sources

comparing synthetic routes for 3-Benzoyl-1-methylpyrrolidin-2-one efficiency

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-benzoyl-1-methylpyrrolidin-2-one (a highly versatile


-keto lactam) is a critical gateway step in the development of complex spiro-oxindoles and NF-κB inducing kinase (NIK) inhibitors[1]. However, constructing this motif presents a fundamental chemical challenge: the 

-protons of lactams exhibit low acidity, and aggressive acylation conditions often lead to unwanted O-acylation or runaway self-condensation.

As an Application Scientist, I have evaluated the two primary synthetic philosophies used to construct this molecule: the classical Kinetic Enolate Acylation and the modern Thermodynamic Transition-Metal Catalyzed Claisen Condensation . This guide objectively compares these routes, detailing the causality behind the reagents and providing self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Philosophy & Causality

Route A: Kinetic Enolate Acylation (The "In-Situ Trapping" Method)

The traditional approach relies on generating a lithium enolate of N-methyl-2-pyrrolidinone (NMP) and reacting it with benzoyl chloride[2].

  • The Causality: To prevent the NMP enolate from attacking unreacted NMP (self-condensation), the reaction is performed at cryogenic temperatures (-78 °C). Furthermore, rather than pre-forming the enolate, an in-situ trapping technique is utilized. A highly sterically hindered base, Lithium hexamethyldisilazide (LHMDS), is added dropwise to a mixture of NMP and benzoyl chloride. Because LHMDS is too bulky to efficiently attack the benzoyl chloride, it selectively deprotonates NMP. The resulting enolate is instantly trapped by the surrounding benzoyl chloride, driving the reaction exclusively toward C-acylation[2].

Route B: Nickel-Catalyzed Cross-Claisen Condensation

A modern alternative circumvents the use of moisture-sensitive acid chlorides and cryogenic conditions by employing a transition-metal-catalyzed C–N bond activation[3].

  • The Causality: This route uses a stable amide (

    
    -methyl-
    
    
    
    -phenylbenzamide) as the acyl donor. A Ni(glyme)Cl₂ catalyst, supported by a terpyridine ligand and reduced in-situ by Manganese powder, oxidatively adds into the C–N bond of the benzamide. Lithium chloride (LiCl) is a mandatory additive; it disrupts the hydrogen-bonded aggregates of the lactam nucleophile in the mesitylene solvent, significantly enhancing its reactivity toward the acyl-nickel intermediate to yield the target
    
    
    -keto amide[3].

Quantitative Benchmarking

The following table summarizes the operational metrics of both synthetic pathways, allowing researchers to select the route that best fits their laboratory infrastructure and green chemistry goals.

MetricRoute A: Kinetic AcylationRoute B: Ni-Catalyzed Claisen
Yield ~70–85%81%
Temperature -78 °C (Cryogenic)170 °C (High Heat)
Reaction Time 1 Hour24 Hours
Acyl Donor Benzoyl Chloride (Highly reactive/corrosive)

-methyl-

-phenylbenzamide (Bench-stable)
Atom Economy Low (Generates stoichiometric HMDS waste)Moderate (Generates

-methylaniline)
Scalability Excellent (Standard pharmaceutical scale-up)Limited (Requires sealed vials and heavy metals)
Primary Challenge Strict anhydrous/anaerobic control requiredHigh energy consumption; metal remediation

Pathway Visualizations

RouteA NMP N-methyl-2-pyrrolidinone (NMP) Mix In-Situ Mixture THF, -78 °C NMP->Mix BzCl Benzoyl Chloride (Electrophile) BzCl->Mix Base LHMDS (2.0 equiv) (Bulky Base) Mix->Base Dropwise Addition Product 3-Benzoyl-1-methylpyrrolidin-2-one (Target Product) Mix->Product Kinetic Deprotonation & Immediate Trapping

Mechanistic workflow of the LHMDS-mediated direct acylation of NMP.

RouteB Amide N-methyl-N-phenylbenzamide (Stable Acyl Donor) Cat Ni(glyme)Cl2 / Terpyridine Mn (Reductant), LiCl Amide->Cat Oxidative Addition Intermediate Acyl-Nickel Complex (C-N Activation) Cat->Intermediate Product 3-Benzoyl-1-methylpyrrolidin-2-one (Target Product) Intermediate->Product Reductive Elimination NMP NMP (5.0 equiv) Mesitylene, 170 °C NMP->Intermediate Cross-Claisen Condensation

Catalytic cycle overview for the Ni-catalyzed cross-Claisen condensation.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols include built-in visual and analytical checkpoints.

Protocol A: LHMDS-Mediated In-Situ Acylation[2]
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with N₂. This is critical to prevent the oxidative degradation of the highly sensitive lithium enolate.

  • Mixture Formulation: Add dry THF (40 mL), N-methyl-2-pyrrolidinone (0.500 mL, 5.19 mmol), and benzoyl chloride (0.630 mL, 5.44 mmol). Stir and cool the homogeneous solution to -78 °C using a dry ice/acetone bath.

  • Kinetic Deprotonation: Slowly add LHMDS (1.0 M in THF, 10.6 mL, 10.6 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The reaction mixture will immediately turn a distinct yellow color upon the addition of LHMDS. This color change is the visual confirmation of enolate generation and its rapid consumption by the electrophile. If the solution remains clear, the LHMDS titer is compromised (likely hydrolyzed), and the reaction will fail[2].

  • Maturation & Quench: Stir for 1 hour at -78 °C. Quench cold by adding saturated aqueous NH₄Cl. (Do not use strong acids, which can hydrolyze the newly formed lactam ring).

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc, 3:1) to afford the product.

Protocol B: Nickel-Catalyzed Cross-Claisen Condensation[3]
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a 20 mL pressure vial with

    
    -methyl-
    
    
    
    -phenylbenzamide (211 mg, 1.0 mmol), Ni(glyme)Cl₂ (21.8 mg, 0.1 mmol), terpyridine (23.3 mg, 0.1 mmol), Mn powder (137.5 mg, 2.5 mmol), and LiCl (42.4 mg, 1.0 mmol).
  • Solvent & Nucleophile Addition: Add mesitylene (2.0 mL) and NMP (5.0 mmol, 5.0 equiv). Seal the vial securely with a PTFE-lined cap.

  • Thermal Activation: Move the vial to a pre-heated oil bath at 170 °C and stir vigorously for 24 hours.

    • Self-Validation Checkpoint: The reduction of the Ni(II) pre-catalyst to the active Ni(0) species by the Manganese powder will cause the suspension to darken significantly. Post-reaction TLC (EtOAc/Hexane 1:1) must show the complete disappearance of the benzamide starting material (Rf ~0.6) and the emergence of a strong UV-active product spot (Rf ~0.3)[3].

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (100 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate under vacuum.

  • Isolation: Purify via silica column chromatography (EtOAc/Hexane 1:1 to 3:1) to yield the product as a colorless oil (164 mg, 81% yield)[3].

References

  • [1] WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase. Google Patents. Available at:

  • [2] Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles. White Rose eTheses Online. Available at:

  • [3] S1 Supporting Information Nickel-catalyzed Claisen condensation reaction between two different amides. Jiajia Chen, Man Xu, Su - Amazon S3. Available at:

Sources

reproducibility studies of 3-Benzoyl-1-methylpyrrolidin-2-one protocols

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sodium Enolate\n(Thermodynamic

Mechanistic workflow of NMP acylation: Kinetic vs. Thermodynamic control.

Quantitative Performance Comparison

The following table summarizes the experimental performance of in-house synthesis protocols versus commercial procurement.

MetricProtocol A (LHMDS/THF)Protocol B (NaH/THF)Commercial Sourcing
Primary Reagents NMP, PhCOCl, LHMDS (2.05 eq)NMP, PhCOCl, NaH (2.05 eq)N/A
Temperature Profile Cryogenic (-78 °C)0 °C to Room TempN/A
Regioselectivity >95% C-Acylation~60% C-AcylationN/A
Isolated Yield 78 - 85% 35 - 45%100% (Guaranteed)
Purity (LC-MS) >95% (Post-column)~80% (Difficult separation)≥97%[1]
Turnaround Time 1 - 2 Days2 - 3 Days1 - 4 Weeks
Cost Efficiency High (Low reagent cost)Moderate (Poor atom economy)Low (~$971/g)[2]

Detailed Methodologies & Self-Validating Workflows

Protocol A: LHMDS-Mediated Kinetic Enolization (The Gold Standard)

This protocol utilizes lithium hexamethyldisilazide (LHMDS) to ensure rapid, irreversible enolization. It is the recommended route for both discovery chemistry and process scale-up[3].

Step 1: Cryogenic Enolization

  • Action: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add N-methyl-2-pyrrolidinone (0.500 mL, 5.19 mmol) and anhydrous THF (40 mL). Cool the solution to −78 °C using a dry ice/acetone bath. Dropwise, add LHMDS (1.0 M in THF, 10.6 mL, 10.6 mmol) over 10 minutes.

  • Self-Validation Checkpoint: The reaction mixture will immediately transition to a distinct yellow color. This visual cue confirms the successful formation of the lithium enolate.

Step 2: Electrophilic Trapping

  • Action: To the yellow enolate solution at −78 °C, add benzoyl chloride (0.630 mL, 5.44 mmol) dropwise. Maintain stirring at −78 °C for exactly 1 hour.

  • Self-Validation Checkpoint: Monitor via TLC (SiO2, Hexane/EtOAc 3:1). The highly UV-active benzoyl chloride spot (near the solvent front) should disappear, replaced by a new, highly polar UV-active product spot (Rf ~0.3).

Step 3: Quench and Isolation

  • Action: Quench the reaction strictly at −78 °C by the rapid addition of saturated aqueous NH₄Cl (20 mL) to prevent thermodynamic equilibration. Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform LC-MS on the crude residue. You must observe the target mass [M+H]⁺ at m/z 204.1. The absence of m/z 100 (unreacted NMP) indicates complete base-driven conversion.

Step 4: Purification

  • Action: Purify the crude residue via flash column chromatography (SiO2, Hexane/EtOAc, 3:1) to afford 3-benzoyl-1-methylpyrrolidin-2-one[3].

Protocol B: NaH-Mediated Thermodynamic Enolization (Legacy Approach)

Using Sodium Hydride (NaH) at 0 °C to room temperature is a legacy approach. While NaH is a strong base, its heterogeneous nature in THF leads to slower enolization. Furthermore, at higher temperatures, the sodium enolate is thermodynamically active. This leads to a higher proportion of O-acylation (forming the enol ester) and NMP self-condensation products. This protocol is not recommended for rigorous scale-up due to poor atom economy and complex downstream chromatographic purification.

Alternative C: Commercial Procurement

For teams prioritizing immediate access over reagent cost, 3-benzoyl-1-methylpyrrolidin-2-one is commercially available. Vendors like AChemBlock offer the building block at 97% purity[1]. However, specialized heterocyclic building blocks carry a significant premium; historical catalog pricing from suppliers like Sunway Pharm lists 1g at approximately $971.00[2].

Expert Recommendation: Commercial sourcing is optimal for early-stage screening (e.g., synthesizing initial NIK inhibitor libraries[4]) to save 1-2 weeks of optimization. However, once a hit is identified, transitioning to Protocol A becomes economically mandatory for process scale-up.

References

  • [4] Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase - Google Patents (WO2023217906A1).

  • [3] Copper(II)-Mediated Oxidative Coupling Routes to Nitrogen-Heterocycles - White Rose eTheses Online.

  • [1] 3-benzoyl-1-methylpyrrolidin-2-one 97% | CAS: 54343-55-4 - AChemBlock.

  • [2] Pyrrolidines - Sunway Pharm Ltd.

Sources

Optimizing Elemental Analysis for 3-Benzoyl-1-methylpyrrolidin-2-one: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparative analysis of elemental analysis (EA) calibration standards for the accurate quantification of Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O) in 3-Benzoyl-1-methylpyrrolidin-2-one. By evaluating the theoretical mass fractions and combustion kinetics of Acetanilide, Atropine, and BBOT, this document establishes a self-validating protocol for matrix matching and high-temperature flash combustion.

The Analytical Challenge of 3-Benzoyl-1-methylpyrrolidin-2-one

3-Benzoyl-1-methylpyrrolidin-2-one (Chemical Formula: C12H13NO2) is a nitrogen-containing heterocyclic compound and a key pyrrolidinone derivative[1],[2].

Because it contains a tertiary lactam (amide) and a ketone moiety, the molecule possesses a robust ring system that can resist complete oxidation. If combustion is incomplete, the formation of carbon monoxide (CO) or complex nitrogen oxides (NOx) may skew the final quantification. Therefore, utilizing the —which relies on high-temperature oxidation followed by reduction[3]—requires a calibration standard that closely mimics the analyte's elemental ratios and thermal degradation profile.

The Principle of Matrix Matching

In elemental analysis, the sample matrix can significantly affect the accuracy and precision of the measurement[4]. The principle of matrix matching dictates that the calibration standard should possess a similar elemental composition and combustion behavior to the target analyte. This minimizes matrix-induced interferences and ensures that the thermal conductivity detector (TCD) is calibrated within the exact dynamic range of the gases (CO2, H2O, N2) produced by the sample[4].

Comparative Analysis of EA Standards

To ensure rigorous scientific integrity, we evaluated three industry-standard reference materials against the theoretical composition of 3-Benzoyl-1-methylpyrrolidin-2-one.

  • Acetanilide (The Gold Standard): Acetanilide (C8H9NO) is certified by the National Institute of Standards and Technology () specifically for validating microchemical procedures for carbon, hydrogen, and nitrogen[5]. Its carbon (71.09%) and hydrogen (6.71%) mass fractions are nearly identical to the analyte, making it the premier choice for CHN calibration.

  • Atropine (The Oxygen Match): Atropine (C17H23NO3) offers an excellent alternative when direct oxygen determination is required. Its oxygen content (16.59%) closely matches the analyte (15.74%), providing a superior calibration curve for the pyrolysis-based oxygen analytical mode.

  • BBOT (The Robust Alternative): While BBOT (C26H26N2O2S) is a highly stable and common standard[6], it contains 7.45% sulfur. Using a sulfur-containing standard for a sulfur-free analyte introduces unnecessary analytical overhead and potential matrix mismatch during the elution sequence.

Quantitative Comparison of Theoretical Mass Fractions
StandardChemical Formula% Carbon% Hydrogen% Nitrogen% Oxygen% SulfurMatrix Match Suitability
3-Benzoyl-1-methylpyrrolidin-2-one (Analyte) C12H13NO270.92%6.45%6.89%15.74%0.00%N/A (Target)
Acetanilide C8H9NO71.09%6.71%10.36%11.84%0.00%Optimal for C/H
Atropine C17H23NO370.56%8.01%4.84%16.59%0.00%Optimal for Oxygen
BBOT C26H26N2O2S72.53%6.09%6.51%7.43%7.45%Poor (Contains Sulfur)

Experimental Protocol: High-Temperature Flash Combustion (Dumas Method)

The following protocol outlines a self-validating system for the CHN analysis of 3-Benzoyl-1-methylpyrrolidin-2-one using Acetanilide as the standard, based on the [7].

Step 1: System Purge and Blanking

  • Action: Purge the elemental analyzer with ultra-high purity Helium (carrier gas) and run 3-5 empty tin capsules through the combustion cycle.

  • Causality: This step actively removes atmospheric N2 and CO2 from the autosampler environment to establish a stable, zero-value baseline, ensuring that subsequent peaks are entirely derived from the sample[8].

Step 2: K-Factor Calibration

  • Action: Weigh 3-5 varying aliquots (e.g., 1.0 mg, 1.5 mg, 2.0 mg) of NIST SRM 141e Acetanilide into tin capsules and analyze[5].

  • Causality: Establishes a multi-point calibration curve (K-factor) for C, H, and N. The varying weights ensure the detector response is linear across the expected mass range of the analyte.

Step 3: Sample Preparation

  • Action: Accurately weigh 1.5 - 2.0 mg of 3-Benzoyl-1-methylpyrrolidin-2-one into a tin capsule. Seal the capsule tightly using micro-forceps to exclude trapped air.

  • Causality: The tin capsule is critical; during flash combustion, tin undergoes a highly exothermic oxidation, temporarily raising the local temperature to ~1800°C. This thermal flash ensures the complete breakdown of the resilient pyrrolidone ring[8].

Step 4: Flash Combustion and Reduction

  • Action: Drop the capsule into the combustion reactor maintained at 1000°C in an oxygen-rich environment[8]. The resulting gas mixture is then passed over a highly pure copper catalyst heated to 650°C[3],[7].

  • Causality: The 1000°C oxygen environment converts C to CO2, H to H2O, and N to various nitrogen oxides (NOx)[8]. The hot copper catalyst is essential to scavenge any excess oxygen and quantitatively reduce the NOx species into elemental nitrogen gas (N2)[3].

Step 5: Separation and Detection

  • Action: Pass the purified gas stream (N2, CO2, H2O) through a gas chromatography (GC) column and detect via a Thermal Conductivity Detector (TCD).

  • Causality: The GC column separates the gases based on their specific retention times, allowing the TCD to integrate distinct peaks for N, C, and H, which are then quantified against the Acetanilide calibration curve.

Workflow Visualization

EA_Workflow Calib 1. Calibration (Acetanilide Standard) Prep 2. Sample Preparation (Analyte + Tin Capsule) Calib->Prep K-factor determination Combust 3. Flash Combustion (1000°C, O2 Excess) Prep->Combust Drop into furnace Reduct 4. NOx Reduction (Cu Catalyst, 650°C) Combust->Reduct CO2, H2O, NOx, N2 Trap 5. Water/Halogen Trapping Reduct->Trap CO2, H2O, N2 GC 6. GC Separation (N2, CO2, H2O) Trap->GC Purified Gas Stream TCD 7. TCD Detection & Peak Integration GC->TCD Elution Sequence

Figure 1: Step-by-step CHN elemental analysis workflow using the Dumas flash combustion method.

Conclusion & Recommendations

For the routine CHN elemental analysis of 3-Benzoyl-1-methylpyrrolidin-2-one, Acetanilide is the optimal calibration standard due to its near-perfect carbon and hydrogen matrix match and its traceability to NIST standards[5]. If the analytical scope expands to include direct oxygen determination via pyrolysis, Atropine should be substituted to better bracket the analyte's specific oxygen mass fraction.

References

  • Certificate of Analysis - National Institute of Standards and Technology (NIST SRM 141e). NIST.[Link]

  • PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE. WIPO (PCT).
  • Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase. WIPO (PCT).
  • What Is an Elemental Analyzer & How Does It Work? Excedr.[Link]

  • Elemental Analysis and the Dumas Method. VELP Scientifica.[Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry.[Link]

  • What is a CHNS Elemental Analyzer? AZoM.[Link]

Sources

Safety Operating Guide

3-Benzoyl-1-methylpyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Proper Disposal of 3-Benzoyl-1-methylpyrrolidin-2-one

Executive Summary

3-Benzoyl-1-methylpyrrolidin-2-one (CAS: 54343-55-4) is a specialized heterocyclic building block widely utilized in synthetic medicinal chemistry and drug discovery[1]. Because specific, long-term toxicological data on this exact derivative is still emerging, authoritative laboratory safety protocols mandate treating it with the same stringent precautions as its parent scaffold, N-methyl-2-pyrrolidone (NMP). NMP is a known reproductive toxin, severe eye irritant, and environmental hazard[2].

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, spill containment, and chemical disposal of 3-benzoyl-1-methylpyrrolidin-2-one, ensuring compliance with EPA and RCRA guidelines.

Chemical Profile & Hazard Causality

Expertise & Experience Insight: Why do we treat this compound with such high caution? The pyrrolidin-2-one (lactam) core acts as a highly polar, aprotic moiety. Compounds in this structural class are notorious for their ability to rapidly penetrate biological membranes, including human skin[3]. If 3-benzoyl-1-methylpyrrolidin-2-one is dissolved in a solvent, an accidental splash does not just cause local irritation; the solvent-lactam mixture acts as a molecular carrier, potentially dragging other dissolved toxic Active Pharmaceutical Ingredients (APIs) directly into the bloodstream. Furthermore, related pyrrolidone derivatives are flagged for causing serious eye damage and developmental toxicity[2][4].

Quantitative Data Summary

Property / Classification Value / Guideline
Chemical Name 3-Benzoyl-1-methylpyrrolidin-2-one
CAS Number 54343-55-4[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Formula Weight 203.24 g/mol [1]
Structural Class N-alkylpyrrolidone / Lactam[2]
Primary Hazards (Analogy) Serious eye irritation, potential reproductive toxicity, skin permeation[2][5]

| RCRA Waste Code (US) | Dependent on solvent mixture (e.g., F003 for non-halogenated solvent mixtures)[3] |

Operational Workflow: Step-by-Step Disposal Protocol

Trustworthiness Standard: Every protocol described below operates as a self-validating system. Do not rely on visual cleanliness; rely on strict chemical compatibility, systematic segregation, and log reconciliation.

Step 1: Waste Segregation at the Bench

  • Solid Waste: Unused solid product, contaminated weighing paper, or silica gel from column chromatography containing 3-benzoyl-1-methylpyrrolidin-2-one must be collected in a solid hazardous waste container lined with a double-ply polyethylene bag.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., ethyl acetate, methanol), segregate it into a designated liquid hazardous waste carboy.

  • Causality Check: Do not mix halogenated and non-halogenated waste streams. Mixing them drastically increases institutional incineration costs and alters the RCRA waste code classification, complicating legal compliance[3].

Step 2: Containment and Labeling

  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid prolonged storage in thin or incompatible plastics that might degrade if the waste contains residual aggressive solvents.

  • Labeling: Apply a standard hazardous waste label immediately upon adding the first drop of waste. The label must explicitly list "3-Benzoyl-1-methylpyrrolidin-2-one" and the associated solvent. Mark the hazards as "Toxic" and "Irritant"[5].

  • Self-Validation Checkpost: After labeling, cross-reference the solvent's halogen content with the carboy's master log. If the logs do not perfectly reconcile with the volume added, halt disposal operations until the discrepancy is resolved. This ensures incompatible chemicals are never inadvertently mixed.

Step 3: Institutional Transfer and Final Destruction

  • Drain Prohibition: Under no circumstances should this compound or its solutions be emptied into sinks or drains[4]. Pyrrolidones are highly water-miscible and can bypass standard municipal water filtration, posing severe aquatic toxicity risks[6].

  • Final Destruction: Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department. The mandatory final disposal method is high-temperature thermal incineration at a licensed, EPA-approved facility[7][8].

Spill Response and Decontamination Plan

In the event of an accidental release, follow this sequential containment strategy to prevent aerosolization and skin contact:

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure adequate local exhaust ventilation to prevent the accumulation of any solvent vapors[9].

  • PPE Upgrade: Standard nitrile gloves have short breakthrough times with pyrrolidone derivatives. Switch immediately to butyl rubber or laminate gloves (e.g., Silver Shield) for spill cleanup[10]. Wear safety goggles with side protection[9].

  • Containment (Solid Spill): If the material is a dry powder, do not sweep it dry, as this generates inhalable hazardous dust[8]. Gently cover the spill with damp paper towels (using water or a compatible solvent) to suppress dust, then carefully scoop the material into a hazardous waste container[2].

  • Containment (Liquid Spill): If dissolved, absorb the liquid with an inert, non-combustible material (e.g., diatomaceous earth, dry sand, or universal binding agents)[9].

  • Decontamination: Wash the affected surface thoroughly with soap and water, collecting all wash water as hazardous waste[11].

Waste Disposal Decision Pathway

WasteDisposal Start Waste Generation: 3-Benzoyl-1-methylpyrrolidin-2-one CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste / Contaminated PPE CheckState->Solid Powder / Residue Liquid Liquid Solution (e.g., in organic solvent) CheckState->Liquid Dissolved SolidContainer Seal in double-lined hazardous waste bag/bin Solid->SolidContainer LiquidContainer Segregate into Halogenated or Non-Halogenated Carboy Liquid->LiquidContainer Labeling Apply RCRA Waste Labels (List all constituents) SolidContainer->Labeling LiquidContainer->Labeling Incineration Licensed EPA-Approved Thermal Incineration Labeling->Incineration

Decision tree for the segregation, containment, and disposal of 3-Benzoyl-1-methylpyrrolidin-2-one.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.